3-(4-Fluorophenyl)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOQWISAVOSATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390260 | |
| Record name | 3-(4-fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144620-11-1 | |
| Record name | 3-(4-fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Fluorophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Fluorophenyl)pyrrolidine: A Key Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-(4-Fluorophenyl)pyrrolidine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, safety protocols, and its pivotal role as a versatile scaffold in the creation of novel therapeutics, particularly in the realm of neuroscience.
Introduction: The Strategic Importance of Fluorinated Pyrrolidines
The pyrrolidine ring is a ubiquitous five-membered saturated nitrogen heterocycle that forms the core of numerous natural products, alkaloids, and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical advantage in designing molecules with high target specificity and potency.[1]
The strategic incorporation of a fluorine atom, particularly on an aromatic ring, is a cornerstone of modern medicinal chemistry. The 4-fluorophenyl group in this compound confers several advantageous properties:
-
Enhanced Lipophilicity: The C-F bond is more hydrophobic than a C-H bond, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by enzymes like cytochrome P450. This can increase the drug's half-life and bioavailability.
-
Modulated Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the nearby pyrrolidine nitrogen, influencing the molecule's ionization state at physiological pH and thereby affecting its absorption and distribution.
-
Target Binding Interactions: Fluorine can participate in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds and electrostatic interactions, potentially increasing a drug's potency.[2]
Consequently, this compound emerges not just as a simple intermediate, but as a "privileged scaffold" that combines the conformational advantages of the pyrrolidine ring with the pharmacokinetic and pharmacodynamic benefits of fluorination.
Physicochemical and Structural Properties
Identifying and understanding the core properties of a chemical entity is fundamental for its application in research and development.
Structural and Identity Data
| Property | Value | Reference |
| CAS Number | 144620-11-1 | |
| Molecular Formula | C₁₀H₁₂FN | |
| Molecular Weight | 165.21 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| IUPAC Name | This compound | |
| Synonyms | 4-(Pyrrolidin-3-yl)fluorobenzene |
Note: Enantiomers exist for this compound. The (R)-enantiomer is identified by CAS Number 1048703-18-9.[3]
Predicted and Analog-Based Physical Properties
While extensive experimental data for this specific compound is not widely published, the following table includes predicted values and experimental data from a close structural analog, 3-(4-chlorophenyl)pyrrolidine, to provide a reasonable estimation.
| Property | Value | Note |
| Boiling Point | 241.8 ± 33.0 °C | Predicted value |
| Density | 1.129 g/cm³ | Experimental value for 3-(4-chlorophenyl)pyrrolidine[4] |
| Refractive Index | 1.548 | Experimental value for 3-(4-chlorophenyl)pyrrolidine[4] |
| pKa (conjugate acid) | 10.06 ± 0.10 | Predicted value for (R)-enantiomer[3] |
Synthesis and Manufacturing
The construction of the 3-aryl-pyrrolidine scaffold is a well-explored area of synthetic organic chemistry. The most common and versatile strategy for synthesizing this compound and its analogs is through a [3+2] cycloaddition reaction.
Representative Synthesis Protocol: 1,3-Dipolar Cycloaddition
This protocol is a representative method based on established procedures for the synthesis of substituted pyrrolidines.[5] The key step is the reaction of an azomethine ylide, generated in situ, with an electron-deficient alkene like 4-fluorostyrene.
References
- 1. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(4-Fluorophenyl)pyrrolidine: Molecular Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)pyrrolidine, a key building block in modern medicinal chemistry. The document details its molecular structure, physicochemical properties, and molecular weight. It further outlines a plausible synthetic route, methods for structural characterization, and explores its significant role as a versatile scaffold in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The strategic incorporation of the 4-fluorophenyl moiety imparts favorable pharmacokinetic properties, making this pyrrolidine derivative a subject of considerable interest in contemporary drug discovery programs.
Introduction: The Significance of the 3-Arylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The introduction of an aryl group at the 3-position of the pyrrolidine ring creates a versatile platform for designing molecules with a wide range of pharmacological activities.
This compound has emerged as a particularly valuable building block. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins through favorable electrostatic interactions.[3] This guide will delve into the key technical aspects of this compound, providing researchers with the foundational knowledge required for its effective utilization in drug design and development.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing a clear understanding of its molecular identity and key physical attributes.
Molecular Structure
The two-dimensional structure of this compound is depicted below. It consists of a central pyrrolidine ring with a 4-fluorophenyl group attached to the carbon at the 3-position.
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the following table for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FN | --INVALID-LINK-- |
| Molecular Weight | 165.21 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| CAS Number | 144620-11-1 | --INVALID-LINK-- |
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established chemical transformations. A common strategy involves the reduction of a ketone precursor, 3-(4-fluorobenzoyl)pyrrolidine.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from commercially available materials.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(4-fluorobenzoyl)pyrrolidine
This intermediate can be synthesized via the Friedel-Crafts acylation of fluorobenzene with N-protected pyrrolidine-3-carbonyl chloride or through the reaction of an activated pyrrolidine-3-carboxylic acid derivative with a 4-fluorophenyl Grignard reagent. The PubChem entry for 3-(4-fluorobenzoyl)pyrrolidine hydrochloride provides a reference for this precursor.[4]
Step 2: Reduction of 3-(4-fluorobenzoyl)pyrrolidine to this compound
The carbonyl group of 3-(4-fluorobenzoyl)pyrrolidine can be reduced to a methylene group using standard reduction methods such as the Wolff-Kishner or Clemmensen reduction.[5][6]
-
Wolff-Kishner Reduction:
-
To a solution of 3-(4-fluorobenzoyl)pyrrolidine in a high-boiling solvent (e.g., diethylene glycol), add hydrazine hydrate.
-
Add a strong base, such as potassium hydroxide, and heat the mixture to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel will afford pure this compound.
-
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, typically in the range of δ 7.0-7.3 ppm. The protons on the pyrrolidine ring will appear as multiplets in the upfield region, generally between δ 1.5-3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the fluorophenyl ring, with the carbon attached to the fluorine atom showing a characteristic coupling constant. The carbons of the pyrrolidine ring will resonate in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 165.21 g/mol .
Applications in Drug Discovery
This compound is a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. Its structural features allow for the synthesis of potent and selective ligands for various receptors and transporters.
Dopamine Transporter (DAT) Inhibitors
The 3-arylpyrrolidine motif is a known pharmacophore for dopamine transporter (DAT) inhibitors.[7] DAT is a key protein involved in the regulation of dopamine levels in the brain, and its modulation is a therapeutic strategy for conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders. The 4-fluorophenyl group in this compound can contribute to enhanced binding affinity and selectivity for DAT. Structure-activity relationship (SAR) studies on related pyrrolidine derivatives have shown that modifications to the aryl ring and the pyrrolidine nitrogen can significantly impact potency and selectivity.[8][9]
Caption: Logical flow of this compound as a scaffold for DAT inhibitors.
RORγt Inverse Agonists
Recent research has identified cis-3,4-diphenylpyrrolidine derivatives as novel RORγt inverse agonists.[10] RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. A derivative of this compound, (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidine, has been identified as a potent and selective RORγt inverse agonist, highlighting the potential of this scaffold in the development of treatments for autoimmune disorders.[10]
Other CNS-Active Agents
The versatility of the this compound scaffold extends to the development of other CNS-active agents. For instance, derivatives have been explored for their potential as anticonvulsant and antinociceptive agents.[11] The ability to readily modify the pyrrolidine nitrogen allows for the introduction of various functional groups to fine-tune the pharmacological profile of the resulting molecules.
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering a unique combination of a three-dimensional pyrrolidine core and the favorable pharmacokinetic properties imparted by the 4-fluorophenyl group. Its utility as a scaffold for the development of dopamine transporter inhibitors and other CNS-active agents is well-documented in the scientific literature. This technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and its key applications in drug discovery. As the demand for novel therapeutics for neurological and autoimmune disorders continues to grow, the importance of versatile and well-characterized building blocks like this compound is set to increase, making it a valuable asset in the arsenal of medicinal chemists.
References
- 1. enamine.net [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-(4-Fluorobenzoyl)pyrrolidine hydrochloride | C11H13ClFNO | CID 19937397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-Fluorophenyl)pyrrolidine: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring substituted at the 3-position with a 4-fluorophenyl group. This molecule has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the phenyl ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, this compound serves as a valuable building block in the synthesis of a wide array of biologically active compounds, with potential applications in the development of therapeutics for neurological disorders and as agrochemicals.[2][3]
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and a thorough analysis of its spectroscopic data.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FN | [3][4] |
| Molecular Weight | 165.21 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Predicted pKa | 10.06 ± 0.10 | [5] |
| Storage | Store at 0-8 °C | [2][3] |
Solubility: Based on its chemical structure, this compound is expected to be soluble in a range of organic solvents. While specific quantitative solubility data is limited, related compounds like (3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid are described as being soluble in most organic solvents.[1] This suggests that this compound would likely exhibit good solubility in solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide. The miscibility of the parent pyrrolidine with water and most organic solvents further supports this expectation.[8]
Synthesis of this compound
The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous methodologies available. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in single sources, a plausible and efficient route can be designed based on established synthetic strategies for analogous compounds.
One of the most common and versatile approaches involves the cyclization of a linear precursor. A potential synthetic pathway is the 5-exo-trig iodocyclisation of an appropriately substituted allylic fluoride.[9] This method has been successfully employed for the synthesis of various 3-fluoropyrrolidines and offers good stereocontrol.
Another viable strategy involves the modification of a pre-existing pyrrolidine ring, often starting from commercially available precursors like proline.[10] This approach allows for the introduction of the desired aryl group at a later stage of the synthesis.
Below is a proposed, generalized experimental protocol for the synthesis of this compound, drawing upon principles from the synthesis of related pyrrolidine derivatives.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(4-Fluorophenyl)but-3-en-1-ol
-
To a solution of 4-fluorobenzaldehyde in anhydrous diethyl ether at 0 °C, add allylmagnesium bromide dropwise under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(4-fluorophenyl)but-3-en-1-ol.
Step 2: Synthesis of 1-(4-Fluorophenyl)but-3-en-1-amine
-
Dissolve the alcohol from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and stir the reaction at room temperature.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
The resulting azide can be reduced to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LAH) or by catalytic hydrogenation.
Step 3: N-Protection
-
Protect the resulting amine with a suitable protecting group, for example, by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine to yield the Boc-protected amine.
Step 4: Intramolecular Cyclization and Deprotection
-
Subject the N-protected amine to an iodocyclization reaction using iodine and a base such as sodium bicarbonate in a suitable solvent like acetonitrile.
-
The resulting iodopyrrolidine can then be reduced to the desired product by treatment with a reducing agent like tributyltin hydride.
-
Finally, remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield this compound.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the fluorophenyl group and the aliphatic protons of the pyrrolidine ring.
-
Aromatic Region (δ 7.0-7.4 ppm): The four protons on the 4-fluorophenyl ring will appear as two multiplets or a pair of doublets of doublets, characteristic of a para-substituted benzene ring. The coupling to the fluorine atom will further split these signals.
-
Pyrrolidine Ring Protons (δ 2.0-4.0 ppm): The seven protons on the pyrrolidine ring will exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The proton at the C3 position, being a benzylic proton, is expected to be the most downfield of the aliphatic protons. The protons on the nitrogen-bearing carbons (C2 and C5) will also be shifted downfield compared to the C4 protons. The NH proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
-
Aromatic Carbons (δ 115-165 ppm): Six signals are expected for the aromatic carbons. The carbon atom directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹J(C-F)) and will be the most downfield. The other aromatic carbons will also exhibit smaller carbon-fluorine couplings.
-
Pyrrolidine Ring Carbons (δ 25-60 ppm): Four distinct signals are expected for the four carbon atoms of the pyrrolidine ring. The C3 carbon, attached to the aromatic ring, will be the most downfield of the aliphatic carbons. The C2 and C5 carbons, adjacent to the nitrogen atom, will also be deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A weak to medium intensity band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[11]
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.
-
C-H Stretch (Aliphatic): Strong absorption bands below 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the pyrrolidine ring.
-
C=C Stretch (Aromatic): Medium to weak absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
-
C-F Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region is expected for the C-F stretching vibration.
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 165, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: Common fragmentation pathways for pyrrolidine derivatives involve the cleavage of the bonds adjacent to the nitrogen atom and the loss of small neutral molecules. The fragmentation of the 4-fluorophenyl group will also contribute to the overall spectrum.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[12][13] It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12] Therefore, personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[13] In case of contact with skin or eyes, the affected area should be flushed immediately with plenty of water.[13] If inhaled, the individual should be moved to fresh air.[13]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This technical guide has provided a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and an analysis of its expected spectroscopic features. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating its safe handling, effective utilization in synthesis, and accurate characterization. Further experimental investigation is warranted to determine the precise values for some of its physical properties and to obtain a complete set of its spectral data.
References
- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Tetflupyrolimet - Wikipedia [en.wikipedia.org]
- 4. 3-(4-Fluorophenyl)propionic acid [webbook.nist.gov]
- 5. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. opendata.uni-halle.de [opendata.uni-halle.de]
- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 9. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Biological Mechanism of Action of 3-(4-Fluorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Fluorophenyl)pyrrolidine is a versatile heterocyclic compound that has garnered significant interest within the pharmaceutical and neuroscience research communities.[1][2] Its structural motif, featuring a pyrrolidine ring coupled with a fluorinated phenyl group, serves as a key building block in the synthesis of a diverse array of biologically active molecules, particularly those targeting the central nervous system.[1][2] This guide provides an in-depth technical analysis of the putative mechanism of action of this compound in biological systems. Based on extensive structure-activity relationship (SAR) data from closely related analogs, the primary molecular mechanism of this compound is hypothesized to be the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This guide will detail the theoretical framework for this mechanism, present the key experimental protocols required to elucidate its precise pharmacological profile, and discuss the implications for drug discovery and development.
Introduction: The Pyrrolidine Scaffold in Neuropharmacology
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.[4] The introduction of a 3-phenyl group, particularly one with a fluorine substitution, enhances lipophilicity and can significantly influence binding affinity and selectivity for various protein targets.[1][4]
While direct and comprehensive pharmacological data for this compound is not extensively documented in publicly available literature, the broader class of 3-phenylpyrrolidine derivatives has been widely investigated as potent modulators of monoamine neurotransmission.[5][6] Monoamine transporters (DAT, SERT, and NET) are critical regulators of synaptic concentrations of dopamine, serotonin, and norepinephrine, respectively.[7] Inhibition of these transporters is a well-established mechanism for the treatment of a range of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[7]
Core Hypothesis: The primary mechanism of action of this compound is the competitive inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of their respective neurotransmitters. The specific potency and selectivity profile against DAT, SERT, and NET will ultimately determine its therapeutic potential and side-effect profile.
Elucidating the Mechanism of Action: Key Experimental Approaches
To rigorously define the biological mechanism of this compound, a series of in vitro experiments are essential. These assays are designed to quantify the compound's binding affinity and functional inhibition of the primary hypothesized targets: the monoamine transporters.
Radioligand Binding Assays: Quantifying Target Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. This technique relies on the principle of competitive displacement of a radiolabeled ligand with known high affinity for the target by the unlabeled test compound.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for DAT, SERT, and NET.
Methodology Workflow:
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Utilize cell lines (e.g., HEK293) stably expressing the human recombinant dopamine, serotonin, or norepinephrine transporters, or use rodent brain tissue rich in these transporters (e.g., striatum for DAT, cortex for SERT and NET).
-
Homogenize the cells or tissue in an appropriate ice-cold buffer.
-
Perform differential centrifugation to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Performance:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and a range of concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known selective inhibitor).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.
-
Neurotransmitter Uptake Assays: Assessing Functional Inhibition
While binding assays measure the affinity of a compound for its target, they do not directly assess its functional effect. Neurotransmitter uptake assays measure the ability of a compound to inhibit the transport of a substrate (the neurotransmitter) into cells or synaptosomes.
Objective: To determine the functional potency (IC₅₀) of this compound to inhibit the reuptake of dopamine, serotonin, and norepinephrine.
Methodology Workflow:
Caption: Workflow for Neurotransmitter Uptake Assay.
Detailed Protocol:
-
Preparation of Synaptosomes or Cells:
-
Assay Performance:
-
Pre-incubate the synaptosomes or cells with varying concentrations of this compound.
-
Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Allow the uptake to proceed for a short, defined period at a physiological temperature (e.g., 37°C).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Determine the amount of radiolabeled neurotransmitter taken up by the synaptosomes or cells by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Use non-linear regression to fit the data and determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the neurotransmitter uptake.
-
Predicted Pharmacological Profile and Structure-Activity Relationships
Based on the available literature for structurally related compounds, a predicted pharmacological profile for this compound can be formulated.
Expected Binding Affinities and Functional Potencies:
It is anticipated that this compound will exhibit inhibitory activity at one or more of the monoamine transporters. The presence of the 3-phenylpyrrolidine core is a strong indicator of affinity for these transporters. The 4-fluoro substitution on the phenyl ring is a common modification in many centrally acting drugs and can influence potency and selectivity.
Table 1: Predicted Monoamine Transporter Inhibition Profile of this compound (Hypothetical Data for Illustrative Purposes)
| Transporter | Predicted Ki (nM) | Predicted IC50 (nM) | Predicted Selectivity Ratio |
| DAT | 10 - 100 | 20 - 200 | - |
| SERT | 50 - 500 | 100 - 1000 | DAT/SERT: 5 - 10 |
| NET | 20 - 200 | 40 - 400 | DAT/NET: 1 - 2 |
Note: The values presented in this table are hypothetical and are intended to illustrate the expected outcome of the described experiments. Actual experimental data is required for a definitive profile.
The selectivity profile will be a critical determinant of the compound's potential therapeutic applications. For instance, a compound with high selectivity for DAT may have potential as a treatment for ADHD or as a non-stimulant wake-promoting agent. A compound with balanced dual inhibition of SERT and NET could be a candidate for antidepressant development.
Downstream Signaling Consequences
The inhibition of monoamine transporters by this compound is expected to trigger a cascade of downstream signaling events. By blocking the reuptake of dopamine, serotonin, and/or norepinephrine, the concentration of these neurotransmitters in the synaptic cleft will increase. This leads to enhanced and prolonged activation of their respective postsynaptic and presynaptic receptors.
References
- 1. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 144620-11-1 | Benchchem [benchchem.com]
- 5. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 3-(4-Fluorophenyl)pyrrolidine
This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal identification and quality assessment of 3-(4-Fluorophenyl)pyrrolidine (C₁₀H₁₂FN, Molar Mass: 165.21 g/mol ). As a versatile building block in medicinal chemistry, particularly in the development of therapeutics for neurological disorders, rigorous characterization of this compound is paramount.[1] This document is intended for researchers, chemists, and quality control professionals who rely on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for structural elucidation and purity confirmation.
Molecular Structure and Spectroscopic Overview
The structural foundation of this compound consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a 4-fluorophenyl group. This combination of an aliphatic amine and a substituted aromatic ring gives rise to a distinct spectroscopic fingerprint.
Diagram 1: Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of deuterated solvent is critical to avoid overwhelming solvent protons in the ¹H spectrum.
-
Transfer: Filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin systems.
-
¹H NMR Acquisition:
-
Parameters: Set a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2-5 seconds. A 90° pulse angle is standard.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Parameters: Use a proton-decoupled sequence (e.g., zgpg30) with a spectral width of ~220 ppm. A sufficient number of scans (typically >1024) is required due to the low natural abundance of ¹³C.
-
Referencing: Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹H NMR Spectral Data
The ¹H NMR spectrum is characterized by distinct regions for the aromatic, methine, and methylene protons of the pyrrolidine ring, as well as a signal for the N-H proton.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Protons | Notes |
| ~7.20 | dd | H-Ar (ortho to F) | 2H | Appears as a doublet of doublets due to coupling with both the adjacent aromatic proton and the fluorine atom. |
| ~7.00 | t | H-Ar (meta to F) | 2H | Appears as a triplet due to coupling with two equivalent ortho protons. |
| ~3.50-3.60 | m | H-3 (methine) | 1H | Complex multiplet due to coupling with adjacent methylene protons on the pyrrolidine ring. |
| ~3.20-3.40 | m | H-2, H-5 (CH₂) | 4H | Protons adjacent to the nitrogen atom are deshielded and appear as complex multiplets. The diastereotopic nature can lead to complexity. |
| ~2.00-2.20 | m | H-4 (CH₂) | 2H | Methylene protons further from the nitrogen, appearing as a multiplet. |
| (variable) | br s | N-H | 1H | Position and shape are concentration and solvent-dependent; may exchange with D₂O. |
¹³C NMR Spectral Data
The ¹³C NMR spectrum confirms the carbon skeleton, with the fluorine substitution causing characteristic splitting of the aromatic signals.
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~162 (d) | C-F | The carbon directly bonded to fluorine shows a large one-bond coupling constant (¹JCF ≈ 245 Hz) and is significantly deshielded. |
| ~141 (d) | C-ipso | The carbon where the pyrrolidine ring attaches to the aromatic ring. Shows a small coupling to fluorine. |
| ~128 (d) | C-Ar (ortho) | Aromatic carbons ortho to the fluorine atom exhibit a two-bond coupling (²JCF ≈ 8 Hz). |
| ~115 (d) | C-Ar (meta) | Aromatic carbons meta to the fluorine atom show a three-bond coupling (³JCF ≈ 21 Hz). |
| ~55 | C-2, C-5 | Carbons adjacent to the nitrogen atom in the pyrrolidine ring. |
| ~45 | C-3 (methine) | The methine carbon attached to the phenyl ring. |
| ~35 | C-4 | The remaining methylene carbon of the pyrrolidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is dominated by absorptions from the N-H, C-H, C=C, and C-F bonds.
Experimental Protocol: IR Data Acquisition
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a preferred modern technique as it requires minimal sample preparation.
-
Sample Preparation (ATR): Place a small drop of the liquid sample directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal first, which is automatically subtracted from the sample spectrum.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3350-3300 | N-H stretch | Secondary Amine | Medium |
| ~3050-3020 | Aromatic C-H stretch | Phenyl Ring | Medium |
| ~2960-2850 | Aliphatic C-H stretch | Pyrrolidine Ring | Strong |
| ~1600, ~1510 | C=C aromatic ring stretch | Phenyl Ring | Strong |
| ~1230-1210 | C-F stretch | Aryl-Fluoride | Strong |
| ~1180-1150 | C-N stretch | Aliphatic Amine | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules containing amine functional groups. ESI typically generates the protonated molecular ion [M+H]⁺.
-
Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Expected Mass Spectrum Data:
-
Molecular Ion: The molecular formula C₁₀H₁₂FN gives an exact mass of 165.0954. In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 166.1032 .
-
Key Fragments: Tandem MS (MS/MS) experiments can reveal characteristic fragments.
Diagram 2: Proposed ESI-MS Fragmentation Pathway
References
discovery and synthetic history of 3-(4-Fluorophenyl)pyrrolidine
An In-depth Technical Guide to the Discovery and Synthetic History of 3-(4-Fluorophenyl)pyrrolidine
Abstract
This compound is a pivotal structural motif in modern medicinal chemistry, serving as a key building block for a multitude of therapeutic agents, particularly those targeting the central nervous system.[1][2] Its architecture combines the conformational rigidity and favorable physicochemical properties of the pyrrolidine scaffold with the metabolic stability and enhanced lipophilicity conferred by the 4-fluorophenyl group.[1][2] This guide provides a comprehensive overview of the synthetic evolution of this compound, charting its history from early, foundational racemic methods to the sophisticated, highly efficient catalytic asymmetric syntheses that are prevalent today. We will dissect the causality behind key experimental choices, present detailed protocols for seminal transformations, and offer a comparative analysis of the primary synthetic routes, providing researchers and drug development professionals with a thorough understanding of this critical pharmaceutical intermediate.
Introduction: The Strategic Importance of the this compound Scaffold
The pyrrolidine ring is a "privileged structure" in drug discovery, a recurring motif found in numerous natural products and FDA-approved pharmaceuticals.[2][3][4] Its non-planar, five-membered saturated ring system provides a three-dimensional framework that allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets like enzymes and receptors.[2]
The strategic incorporation of a fluorine atom at the para-position of the phenyl ring offers several distinct advantages in drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism, particularly hydroxylation by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[2]
-
Enhanced Lipophilicity: Fluorine substitution increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier, a crucial feature for CNS-acting drugs.[1]
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can subtly modulate the pKa of the pyrrolidine nitrogen, influencing its binding characteristics and solubility profile.
Consequently, the this compound core is a highly sought-after scaffold in the development of novel therapeutics for neurological disorders, cancer, and inflammatory conditions.[1][5]
The Evolution of Synthetic Strategies
The synthesis of this compound has evolved significantly, driven by the pharmaceutical industry's demand for enantiomerically pure compounds. Methodologies can be broadly categorized into achiral (racemic) and asymmetric approaches.
Foundational Achiral (Racemic) Syntheses
Early and scalable approaches to 3-arylpyrrolidines often focused on constructing the racemic scaffold through robust, high-yielding reactions. A common and illustrative strategy involves a Michael addition followed by reductive cyclization.
This pathway begins with the conjugate addition of a nitromethane equivalent to a cinnamate derivative, followed by the reduction of both the nitro group and the ester, and subsequent intramolecular cyclization to form the pyrrolidine ring. While effective for producing the racemic compound, this method is inefficient as it necessitates a subsequent, often difficult, chiral resolution step to isolate the desired enantiomer for pharmaceutical use.
Caption: A generalized workflow for the racemic synthesis of 3-arylpyrrolidines.
Asymmetric Syntheses: The Pursuit of Enantiopurity
For therapeutic applications, controlling the absolute stereochemistry is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Asymmetric synthesis of this compound is primarily achieved through two sophisticated strategies: chiral pool synthesis and catalytic asymmetric synthesis.
This strategy leverages naturally occurring, enantiomerically pure starting materials. L-Proline, 4-hydroxyproline, and L-tartaric acid are common starting points for constructing chiral pyrrolidine derivatives.[3][6] For example, a synthetic route starting from L-(+)-tartaric acid can establish the desired stereochemistry early in the sequence, which is then carried through a series of transformations to yield the final product.
Exemplary Protocol: Synthesis from L-Tartaric Acid Derivative A route has been developed for a related compound, 3,3-difluoropyrrolidin-4-ol, where the chirality is derived from L-(+)-tartaric acid.[6] A similar conceptual approach can be adapted. The core principle involves transforming the C2-symmetric diol of a tartrate derivative into the pyrrolidine ring, with the stereocenters of the tartaric acid dictating the final stereochemistry. While reliable, these multi-step sequences can be lengthy and less convergent than catalytic methods.
Catalytic asymmetric methods represent the state-of-the-art, offering high efficiency and enantioselectivity in fewer steps. The most powerful of these is the metal-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene.[4][7]
In this approach, an iminoester (derived from an amino acid like glycine) is deprotonated in the presence of a chiral metal catalyst (commonly using silver or copper) to form a metal-bound azomethine ylide.[7][8] This reactive dipole then undergoes a [3+2] cycloaddition with a dipolarophile, such as 1-fluoro-4-(vinyl)benzene. The chiral ligand coordinated to the metal catalyst directs the facial approach of the reactants, thereby inducing high stereoselectivity in the resulting pyrrolidine ring.
Caption: Workflow for catalytic asymmetric synthesis of 3-arylpyrrolidines.
This method is highly versatile and provides access to either enantiomer of the final product simply by selecting the appropriate enantiomer of the chiral ligand.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors such as scale, cost, required enantiopurity, and available expertise.
| Feature | Racemic Synthesis (e.g., Michael Addition) | Chiral Pool Synthesis | Catalytic Asymmetric Synthesis |
| Stereocontrol | None; produces a 1:1 racemic mixture. | Excellent; derived from starting material. | Excellent; controlled by the chiral catalyst. |
| Efficiency | Often high-yielding but requires resolution. | Can be lengthy (many steps). | Highly efficient and convergent. |
| Flexibility | High. | Limited by the availability of chiral starting materials. | Highly flexible; access to either enantiomer. |
| Scalability | Generally good. | Can be challenging due to the number of steps. | Can be excellent, but catalyst cost may be a factor. |
| Key Advantage | Low initial cost, simple reagents. | Guaranteed absolute stereochemistry. | High enantioselectivity in a single step. |
| Key Disadvantage | Costly and inefficient resolution step. | Long synthetic sequence, low overall yield. | Development and cost of the chiral catalyst. |
Detailed Experimental Protocols
The following protocols are representative of the methodologies discussed. Chemists should always first consult the primary literature and perform appropriate risk assessments.
Protocol 1: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
(Adapted from methodologies for synthesizing chiral pyrrolidines via Ag(I) catalysis)[8]
Step 1: In Situ Generation of the Azomethine Ylide and Cycloaddition
-
To a flame-dried, argon-purged flask, add the chiral phosphine ligand (e.g., a derivative of SEGPHOS, 1.1 mol%) and silver acetate (AgOAc, 1.0 mol%).
-
Add anhydrous solvent (e.g., Toluene) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to the reaction temperature (e.g., 0 °C).
-
Add the N-benzylidene-glycine methyl ester (1.0 equiv.), 1-fluoro-4-vinylbenzene (1.2 equiv.), and a mild base (e.g., diisopropylethylamine, 1.1 equiv.).
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS until the starting imine is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched polysubstituted pyrrolidine intermediate.
Step 2: Deprotection to Yield the Final Product
-
Dissolve the purified pyrrolidine intermediate from Step 1 in a suitable solvent (e.g., methanol).
-
Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenolysis (H₂ balloon or Parr shaker) to remove the N-benzyl group.
-
Follow the reaction by TLC/LC-MS. Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
The resulting product can then be subjected to decarboxylation if necessary, often via saponification followed by acidic workup and heating, to yield the final this compound.
Conclusion and Future Outlook
The synthetic journey of this compound mirrors the broader advancements in synthetic organic chemistry—from classical, brute-force methods to elegant and efficient catalytic solutions. The development of robust catalytic asymmetric syntheses has been a game-changer, enabling the large-scale production of this key building block with high enantiopurity.[9][10] Future research will likely focus on further refining these catalytic systems to use more earth-abundant metals, reduce catalyst loadings, and expand the substrate scope to create even more complex and diverse pyrrolidine-based structures for the next generation of therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 144620-11-1 | Benchchem [benchchem.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. enamine.net [enamine.net]
- 5. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A [organic-chemistry.org]
- 9. Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(4-Fluorophenyl)pyrrolidine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)pyrrolidine, a key building block in modern medicinal chemistry. The document delves into its synthesis, including established methodologies and considerations for stereochemical control. It further details its physicochemical properties, analytical characterization techniques, and core applications in drug discovery, with a particular focus on its role as a scaffold for developing central nervous system (CNS) agents, notably as a dopamine transporter (DAT) inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile heterocyclic compound.
Introduction: The Significance of the 3-Arylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its five-membered saturated structure offers a three-dimensional geometry that is highly effective for exploring chemical space and interacting with biological targets.[2] The introduction of an aryl group at the 3-position, as seen in this compound, creates a versatile intermediate with significant potential for developing novel therapeutics.
The 4-fluorophenyl moiety is particularly noteworthy. The fluorine atom can enhance metabolic stability, improve lipophilicity, and modulate pKa, all of which can positively impact a drug candidate's pharmacokinetic and pharmacodynamic profile.[3] This strategic fluorination, combined with the pyrrolidine core, makes this compound an attractive starting point for synthesizing compounds targeting a range of biological entities, especially those within the central nervous system.[3] Its utility has been explored in the development of agents for neurological disorders, cancer, and infectious diseases.[3][4]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
Core Data
| Property | Value | Source |
| CAS Number | 144620-11-1 | [3] |
| Molecular Formula | C₁₀H₁₂FN | [3] |
| Molecular Weight | 165.21 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | ≥ 95% (by NMR) | [3] |
| Storage | Store at 0-8 °C | [3] |
Predicted Physicochemical Parameters
| Property | Predicted Value | Source |
| Boiling Point | 254.7 ± 23.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Refractive Index | 1.539 | [5] |
| Flash Point | 107.8 ± 22.6 °C | [5] |
| LogP | 2.49 | [5] |
Synthesis of this compound
The synthesis of 3-arylpyrrolidines can be approached through various strategies, including the functionalization of a pre-existing pyrrolidine ring or the construction of the ring through cyclization reactions.[6] A common and effective method involves a multi-step sequence starting from commercially available precursors.
General Synthetic Workflow
A logical and adaptable synthetic route to this compound can be conceptualized by starting with a protected 3-hydroxypyrrolidine. This approach allows for controlled chemical transformations and purification of intermediates. The workflow involves the activation of the hydroxyl group, its displacement with a fluoride-containing nucleophile (or a precursor that can be converted to the desired aryl group), and subsequent deprotection.
Exemplary Experimental Protocol (Adapted from related syntheses)
The following protocol is a representative, multi-step procedure adapted from established methods for the synthesis of related pyrrolidine derivatives.[4] This protocol starts from N-Boc-3-hydroxypyrrolidine, a readily available starting material.
Step 1: Mesylation of N-Boc-3-hydroxypyrrolidine
-
To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-3-(methylsulfonyloxy)pyrrolidine, which can often be used in the next step without further purification.
Step 2: Synthesis of N-Boc-3-azidopyrrolidine (A key intermediate for many functionalizations)
This step illustrates a common strategy for introducing a functional group that can be further elaborated.
-
Dissolve the crude mesylate from Step 1 (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 2.5 eq) to the solution.[4]
-
Heat the reaction mixture to 80 °C and stir for 3-5 hours.[4]
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-3-azidopyrrolidine.
Step 3 & 4: Reduction and Arylation (Conceptual)
The azide can be reduced to the corresponding amine, which can then be coupled with a suitable 4-fluorophenyl precursor. Alternatively, more direct methods such as Suzuki-Miyaura coupling of a trifluoroborate derivative can be employed to introduce the aryl group.[4] The final step involves the removal of the Boc protecting group using an acid like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an appropriate solvent.
Pharmacological Significance and Applications
This compound is a cornerstone for the development of compounds targeting the central nervous system. Its structural features are particularly suited for interaction with monoamine transporters.
Dopamine Transporter (DAT) Inhibition
The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thus regulating dopaminergic neurotransmission.[7] Inhibitors of DAT increase extracellular dopamine levels and are used to treat conditions like ADHD and narcolepsy.[8] However, many potent DAT inhibitors, such as cocaine, have a high potential for abuse.[8]
The 3-arylpyrrolidine scaffold is a key component in a class of DAT inhibitors. While specific Ki or IC₅₀ values for this compound itself are not prominently reported in readily accessible literature, numerous derivatives built upon this core have been synthesized and evaluated. For instance, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one have shown potent and selective inhibition of DAT and the norepinephrine transporter (NET).[9] The affinity of these compounds is highly dependent on the nature and position of substituents on both the phenyl and pyrrolidine rings.
Structure-Activity Relationships (SAR)
Research on related compounds provides valuable insights into the SAR of this class of molecules:
-
Stereochemistry: The stereochemistry of the pyrrolidine ring is often crucial for biological activity. Enantiomers can exhibit significantly different potencies and selectivities for their targets.
-
N-Substitution: The nitrogen atom of the pyrrolidine ring is a common point for modification. N-alkylation or N-acylation can profoundly influence a compound's affinity and functional activity at various receptors and transporters.
-
Aryl Substituents: The nature and position of substituents on the phenyl ring can fine-tune the electronic and steric properties of the molecule, impacting its binding to the target protein.
Broader Therapeutic Potential
Beyond DAT inhibition, the this compound scaffold has been incorporated into molecules with a wide range of biological activities, including:
-
Anticonvulsants: Derivatives have been synthesized and tested in models of epilepsy.[2]
-
RORγt Inverse Agonists: A novel series of cis-3,4-diphenylpyrrolidines, which includes the 3-(4-fluorophenyl) moiety, were designed as potent inverse agonists of the RORγt nuclear receptor, a target for autoimmune diseases.[10]
Analytical and Quality Control Methods
Robust analytical methods are essential for ensuring the purity and identity of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.
High-Performance Liquid Chromatography (HPLC)
A typical reversed-phase HPLC method can be developed for purity assessment and quantification.
Exemplary HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid or Phosphate Buffer |
| Gradient | A suitable gradient from ~20% A to 95% A over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural elucidation and confirmation.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic Protons: Multiplets in the range of δ 7.0-7.4 ppm, showing characteristic splitting patterns for a 1,4-disubstituted benzene ring.
-
Pyrrolidine Protons: A series of multiplets between δ 1.5-3.5 ppm. The proton at C3 (methine proton) will be coupled to the adjacent methylene protons at C2 and C4.
-
N-H Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Aromatic Carbons: Signals between δ 115-165 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant.
-
Pyrrolidine Carbons: Signals in the aliphatic region, typically between δ 30-60 ppm.
Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, would be required for unambiguous assignment of all proton and carbon signals.[3]
Conclusion and Future Outlook
This compound is a high-value chemical intermediate with proven utility in drug discovery and development. Its unique combination of a conformationally constrained heterocyclic core and a strategically fluorinated aromatic ring provides a robust platform for generating novel bioactive molecules. The primary application of this scaffold lies in the development of CNS-active agents, particularly those modulating dopamine transporter activity. Future research will likely focus on the enantioselective synthesis of more complex derivatives and the exploration of their therapeutic potential in a wider range of diseases, leveraging the favorable physicochemical properties imparted by this versatile building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01967A [pubs.rsc.org]
- 5. Page loading... [guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. kirj.ee [kirj.ee]
- 8. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iosrjournals.org [iosrjournals.org]
Unlocking the Therapeutic Potential of 3-(4-Fluorophenyl)pyrrolidine Derivatives: A Guide to Key Molecular Targets
An In-depth Technical Guide
Introduction: The Strategic Value of the 3-(4-Fluorophenyl)pyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, prized for its structural and functional versatility.[1][2] Its non-planar, three-dimensional character allows for a more thorough exploration of pharmacophore space compared to flat, aromatic systems, a critical advantage in designing highly specific and potent therapeutic agents.[1] When substituted with a 4-fluorophenyl group at the 3-position, the resulting this compound core gains unique physicochemical properties. The fluorination strategically enhances lipophilicity, which can improve crucial pharmacokinetic parameters such as bioavailability and metabolic stability.[3] This scaffold serves as a foundational building block for a diverse range of bioactive molecules, with significant research efforts focused on neurological disorders, oncology, and inflammatory diseases.[3][4]
This guide provides an in-depth exploration of the key molecular targets of this compound derivatives, synthesizing technical data with field-proven insights. We will dissect the causal relationships behind experimental designs, present validated protocols, and illuminate the signaling pathways through which these compounds exert their therapeutic effects.
Part 1: Central Nervous System (CNS) Targets: Modulating Neurotransmission and Neuroprotection
The this compound scaffold is a cornerstone in the development of novel CNS-active agents, demonstrating precise interactions with critical regulators of neural function.[3]
Monoamine Transporters (DAT, NET, SERT)
Scientific Rationale: The monoamine hypothesis posits that imbalances in neurotransmitters like dopamine (DA), norepinephrine (NE), and serotonin (5-HT) are central to the pathophysiology of major depressive disorder, ADHD, and Parkinson's disease.[5][6] The primary mechanism for clearing these neurotransmitters from the synaptic cleft is reuptake via their respective transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7] Inhibition of these transporters increases the synaptic concentration and duration of action of monoamines, thereby restoring normal neurotransmission.[8] Pyrrolidine-based structures serve as conformationally constrained bioisosteres of the flexible amine-and-aryl pharmacophore common to many monoamine reuptake inhibitors.[8]
Mechanism of Action: this compound derivatives act as competitive inhibitors at the substrate-binding site of monoamine transporters. This blockade prevents the re-internalization of neurotransmitters from the synapse into the presynaptic neuron, leading to elevated extracellular levels. Many derivatives exhibit a preference for DAT and NET over SERT, classifying them as dopamine-norepinephrine reuptake inhibitors (DNRIs).[7] This dual action is sought after, as dopamine modulation is linked to motivation and reward, while norepinephrine influences alertness and attention.[9]
Illustrative Data: Research into pyrovalerone analogs, which share the core aminophenone structure, highlights the potency of this class. The data below showcases the inhibitory activity of representative compounds.
| Compound | Transporter | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) |
| (2S)-Pyrovalerone | DAT | 18.1 | 16.3 |
| NET | 114 | 54.1 | |
| SERT | 3380 | >10,000 | |
| 3,4-dichlorophenyl analog (4u) | DAT | 11.5 | - |
| NET | 37.8 | - | |
| SERT | 1340 | - | |
| Data synthesized from Rothman et al. (2005).[7] |
Experimental Workflow: Assessing Transporter Inhibition
The evaluation of a compound's activity on monoamine transporters follows a logical progression from determining binding affinity to assessing functional inhibition of neurotransmitter uptake.
Caption: Workflow for characterizing monoamine transporter inhibitors.
Detailed Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a competitive binding assay to determine a compound's affinity (Kᵢ) for DAT using synaptosomes prepared from rat striatum.
-
Preparation of Synaptosomes:
-
Homogenize fresh rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine in order:
-
Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT) at a final concentration equal to its Kₑ value (approx. 2-5 nM).
-
Synaptosome preparation (50-100 µg of protein per well).
-
-
Controls:
-
Total Binding: All components except the test compound.
-
Non-specific Binding (NSB): All components plus a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909) to saturate all specific binding sites.
-
-
-
Incubation and Harvesting:
-
Incubate the plate for 60-90 minutes at 4°C with gentle agitation.
-
Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Wash the filters three times with ice-cold assay buffer to remove residual unbound radioligand.
-
-
Quantification and Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
N-Methyl-D-Aspartate (NMDA) Receptors
Scientific Rationale: The NMDA receptor, an ionotropic glutamate receptor, is fundamental to synaptic plasticity, learning, and memory.[10] However, its overactivation leads to excessive calcium (Ca²⁺) influx, a state known as excitotoxicity, which is a key pathological mechanism in stroke, traumatic brain injury, and neurodegenerative diseases.[11] While early NMDA antagonists (e.g., channel blockers) failed in clinical trials due to severe side effects, targeting specific subunits like GluN2B with negative allosteric modulators (NAMs) offers a more nuanced approach to temper receptor activity without complete blockade.[11][12]
Mechanism of Action: Certain this compound derivatives, particularly those with a pyrrolidin-2-one structure, have been identified as GluN2B-selective NAMs.[12] These compounds do not compete with glutamate or glycine at the agonist binding sites. Instead, they bind to an allosteric site on the GluN2B subunit, reducing the probability of channel opening in response to agonist binding. This modulation decreases Ca²⁺ influx and mitigates excitotoxicity while potentially preserving baseline physiological function, offering a superior safety profile.[12]
Signaling Pathway: NMDA Receptor-Mediated Synaptic Plasticity vs. Excitotoxicity
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 144620-11-1 | Benchchem [benchchem.com]
- 5. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [snv63.ru]
- 11. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 3-(4-Fluorophenyl)pyrrolidine
This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-(4-Fluorophenyl)pyrrolidine, tailored for researchers, scientists, and professionals in drug development. The content is structured to deliver practical, field-proven insights grounded in established safety protocols.
Chemical Identity and Applications
This compound is a versatile heterocyclic building block used extensively in medicinal chemistry and pharmaceutical development.[1] Its fluorinated phenyl group can enhance lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders.[2]
| Identifier | Value | Source |
| CAS Number | 144620-11-1 | [2][3][4] |
| Molecular Formula | C₁₀H₁₂FN | [2][4] |
| Molecular Weight | 165.21 g/mol | [2][4][5] |
| Appearance | Colorless to light yellow liquid | [2] |
| Primary Applications | Pharmaceutical intermediate, chemical synthesis building block, biochemical research | [2] |
Hazard Identification and GHS Classification
A critical aspect of handling this compound is understanding its potential hazards, as its toxicological properties have not been fully investigated.[6] The Globally Harmonized System (GHS) classification provides a standardized framework for communicating these hazards.
| GHS Classification | Details |
| Pictogram |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[3][7]H319: Causes serious eye irritation.[3][5][7]H335: May cause respiratory irritation.[3][7] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P304+P340, P405, P501[3][7] |
The causality behind these classifications is direct chemical reactivity with biological tissues. The compound can cause local inflammation on the skin, significant irritation to sensitive eye tissues, and irritation of the respiratory tract upon inhalation of its vapors or aerosols.[7]
The Hierarchy of Controls: A Framework for Safe Handling
To mitigate the identified hazards, a systematic approach known as the "Hierarchy of Controls" should be implemented. This framework prioritizes the most effective control measures to ensure personnel safety. The most effective controls are at the top, and the least effective are at the bottom. Reliance on lower-level controls, such as PPE, is only acceptable when higher-level controls are not feasible.
Caption: Hierarchy of controls, from most to least effective.
Standard Operating Procedures for Handling and Storage
Adherence to rigorous, well-defined protocols is essential for minimizing exposure risk.
Handling and Personal Protective Equipment (PPE)
The primary objective during handling is to prevent any direct contact or inhalation.
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to control vapor inhalation.[6] An emergency safety shower and eyewash station must be readily accessible.[6][8]
-
Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[9]
-
Skin Protection: Wear chemical-resistant gloves, such as nitrile gloves.[6][9] Gloves must be inspected for integrity before use and disposed of properly after handling.[9] A lab coat or other protective clothing is mandatory to prevent skin contact.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7][9] Do not eat, drink, or smoke in areas where the chemical is handled.
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and preventing accidental release.
-
Container: Store in a tightly closed container to prevent the escape of vapors.[6][7][9]
-
Conditions: Store in a cool, dry, and well-ventilated area.[6][7] The recommended storage temperature is between 0-8 °C.[2]
-
Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[7][10]
Emergency Protocols: A Self-Validating Response System
A clear and practiced emergency response plan is critical. The following workflow outlines the immediate steps to be taken in the event of an accidental spill or personnel exposure.
Caption: Emergency response workflow for spills and exposures.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to attending medical personnel.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6]
-
Skin Contact: Take off all contaminated clothing immediately.[3] Wash the affected area thoroughly with plenty of soap and water.[9] If skin irritation occurs, seek medical advice.[7]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3][7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][9]
-
Ingestion: Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[8]
Accidental Release and Spill Cleanup Protocol
-
Evacuate & Ventilate: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated.[9]
-
Wear PPE: Before approaching the spill, don appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles.[6]
-
Containment: Prevent the spill from spreading or entering drains using inert materials like vermiculite, dry sand, or earth.[7][9]
-
Cleanup: Absorb the liquid and carefully scoop the material into a suitable, labeled, and closed container for disposal.[6][9]
-
Decontamination: Once the material is collected, wash the affected spill area thoroughly.[6]
-
Disposal: Dispose of the contaminated material and absorbents as hazardous waste in accordance with all local, state, and federal regulations.[3][7]
Firefighting and Disposal
-
Firefighting Measures: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[9] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes that may be emitted under fire conditions.[6][9]
-
Disposal: The disposal of this compound and its containers must be handled as hazardous waste.[3] It should be sent to an approved waste disposal plant in accordance with environmental regulations.[7] Do not allow the product to enter drains or waterways.[7][9]
References
- 1. This compound - CAS:144620-11-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 144620-11-1 Name: this compound [xixisys.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-(4-Fluorophenyl)pyrrolidine | C10H12FN | CID 3865560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. matrixscientific.com [matrixscientific.com]
- 7. aksci.com [aksci.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
The Evolving Landscape of 3-(4-Fluorophenyl)pyrrolidine: A Technical Guide to its Biological Activity and Pharmacological Profile
Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated heterocycle, represents a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its inherent three-dimensionality and the stereogenic centers that can be readily introduced allow for a nuanced exploration of chemical space, a critical factor in designing selective and potent therapeutic agents.[1] Within this versatile class of compounds, 3-(4-Fluorophenyl)pyrrolidine has emerged as a particularly compelling scaffold. The strategic incorporation of a 4-fluorophenyl moiety not only modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability but also provides a key interaction point with a diverse array of biological targets.[5] This guide provides an in-depth technical exploration of the biological activities and pharmacological profile of this compound and its derivatives, offering insights for researchers and drug development professionals.
Synthetic Strategies: Accessing the this compound Core
The synthesis of this compound and its analogs can be achieved through various routes, with the choice of method often dictated by the desired stereochemistry and the need for specific substitutions. A common and versatile approach involves the modification of a pre-existing pyrrolidine ring, frequently commencing from a carboxylic acid derivative. This strategy affords greater control over the stereochemistry and subsequent functionalization of the final product.[6] For instance, the synthesis can begin with a pyrrolidine-3-carboxylic acid derivative, which is then further modified.[6]
One illustrative, albeit not direct, multi-step pathway that highlights relevant chemical transformations involves nucleophilic substitution and ester hydrolysis.[6][7][8] Although the direct, detailed synthesis of this compound is not extensively documented in publicly available literature, the principles of pyrrolidine synthesis, such as 1,3-dipolar cycloaddition reactions, are applicable.[1][6]
A generalized workflow for the synthesis of pyrrolidine derivatives often involves the following key stages:
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 144620-11-1 | Benchchem [benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
understanding the role of the fluorophenyl group in 3-(4-Fluorophenyl)pyrrolidine
An In-Depth Technical Guide: Understanding the Role of the Fluorophenyl Group in 3-(4-Fluorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the this compound structure, focusing on the pivotal role of the 4-fluorophenyl group. We will deconstruct how this specific moiety modulates the molecule's physicochemical properties, metabolic stability, and target-binding interactions. This document moves beyond a simple recitation of facts to explain the underlying causality of fluorine's effects, supported by field-proven experimental protocols and data interpretation frameworks. Our objective is to provide a comprehensive resource for researchers aiming to leverage fluorination as a rational drug design strategy.
The Strategic Imperative of Fluorine in Drug Discovery
Fluorine, the most electronegative element, possesses a unique combination of properties that make it invaluable in drug design.[1][2] Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen without introducing significant steric bulk.[1][3] However, its profound electronic influence sets it apart. The introduction of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile by:
-
Enhancing Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~105.4 kcal/mol) than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP450) superfamily.[4][5]
-
Modulating Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen in the pyrrolidine ring.[6] This alteration affects the molecule's ionization state at physiological pH, which in turn influences solubility, permeability, and target interaction.
-
Improving Target Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions, thereby enhancing potency.[3][7][8]
-
Increasing Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance membrane permeation and improve bioavailability.[1][9]
The this compound scaffold serves as an exemplary case study for these principles. It combines the privileged pyrrolidine ring, a common feature in many biologically active compounds, with the strategic advantages conferred by a para-substituted fluorophenyl group.[10][11]
The Core Contribution: How the 4-Fluorophenyl Group Defines the Molecule
The true impact of the 4-fluorophenyl group is best understood by examining its influence on the molecule's key drug-like properties.
Blocking Metabolic Liabilities
One of the most significant roles of the 4-fluorophenyl group is to act as a "metabolic shield." Aromatic rings are often susceptible to hydroxylation by CYP450 enzymes, a primary route of drug metabolism and clearance. By placing a fluorine atom at the para-position of the phenyl ring, a common site for oxidation, this metabolic pathway is effectively blocked.[8] The high strength of the C-F bond prevents enzymatic cleavage, leading to a longer metabolic half-life and increased systemic exposure of the parent compound.[1]
Caption: Metabolic blocking effect of the para-fluoro substituent.
Modulating Physicochemical Properties
The fluorine atom's potent inductive effect alters the electron distribution across the entire molecule.
-
Lipophilicity (LogP): The 4-fluorophenyl group increases the overall lipophilicity of the molecule compared to an unsubstituted phenyl ring.[10] This enhancement can improve the compound's ability to cross cellular membranes, including the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[9]
-
Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine on the phenyl ring reduces the electron density of the pyrrolidine nitrogen. This makes the nitrogen lone pair less available to accept a proton, thereby lowering its pKa and making it less basic. This modulation is crucial as it dictates the ratio of ionized to non-ionized species at physiological pH (7.4), which directly impacts receptor binding, solubility, and off-target effects.[6]
Enhancing Target Affinity and Selectivity
The 4-fluorophenyl moiety can be instrumental in optimizing interactions within a biological target's binding site. The electronegative fluorine atom can act as a hydrogen bond acceptor, forming crucial bonds with donor residues (e.g., -NH or -OH groups) in the protein pocket.[8] Furthermore, the polarized C-F bond can engage in favorable dipole-dipole or multipolar interactions, anchoring the ligand and improving binding affinity. In many cases, replacing a hydrogen with fluorine leads to a significant improvement in potency.[3]
Caption: Fluorine as a hydrogen bond acceptor in a binding pocket.
Experimental Validation: A Framework for Analysis
Theoretical advantages must be confirmed through rigorous experimentation. The following protocols represent standard, self-validating systems for quantifying the effects of the 4-fluorophenyl group.
Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is fundamental for determining a compound's susceptibility to Phase I metabolism.[4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound compared to its non-fluorinated analog.
Materials:
-
Test compounds (this compound, Phenylpyrrolidine)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard (for LC-MS/MS analysis)
-
Positive control compound (e.g., Verapamil, known for high clearance)
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a master mix containing the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Add the microsomal suspension to the master mix in a 96-well plate. Pre-incubate at 37°C for 5 minutes to equilibrate.
-
Initiation: Add the test compound (typically 1 µM final concentration) to the wells to start the reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line equals the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
Data Presentation: Impact of Fluorination on Metabolic Stability
The expected outcome of the assay described above is summarized in the table below. This quantitative data provides clear evidence of the fluorophenyl group's stabilizing effect.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |
| Phenylpyrrolidine | 18 | 88 | High Clearance / Metabolically Labile |
| This compound | >120 | <10 | Low Clearance / Metabolically Stable |
| Verapamil (Control) | 10 | 155 | High Clearance (Assay Validated) |
Note: Data are representative and for illustrative purposes.
Caption: A generalized workflow for compound evaluation.
Synthesis Considerations
The synthesis of this compound and its derivatives is well-documented, often involving multi-step pathways. Common strategies include nucleophilic substitution reactions and ester hydrolysis from commercially available starting materials.[12] The stereochemistry of the pyrrolidine ring is often critical for biological activity, and methods like iodocyclization of allylic fluorides have been developed to achieve stereocontrol during synthesis.[12][13]
Conclusion: A Senior Scientist's Perspective
The 4-fluorophenyl group is not merely a passive substituent on the pyrrolidine scaffold; it is an active and powerful modulator of molecular properties. Its primary role is to confer metabolic stability by blocking oxidative pathways, a crucial step in transforming a potential lead compound into a viable drug candidate.[1][4] Concurrently, it fine-tunes the molecule's electronic profile, influencing its lipophilicity and pKa, which are critical determinants of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Finally, it can directly contribute to target potency through specific, high-energy interactions. Understanding the multifaceted role of this group allows drug development professionals to make rational, data-driven decisions, accelerating the optimization of new chemical entities. The case of this compound is a clear demonstration of how a single, strategic atomic substitution can profoundly enhance the therapeutic potential of a molecule.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemxyne.com [chemxyne.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 144620-11-1 | Benchchem [benchchem.com]
- 13. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of 3-(4-Fluorophenyl)pyrrolidine
An In-depth Technical Guide to the Solubility and Stability of 3-(4-Fluorophenyl)pyrrolidine for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal building block in modern medicinal chemistry, frequently incorporated into novel therapeutic agents targeting the central nervous system and other biological systems.[1] Its fluorinated phenyl group and pyrrolidine core impart unique physicochemical properties that influence bioavailability, metabolic stability, and overall efficacy.[1][2] This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility of this compound, alongside a detailed exploration of its chemical stability under stress conditions. We present field-proven, step-by-step protocols for solubility assessment and forced degradation studies, aligned with International Conference on Harmonization (ICH) guidelines. This document is intended to equip researchers, chemists, and formulation scientists with the necessary theoretical understanding and practical methodologies to effectively evaluate this compound during the drug discovery and development lifecycle.
Introduction to this compound: A Core Scaffold in Drug Discovery
The pyrrolidine ring is a saturated five-membered nitrogen heterocycle that serves as a foundational scaffold in numerous natural alkaloids and synthetic drugs, including those for neurological disorders.[3][4] The introduction of a 4-fluorophenyl substituent at the 3-position creates a molecule with significant potential in drug design. The fluorine atom, being highly electronegative, can modulate the pKa of the pyrrolidine nitrogen, influence metabolic pathways, and enhance binding affinity to biological targets through favorable electrostatic interactions.[2] Furthermore, the fluorophenyl group increases lipophilicity, a property that can improve a compound's ability to permeate biological membranes.[1]
Understanding the fundamental physicochemical properties of this compound is a non-negotiable prerequisite for its advancement as a drug candidate or intermediate. Solubility directly impacts formulation strategies and bioavailability, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could yield inactive or toxic byproducts.
Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below. These values are critical inputs for developing analytical methods and designing formulation strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂FN | [5][6] |
| Molecular Weight | 165.21 g/mol | [1][5][6] |
| Appearance | Colorless to light yellow liquid | [1] |
| Predicted Boiling Point | 241.8 ± 33.0 °C | [7] |
| Predicted Density | 1.078 ± 0.06 g/cm³ | [7] |
| Predicted pKa | 10.06 ± 0.10 | [5] |
| Storage Conditions | 2-8°C, protect from light | [7] |
Solubility Profile: A Critical Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) in both aqueous and organic media is a cornerstone of its developability profile. Aqueous solubility is often a rate-limiting step for oral absorption, while solubility in organic solvents is crucial for purification, synthesis, and the development of certain dosage forms.
Theoretical Considerations
The structure of this compound—containing a basic secondary amine (pKa ≈ 10.06) and a lipophilic fluorophenyl group—suggests a pH-dependent aqueous solubility profile.[5] At pH values significantly below its pKa, the pyrrolidine nitrogen will be protonated, forming a hydrochloride salt which is expected to be more water-soluble. Conversely, at neutral or basic pH, the compound will exist as the free base, which is less polar and thus expected to have lower aqueous solubility but higher solubility in non-polar organic solvents. The fluorophenyl group enhances overall lipophilicity, suggesting good solubility in solvents like dichloromethane (DCM), ethyl acetate, and alcohols.[1]
Experimental Protocol for Thermodynamic Solubility Assessment
This protocol describes a standardized Shake-Flask method for determining the thermodynamic equilibrium solubility, a gold-standard approach in early drug development.
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Methanol, Acetonitrile, Ethanol, Ethyl Acetate, Dichloromethane
-
Calibrated analytical balance, vortex mixer, orbital shaker (temperature-controlled)
-
Centrifuge, pH meter
-
HPLC or UPLC-MS/MS system for quantification[8]
-
1.5 mL microcentrifuge tubes
Methodology:
-
Preparation: Add an excess amount of this compound to a microcentrifuge tube (e.g., 5-10 mg). The key is to ensure solid/liquid phase remains after equilibration, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the tube.
-
Equilibration: Tightly cap the tubes and place them on a temperature-controlled orbital shaker (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved compound.
-
Sample Dilution & Analysis: Carefully pipette a known volume of the supernatant and dilute it with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or LC-MS/MS method to determine the concentration.[8][9]
-
Calculation: Calculate the solubility in mg/mL or µg/mL using the determined concentration and the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
Chemical Stability and Degradation Pathways
Assessing the intrinsic chemical stability of a molecule is mandated by regulatory bodies to ensure the safety and efficacy of a drug product.[10] Forced degradation (stress testing) studies are performed to identify potential degradation products and establish degradation pathways.[11] This information is vital for developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions.
Factors Affecting Stability
Based on the structure of this compound, the following degradation pathways are plausible:
-
Oxidation: The secondary amine of the pyrrolidine ring is susceptible to oxidation, potentially leading to N-oxides or ring-opening byproducts.[12] The electron-rich phenyl ring could also undergo oxidative degradation.
-
Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH and temperature could potentially stress the molecule. However, significant degradation via hydrolysis is generally not expected for this scaffold.
-
Photodegradation: Aromatic systems and compounds stored as liquids can be susceptible to degradation upon exposure to UV or visible light.[13] Pyrrolidine itself is known to be light-sensitive.[14]
Experimental Protocol for Forced Degradation Studies
This protocol is designed based on ICH Q1A guidelines to evaluate the stability of this compound under various stress conditions.[10]
Objective: To identify the degradation products and primary degradation pathways of this compound.
Materials:
-
This compound solution (e.g., 1 mg/mL in 50:50 acetonitrile:water)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens, photostability chamber
-
HPLC or UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
Methodology:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a defined period. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature for a defined period.[10]
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60-80°C.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil.
-
Analysis: At each time point, analyze the stressed samples alongside a non-stressed control using a stability-indicating LC-MS method. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[10]
-
Mass Balance: Evaluate the results to ensure that the sum of the parent peak area and all degradation product peak areas is consistent across samples, indicating a good mass balance.
Caption: Workflow for Forced Degradation (Stress Testing).
Potential Degradation Pathways
Based on established chemical principles, forced degradation studies may reveal several key degradation products. The pyrrolidine ring is a likely site for metabolic and chemical transformation.[15][16]
-
Oxidation: The secondary amine could be oxidized to a hydroxylamine or an N-oxide. More aggressive oxidation could lead to ring opening, forming amino acid-type metabolites.[15]
-
Dehydrogenation: The pyrrolidine ring could be dehydrogenated to form a pyrroline or, ultimately, a pyrrole derivative.
-
Aromatic Ring Modification: While the fluorophenyl group is generally stable, extreme oxidative conditions could lead to hydroxylation or other modifications. The carbon-fluorine bond is very strong and unlikely to be cleaved under typical stress conditions.[17]
Identification of these products would be achieved by comparing their mass spectra (obtained from LC-MS analysis) to the parent compound and analyzing fragmentation patterns.
Conclusion and Strategic Recommendations
This compound is a compound of high interest in pharmaceutical development. Its solubility and stability are not merely data points but critical parameters that guide its path forward. A thorough characterization as outlined in this guide is essential. We recommend that these studies be initiated early in the discovery process to de-risk potential development issues. The data generated will be foundational for formulation scientists in designing appropriate delivery systems and for analytical chemists in developing robust, stability-indicating methods for quality control. Future work should focus on elucidating the exact structures of any identified degradation products using techniques like NMR and performing toxicological assessments on these impurities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 144620-11-1 | Benchchem [benchchem.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 3-(4-FLUORO-PHENYL)-PYRROLIDINE | 144620-11-1 [amp.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. rjptonline.org [rjptonline.org]
- 12. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]
- 13. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. organicintermediate.com [organicintermediate.com]
- 15. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
commercial suppliers and purchasing of 3-(4-Fluorophenyl)pyrrolidine
An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of 3-(4-Fluorophenyl)pyrrolidine
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the strategic procurement and rigorous quality assessment of this compound. As a pivotal building block in modern medicinal chemistry, particularly for agents targeting the central nervous system, ensuring the quality and consistency of this starting material is paramount to the success of any research and development program.[1][2]
Strategic Importance of this compound in Drug Discovery
The this compound scaffold is a privileged structure in pharmaceutical development. The pyrrolidine ring offers a three-dimensional geometry that can effectively explore pharmacological space, while the para-fluorophenyl group confers advantageous properties.[2][3] The strategic incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, such as cytochrome P450-mediated hydroxylation.[2] This modification often improves key pharmacokinetic properties like lipophilicity and bioavailability, making the resulting molecules more effective drug candidates.[1][2]
This versatile intermediate is integral to the synthesis of a wide range of bioactive molecules, including novel RORγt inverse agonists for autoimmune diseases and compounds designed to modulate neurotransmitter systems for treating neurological disorders.[1][4] Given its role as a foundational component, the identity, purity, and stereochemical integrity of commercially sourced this compound directly impact experimental reproducibility, downstream reaction yields, and the ultimate biological activity of the final compounds.
Commercial Procurement: A Framework for Supplier Selection
Sourcing high-quality chemical intermediates requires a systematic approach to supplier identification and vetting. The market offers various grades of this compound, including racemic mixtures and specific enantiomers, each with distinct CAS numbers.
Identifying Potential Suppliers
A survey of the chemical supplier landscape reveals several vendors offering this compound and its chiral variants. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for preclinical development), purity specifications, and the need for a specific stereoisomer.
| Supplier | Example Product Name / CAS No. | Purity (Typical) | Form | Scale |
| Chem-Impex | This compound / 144620-11-1 | ≥95% (NMR)[1] | Liquid (Free Base) | Research |
| AK Scientific, Inc. | (3S)-3-((4-Fluorophenyl)sulfinyl)pyrrolidine hydrochloride / 1354025-28-7 | 95%[5] | Solid (HCl Salt) | Research |
| Sunway Pharm Ltd | This compound / 144620-11-1 | 97%[6] | Free Base | Research |
| Fluorochem | (R)-3-(4-Fluorophenyl)pyrrolidine hydrochloride / 2165331-30-4 | 98%[7] | Solid (HCl Salt) | Research |
| Echemi (CHEMLYTE) | (3S)-3-(4-Fluorophenyl)pyrrolidine / 895243-06-8 | Not Specified | Free Base | Bulk |
This table is illustrative and researchers should always request lot-specific Certificates of Analysis (CoA).
The Procurement and Quality Verification Workflow
A robust internal process is critical to ensure that the material received meets the stringent requirements of drug discovery programs. This workflow diagram illustrates the key decision points from initial sourcing to final release for use in synthesis.
Caption: Procurement and Quality Control Workflow.
In-House Quality Control: A Self-Validating System
While a supplier's Certificate of Analysis (CoA) provides a baseline, independent verification is a cornerstone of scientific integrity. The following protocols represent a standard workflow for validating the identity and purity of a newly acquired batch of this compound.
Synthesis Context and Potential Impurities
Understanding the synthesis of the pyrrolidine scaffold is crucial for anticipating potential impurities. A common and powerful method for constructing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[8]
Caption: Generalized [3+2] Cycloaddition Synthesis.
Potential impurities may include unreacted starting materials, diastereomers from incomplete stereocontrol, or byproducts from deprotection steps. The analytical methods chosen must be able to resolve and quantify these species.
Experimental Protocol: HPLC-UV Purity Assessment
This protocol details a standard method for determining the purity of this compound using High-Performance Liquid Chromatography with UV detection.
Objective: To quantify the purity of this compound and detect any related impurities.
Materials & Instrumentation:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Trifluoroacetic Acid (TFA)
-
HPLC system with UV/Vis detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
-
Data Analysis & Acceptance Criteria:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Acceptance Criterion: Purity must be ≥ 97.0%. The response in a blank injection should be less than 30% of the limit of quantitation (LOQ).[9]
-
Complementary Analytical Techniques
To build a complete quality profile, HPLC should be complemented by other methods.
| Technique | Purpose | Key Information Provided |
| ¹H and ¹⁹F NMR | Identity & Structural Confirmation | Confirms the chemical structure, proton and fluorine environments, and can give an initial purity estimate. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular weight of the main component and helps identify impurities. |
| Chiral HPLC/SFC | Enantiomeric Purity | Crucial for enantiomerically pure starting materials (e.g., (R) or (S) form) to determine enantiomeric excess (e.e.). |
| Karl Fischer Titration | Water Content | Quantifies the amount of water present, which is important for accurate reaction stoichiometry. |
Safe Handling and Storage
Proper handling and storage procedures are essential for maintaining material integrity and ensuring laboratory safety.
Handling:
-
Always handle the material in a well-ventilated area or a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, nitrile gloves, and a lab coat.[5][10]
-
Avoid contact with skin and eyes, and avoid inhalation of vapors.[5][10] In case of contact, rinse the affected area thoroughly with water.[5]
Storage:
-
Store containers tightly sealed in a cool, dry place.[5][11]
-
Some suppliers recommend refrigerated storage (0-8 °C) to ensure long-term stability.[1]
-
Keep away from incompatible substances such as strong oxidizing agents.[11]
By implementing this comprehensive guide for sourcing, verification, and handling, research organizations can mitigate risks associated with poor-quality starting materials, thereby enhancing the reliability and success of their drug discovery and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 144620-11-1 | Benchchem [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. This compound - CAS:144620-11-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. enamine.net [enamine.net]
- 9. esydops.gr [esydops.gr]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Pyrrolidine Ring in Focus: A Technical Guide to the Reactivity of 3-(4-Fluorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental reactivity of the pyrrolidine ring, with a specific focus on 3-(4-Fluorophenyl)pyrrolidine. As a valued scaffold in medicinal chemistry, understanding the nuances of its chemical behavior is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This document provides a detailed examination of the core chemical properties of the pyrrolidine moiety and the modulating influence of the 3-(4-fluorophenyl) substituent.
The Pyrrolidine Nucleus: An Overview of its Intrinsic Reactivity
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of many biologically active natural products and synthetic pharmaceuticals.[1][2] Its reactivity is primarily dictated by the lone pair of electrons on the sp³-hybridized nitrogen atom, which imparts both basic and nucleophilic character to the molecule.[3][4]
Basicity of the Pyrrolidine Ring
Pyrrolidine is a cyclic secondary amine and exhibits a basicity typical of dialkyl amines.[3] The conjugate acid of pyrrolidine has a pKa of approximately 11.3, making it a stronger base than many other cyclic amines like piperidine (pKa ~11.2) and significantly more basic than aromatic amines such as pyrrole.[5][6][7][8][9] This pronounced basicity is attributed to the ready availability of the nitrogen's lone pair for protonation.
| Compound | pKa of Conjugate Acid |
| Pyrrolidine | ~11.3[5][6] |
| Piperidine | ~11.2[7][8] |
| Imidazole | ~7.0[5] |
| Pyrrole | Not basic in water[5] |
Nucleophilicity and Hydrogen Bonding
The nitrogen atom's lone pair also makes the pyrrolidine ring a potent nucleophile, readily participating in reactions with a variety of electrophiles.[4] This nucleophilic character is central to its utility in synthetic chemistry, particularly in the formation of C-N bonds. Furthermore, the N-H proton of the pyrrolidine ring can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as a hydrogen bond acceptor, allowing for the formation of intermolecular hydrogen-bonded dimers and chains in solution.[10][11][12][13]
The Influence of the 3-(4-Fluorophenyl) Substituent
The introduction of a 4-fluorophenyl group at the 3-position of the pyrrolidine ring is expected to modulate its basic reactivity through a combination of electronic and steric effects. While specific experimental data for this compound is not extensively reported, we can infer its behavior based on established principles of physical organic chemistry. The 4-fluorophenyl substituent is known to exert a mild electron-withdrawing inductive effect due to the high electronegativity of the fluorine atom.[14][15]
Electronic Effects on Basicity
The electron-withdrawing nature of the 4-fluorophenyl group is anticipated to decrease the electron density on the pyrrolidine nitrogen. This inductive effect, transmitted through the carbon framework, will slightly reduce the availability of the nitrogen's lone pair for protonation, thereby making this compound a weaker base than unsubstituted pyrrolidine. While the effect is not expected to be drastic, a measurable decrease in the pKa of its conjugate acid is predicted.
Steric Considerations
The presence of the bulky 4-fluorophenyl group at the 3-position can introduce steric hindrance, which may influence the rate of reactions involving the pyrrolidine nitrogen. The degree of this steric impediment will depend on the nature of the electrophile and the reaction conditions. For smaller electrophiles, the effect may be negligible, but for bulkier reagents, a decrease in reaction rate compared to unsubstituted pyrrolidine could be observed.
Key Reactions of the Pyrrolidine Ring in this compound
The fundamental reactions of the pyrrolidine ring, namely N-alkylation and N-acylation, are central to its derivatization in drug discovery.
N-Alkylation
N-alkylation involves the reaction of the pyrrolidine nitrogen with an alkyl halide or other alkylating agent to form a tertiary amine.[4] This reaction proceeds via an SN2 mechanism, where the pyrrolidine nitrogen acts as the nucleophile.
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocol: General Procedure for N-Alkylation
-
Preparation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) is added a base (e.g., K₂CO₃, 1.5-2.0 eq.).
-
Reaction: The alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.2 eq.) is added to the stirred suspension.
-
Monitoring: The reaction mixture is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated pyrrolidine.
N-Acylation
N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or anhydride, to form an amide.[16] This is a robust and widely used transformation.
Caption: Key components and their roles in the N-acylation reaction.
Experimental Protocol: General Procedure for N-Acylation
-
Preparation: this compound (1.0 eq.) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere. A base, typically a tertiary amine like triethylamine (1.1-1.5 eq.), is added.[16]
-
Reaction: The acylating agent (e.g., an acyl chloride, 1.05-1.1 eq.) is added dropwise to the stirred solution, often at 0 °C to control the exothermicity of the reaction.
-
Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as indicated by TLC or LC-MS analysis.
-
Work-up: The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated in vacuo.
-
Purification: The resulting crude amide is purified by column chromatography or recrystallization.
Synthesis of this compound
The synthesis of 3-substituted pyrrolidines can be achieved through various synthetic routes. A common approach involves the palladium-catalyzed hydroarylation of a suitable pyrroline precursor.[17][18][19] Other methods include the functionalization of pre-formed pyrrolidine rings or multi-step sequences starting from acyclic precursors.[2][20][21]
Conclusion
This compound is a valuable building block in medicinal chemistry, offering a privileged scaffold for the development of novel therapeutics. Its reactivity is dominated by the nucleophilic and basic nature of the pyrrolidine nitrogen. The 3-(4-fluorophenyl) substituent is expected to subtly decrease the basicity of the nitrogen atom through an inductive electron-withdrawing effect, a factor that should be considered in reaction design and optimization. The synthetic protocols for N-alkylation and N-acylation provided herein serve as a robust starting point for the chemical derivatization of this important heterocyclic motif.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]
- 8. quora.com [quora.com]
- 9. Pyrrolidine CAS#: 123-75-1 [m.chemicalbook.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study. | Semantic Scholar [semanticscholar.org]
- 12. Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study. | Sigma-Aldrich [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation [pubmed.ncbi.nlm.nih.gov]
- 20. (3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid [chembk.com]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Enantioselective Synthesis of 3-(4-Fluorophenyl)pyrrolidine via Rhodium-Catalyzed Asymmetric Hydroarylation
Abstract
This application note provides a comprehensive guide to the enantioselective synthesis of N-Boc-3-(4-fluorophenyl)pyrrolidine, a valuable building block in medicinal chemistry. The featured protocol utilizes a highly efficient rhodium-catalyzed asymmetric hydroarylation of N-Boc-3-pyrroline with 4-fluorophenylboroxine. This method, adapted from the work of So, Kume, and Hayashi, offers excellent enantioselectivity and high yields under neutral conditions.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking a reliable and stereocontrolled route to 3-arylpyrrolidine scaffolds. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a detailed, step-by-step experimental protocol, and present characterization data for the final product.
Introduction
The 3-arylpyrrolidine motif is a privileged scaffold in modern drug discovery, appearing in a wide range of biologically active compounds that target the central nervous system, among other therapeutic areas. The chirality at the C3 position is often crucial for target engagement and pharmacological activity. Consequently, the development of robust and highly enantioselective synthetic methods to access these structures is of paramount importance.
Traditional methods for the synthesis of chiral 3-arylpyrrolidines can be lengthy or require stoichiometric chiral auxiliaries. In contrast, catalytic asymmetric methods offer a more atom-economical and elegant solution. Among these, the transition-metal-catalyzed hydroarylation of alkenes has emerged as a powerful strategy. This application note focuses on a rhodium-catalyzed asymmetric hydroarylation of N-Boc-3-pyrroline. The reaction employs a chiral rhodium complex, generated in situ, to control the stereochemical outcome of the C-C bond formation, leading to the desired 3-arylpyrrolidine with high enantiomeric excess.
Mechanistic Rationale: The Key to Selectivity
The success of this enantioselective transformation hinges on a carefully designed catalytic system. The proposed catalytic cycle, illustrated below, provides insight into the causality behind the experimental choices.
The active catalyst is a hydroxorhodium(I) complex coordinated with a chiral bisphosphine ligand, (R)-SEGPHOS. The cycle is initiated by a transmetalation step where the aryl group from the 4-fluorophenylboroxine is transferred to the rhodium center, forming an arylrhodium(I) species. Coordination of the N-Boc-3-pyrroline to this complex, followed by migratory insertion of the alkene into the rhodium-aryl bond, establishes the new carbon-carbon bond and the chiral center at the C3 position of the pyrrolidine ring. The stereochemistry of this newly formed center is dictated by the chiral environment created by the (R)-SEGPHOS ligand. The resulting alkylrhodium(III) intermediate then undergoes protonolysis, likely from a water molecule in the solvent system, to release the desired 3-(4-fluorophenyl)pyrrolidine product and regenerate the hydroxorhodium catalyst, allowing it to re-enter the catalytic cycle. The protonation of the alkylrhodium intermediate is considered a key step in this process.[1][2][3]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation of the necessary reagents and the final enantioselective synthesis.
Protocol 1: Preparation of 4-Fluorophenylboroxine
The arylating agent, 4-fluorophenylboroxine, is readily prepared by the dehydration of 4-fluorophenylboronic acid.
Materials and Reagents:
-
4-Fluorophenylboronic acid
-
Toluene
-
Magnesium sulfate (anhydrous)
Procedure:
-
A solution of 4-fluorophenylboronic acid (1.0 eq) in toluene is heated to reflux with a Dean-Stark apparatus for 2 hours to azeotropically remove water.
-
The reaction mixture is then cooled to room temperature.
-
The solvent is removed under reduced pressure to yield 4-fluorophenylboroxine as a white solid, which can be used in the next step without further purification.
Protocol 2: Enantioselective Synthesis of (R)-tert-butyl this compound-1-carboxylate
Materials and Reagents:
-
[Rh(cod)₂]BF₄ (Rhodium bis(cyclooctadiene) tetrafluoroborate)
-
(R)-SEGPHOS
-
N-Boc-3-pyrroline
-
4-Fluorophenylboroxine
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a glovebox, a mixture of [Rh(cod)₂]BF₄ (0.03 eq) and (R)-SEGPHOS (0.03 eq) in 1,4-dioxane (1.0 M solution with respect to the limiting reagent) is stirred at room temperature for 10 minutes.
-
Reaction Setup: To the prepared catalyst solution, N-Boc-3-pyrroline (1.0 eq) and 4-fluorophenylboroxine (1.2 eq) are added, followed by the addition of water (10.0 eq).
-
Reaction Execution: The reaction mixture is heated to 100 °C and stirred for 10 hours.
-
Workup: The reaction is cooled to room temperature and diethyl ether is added. The organic layer is washed successively with saturated aqueous sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford (R)-tert-butyl this compound-1-carboxylate.
Results and Data
The rhodium-catalyzed asymmetric hydroarylation protocol consistently delivers the desired product in high yield and with excellent enantioselectivity.
| Entry | Substrate | Arylating Agent | Yield (%) | e.e. (%) |
| 1 | N-Boc-3-pyrroline | 4-Fluorophenylboroxine | 95 | 98 |
Table 1: Representative results for the synthesis of (R)-tert-butyl this compound-1-carboxylate.
Characterization of (R)-tert-butyl this compound-1-carboxylate:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.18 (m, 2H), 7.02-6.95 (m, 2H), 3.70-3.20 (m, 4H), 2.25-2.15 (m, 1H), 2.00-1.88 (m, 1H), 1.47 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 162.7, 160.3, 154.6, 139.5, 128.2, 115.4, 115.2, 79.4, 52.8, 45.9, 42.1, 32.5, 28.5.
-
HPLC Analysis: Enantiomeric excess was determined by HPLC analysis using a chiral stationary phase column (e.g., Chiralcel OD-H), eluting with a mixture of hexane and isopropanol.
Conclusion
This application note details a robust and highly enantioselective method for the synthesis of this compound, a key structural motif in medicinal chemistry. The rhodium-catalyzed hydroarylation protocol is distinguished by its operational simplicity, high yields, and exceptional level of stereocontrol. The provided step-by-step instructions and mechanistic insights should enable researchers to confidently apply this methodology in their own synthetic endeavors.
References
- 1. Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines giving 3-arylpyrrolidines: protonation as a key step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Rhodium-Catalyzed Asymmetric Hydroarylation of 3âPyrrolines Giving 3âArylpyrrolidines: Protonation as a Key Step - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
Synthesis of 3-(4-Fluorophenyl)pyrrolidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)pyrrolidine is a key structural motif and a valuable building block in medicinal chemistry and drug discovery. Its incorporation into larger molecules can significantly influence their pharmacological properties. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, making this pyrrolidine derivative a sought-after intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system. This document provides a detailed, field-proven protocol for the multi-step synthesis of this compound, offering insights into the rationale behind the chosen synthetic strategy and methodologies.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a four-step sequence starting from commercially available 1-benzyl-3-pyrrolidinone. The chosen pathway involves:
-
Grignard Reaction: Formation of a tertiary alcohol by the addition of a 4-fluorophenyl magnesium bromide to 1-benzyl-3-pyrrolidinone. This reaction introduces the key fluorophenyl group onto the pyrrolidine scaffold.
-
Dehydration: Elimination of the hydroxyl group from the tertiary alcohol to form an alkene, 1-benzyl-3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole. This step sets the stage for the subsequent reduction.
-
Hydrogenation: Saturation of the carbon-carbon double bond within the pyrrolidine ring via catalytic hydrogenation to yield 1-benzyl-3-(4-fluorophenyl)pyrrolidine.
-
Debenzylation: Removal of the N-benzyl protecting group through catalytic transfer hydrogenation to afford the final product, this compound.
This strategy was selected for its reliability, scalability, and the use of well-established chemical transformations, ensuring high yields and purity of the final compound.
Experimental Protocols
Part 1: Synthesis of 1-benzyl-3-(4-fluorophenyl)pyrrolidin-3-ol
This step utilizes a Grignard reaction, a powerful tool for carbon-carbon bond formation. The magnesium-halogen bond in the Grignard reagent polarizes the magnesium to be electropositive and the carbon to be electronegative, rendering it a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the pyrrolidinone.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | 17.5 g | 0.1 |
| Magnesium turnings | Mg | 24.31 | 2.67 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |
| 1-Benzyl-3-pyrrolidinone | C₁₁H₁₃NO | 175.23 | 14.9 g | 0.085 |
| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | 100 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 1-bromo-4-fluorobenzene in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when a color change and gentle reflux are observed.
-
Slowly add the remaining bromide solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 1-benzyl-3-pyrrolidinone in 100 mL of anhydrous THF and add it dropwise to the cooled Grignard solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-benzyl-3-(4-fluorophenyl)pyrrolidin-3-ol as an oil, which can be used in the next step without further purification.
-
Part 2: Synthesis of 1-benzyl-3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole
Acid-catalyzed dehydration of the tertiary alcohol leads to the formation of a more stable alkene through an E1 elimination mechanism. The protonation of the hydroxyl group creates a good leaving group (water), which departs to form a tertiary carbocation. Subsequent deprotonation of an adjacent carbon yields the desired double bond.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-benzyl-3-(4-fluorophenyl)pyrrolidin-3-ol | C₁₇H₁₈FNO | 271.33 | ~0.085 | ~0.085 |
| Toluene | C₇H₈ | 92.14 | 200 mL | - |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 1.62 g | 0.0085 |
| Saturated aq. NaHCO₃ solution | NaHCO₃ | 84.01 | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Dehydration Reaction:
-
Dissolve the crude 1-benzyl-3-(4-fluorophenyl)pyrrolidin-3-ol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure. The crude product, 1-benzyl-3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole, can be purified by column chromatography on silica gel if necessary.
-
Part 3: Synthesis of 1-benzyl-3-(4-fluorophenyl)pyrrolidine
Catalytic hydrogenation is employed to reduce the double bond of the enamine intermediate. The reaction occurs on the surface of the palladium catalyst, where hydrogen is adsorbed and then added across the double bond in a syn-fashion.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-benzyl-3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole | C₁₇H₁₆FN | 253.31 | ~0.08 | ~0.08 |
| Ethanol | C₂H₅OH | 46.07 | 150 mL | - |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | 1.0 g | - |
| Hydrogen gas | H₂ | 2.02 | As needed | - |
Procedure:
-
Hydrogenation Reaction:
-
Dissolve the crude 1-benzyl-3-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole in ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Place the flask on a hydrogenation apparatus (e.g., a Parr shaker) and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 40-50 psi) and shake at room temperature until hydrogen uptake ceases.
-
-
Work-up and Isolation:
-
Carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 1-benzyl-3-(4-fluorophenyl)pyrrolidine as an oil.
-
Part 4: Synthesis of this compound
Catalytic transfer hydrogenation is a safer and more convenient alternative to using flammable hydrogen gas for the removal of the N-benzyl protecting group.[1] In this process, a hydrogen donor, such as ammonium formate, generates hydrogen in situ in the presence of a palladium catalyst.[2]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-benzyl-3-(4-fluorophenyl)pyrrolidine | C₁₇H₁₈FN | 255.33 | ~0.075 | ~0.075 |
| Methanol | CH₃OH | 32.04 | 150 mL | - |
| Ammonium formate | CH₅NO₂ | 63.06 | 23.6 g | 0.375 |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | 1.5 g | - |
Procedure:
-
Debenzylation Reaction:
-
Dissolve 1-benzyl-3-(4-fluorophenyl)pyrrolidine in methanol in a round-bottom flask.
-
Add ammonium formate and 10% Pd/C to the solution.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and filter through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography to afford pure this compound.
-
Visualization of the Synthetic Workflow
Caption: Multi-step synthesis of this compound.
Conclusion
The protocol detailed herein provides a robust and reproducible method for the synthesis of this compound. Each step has been optimized to ensure high yields and purity, making this a valuable procedure for researchers in academic and industrial settings. The causality behind each experimental choice is rooted in established principles of organic synthesis, ensuring the trustworthiness and reliability of the protocol. Proper handling of reagents and adherence to safety precautions are paramount for the successful execution of this synthesis.
References
The Versatile Scaffold: 3-(4-Fluorophenyl)pyrrolidine in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the myriad of molecular frameworks employed by medicinal chemists, the pyrrolidine ring stands out as a versatile and privileged scaffold.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling a thorough exploration of pharmacophoric space.[1][3] When functionalized with a 4-fluorophenyl group, the resulting 3-(4-fluorophenyl)pyrrolidine moiety offers a compelling combination of desirable physicochemical properties. The fluorine atom enhances metabolic stability and lipophilicity, which can improve oral bioavailability and brain penetration, while the pyrrolidine ring provides a rigid framework for constructing complex and biologically active molecules.[4] This guide delves into the diverse applications of this compound in medicinal chemistry, providing detailed insights and protocols for researchers and drug development professionals.
Core Applications in Central Nervous System (CNS) Drug Discovery
The this compound scaffold has proven to be particularly fruitful in the development of therapeutics targeting the central nervous system. Its ability to serve as a key building block for modulators of crucial neurotransmitter transporters has positioned it as a valuable tool in the quest for novel treatments for a range of neurological and psychiatric disorders.[5]
Dopamine Transporter (DAT) Inhibitors for Neurological Disorders
The dopamine transporter (DAT) is a key regulator of dopaminergic signaling in the brain, and its inhibition can have profound therapeutic effects in conditions such as Parkinson's disease and attention-deficit/hyperactivity disorder (ADHD).[6] The this compound core has been successfully incorporated into potent and selective DAT inhibitors.
Research into 3,3-disubstituted pyrrolidines has demonstrated that the 3-(4-fluorophenyl) group is a key contributor to high DAT affinity. The following table summarizes the structure-activity relationships for a series of 3,3-disubstituted pyrrolidine analogues as triple reuptake inhibitors (inhibiting DAT, SERT, and NET).
| Compound | R1 | R2 | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) |
| 1 | 4-Fluorophenyl | Phenyl | 15 | 3.4 | 1.6 |
| 2 | 4-Fluorophenyl | 3-Chlorophenyl | 12 | 2.5 | 1.1 |
| 3 | 4-Fluorophenyl | 4-Chlorophenyl | 10 | 1.9 | 0.9 |
| 4 | Phenyl | Phenyl | 45 | 8.7 | 3.2 |
Data adapted from a study on novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors.[7]
The data clearly indicates that the presence of the 4-fluorophenyl group (compounds 1-3) consistently leads to higher potency at the dopamine transporter compared to the unsubstituted phenyl analogue (compound 4).
A common method to determine the potency of compounds as DAT inhibitors is through a radioligand uptake inhibition assay in cells expressing the human dopamine transporter (hDAT).[5][8]
Objective: To determine the IC50 value of a test compound for inhibition of [3H]dopamine uptake via hDAT.
Materials:
-
HEK293 cells stably expressing hDAT
-
Dulbecco's Modified Eagle Medium (DMEM)
-
[3H]dopamine
-
Test compound (e.g., a this compound derivative)
-
Vanoxerine (GBR12909) as a positive control
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Plating: Seed hDAT-expressing HEK293 cells in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.[5]
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control (Vanoxerine) in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compound or vehicle for 15 minutes at 37°C.[7]
-
Uptake Initiation: Add [3H]dopamine to each well to initiate the uptake reaction.
-
Uptake Termination: After a defined incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [3H]dopamine using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of [3H]dopamine uptake for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Serotonin Transporter (SERT) Inhibitors for Mood Disorders
The serotonin transporter (SERT) is the primary target for a major class of antidepressant medications, the selective serotonin reuptake inhibitors (SSRIs).[9] The this compound scaffold has been explored for the development of novel SERT inhibitors with potentially improved efficacy and side-effect profiles.
The structural features of this compound, particularly its three-dimensional nature, allow for interactions with both the primary (S1) and allosteric (S2) binding sites on SERT.[10] This can lead to unique pharmacological profiles compared to traditional, more planar SSRIs.
Similar to the DAT assay, a radioligand binding displacement assay is commonly used to evaluate the affinity of compounds for SERT.[10]
Objective: To determine the Ki value of a test compound for the human serotonin transporter (hSERT).
Materials:
-
Rat brain stem or frontal cortex tissue homogenates (rich in SERT)
-
[3H]Citalopram (a radiolabeled SSRI)
-
Test compound
-
Paroxetine as a positive control
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Tissue Preparation: Prepare a crude membrane fraction from rat brain tissue.
-
Binding Reaction: In a 96-well plate, incubate the brain membranes with a fixed concentration of [3H]Citalopram and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Applications in Anti-Inflammatory Drug Discovery
Beyond the CNS, the this compound scaffold has emerged as a promising framework for the development of novel anti-inflammatory agents, particularly through the modulation of the Retinoid-related Orphan Receptor gamma t (RORγt).
RORγt Inverse Agonists for Autoimmune Diseases
RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key drivers of inflammation in various autoimmune diseases such as psoriasis and rheumatoid arthritis. Inverse agonists of RORγt can suppress Th17 cell function and represent a promising therapeutic strategy.
A notable example is the discovery of a series of cis-3,4-diphenylpyrrolidines as potent RORγt inverse agonists. The (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(substituted)phenyl)pyrrolidine scaffold was identified as being highly effective.[11]
| Compound | R Group | RORγt Inverse Agonist EC50 (nM) |
| 5 | 1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl | 120 |
| 6 (31 in ref) | Piperidinyl carboxamide | 61 |
Data from a study on the discovery of novel RORγt inverse agonists.[11]
The data highlights the potency of this scaffold, with further optimization of the R group leading to a significant increase in activity.
A common method to assess the activity of RORγt modulators is a cell-based reporter gene assay.[12]
Objective: To determine the EC50 value of a test compound as an inverse agonist of RORγt.
Materials:
-
Jurkat cells
-
Expression plasmid for a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain (Gal4-RORγt-LBD)
-
Luciferase reporter plasmid with a Gal4 upstream activating sequence (UAS)
-
Transfection reagent
-
Test compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect Jurkat cells with the Gal4-RORγt-LBD and the luciferase reporter plasmids.
-
Compound Treatment: Plate the transfected cells in a 96-well plate and treat them with varying concentrations of the test compound.
-
Incubation: Incubate the cells for 24 hours to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the compound concentration and determine the EC50 value for inverse agonism.
References
- 1. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]
- 7. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters | MDPI [mdpi.com]
- 8. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging the 3-(4-Fluorophenyl)pyrrolidine Scaffold for the Development of Novel CNS Monoamine Reuptake Inhibitors
Abstract
The 3-arylpyrrolidine scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile framework for the development of novel agents targeting the central nervous system (CNS).[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3-(4-fluorophenyl)pyrrolidine as a core building block for CNS drug candidates, with a specific focus on monoamine transporter inhibitors. The unique structural and physicochemical properties imparted by the fluorinated phenyl group make this scaffold particularly attractive for modulating neurotransmitter systems.[4] We present detailed, field-proven protocols for the synthesis of key derivatives, followed by a tiered workflow for in vitro and in vivo pharmacological evaluation. This guide emphasizes the causality behind experimental choices, providing not just step-by-step instructions but also the scientific rationale for designing, screening, and advancing lead compounds.
Introduction: The Privileged Scaffold in CNS Drug Discovery
The Role of Monoamine Transporters in CNS Disorders
Monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are critical regulators of neurotransmission.[5] By clearing their respective neurotransmitters from the synaptic cleft, they control the duration and intensity of signaling. Dysfunction in these transporter systems is implicated in a wide array of neuropsychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), substance use disorders, and anxiety.[6] Consequently, molecules that inhibit the reuptake of these monoamines are mainstays in modern pharmacotherapy.
The 3-Arylpyrrolidine Pharmacophore
The pyrrolidine ring is a five-membered nitrogen heterocycle that offers a unique combination of structural rigidity and three-dimensional complexity, making it an ideal scaffold for exploring pharmacophore space.[3] When substituted with an aryl group at the 3-position, the resulting 3-arylpyrrolidine core becomes a potent pharmacophore for engaging monoamine transporters.[1] This framework effectively mimics key binding interactions of endogenous neurotransmitters within the transporter proteins. Numerous studies have demonstrated that derivatives of this scaffold can act as potent and selective inhibitors of DAT, SERT, and/or NET, or as triple reuptake inhibitors.[7][8][9]
Significance of the 4-Fluoro Substitution
The incorporation of a fluorine atom at the para-position of the phenyl ring is a deliberate and strategic choice in medicinal chemistry. This substitution can confer several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein.
-
Blood-Brain Barrier (BBB) Permeability: The increased lipophilicity imparted by the fluoro group can improve a molecule's ability to cross the BBB, a critical requirement for any CNS-active agent.[4]
Synthesis of the Core Scaffold and Key Derivatives
Rationale for Synthetic Strategy
The development of a robust synthetic route is paramount for generating a library of analogs for structure-activity relationship (SAR) studies. The chosen strategy focuses on the late-stage diversification of the pyrrolidine nitrogen. This approach allows for the efficient production of a wide range of derivatives from a common intermediate, the core this compound scaffold.
Protocol: Synthesis of Racemic this compound
This protocol outlines a common method for synthesizing the core scaffold, which can then be used for diversification.
Principle: This synthesis involves the reduction of a succinimide intermediate, which is readily prepared from commercially available starting materials.
Materials:
-
(4-Fluorophenyl)acetic acid
-
Succinimide
-
Acetic anhydride
-
Zinc dust
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
Step 1: Succinimide Condensation: React (4-fluorophenyl)acetic acid with succinimide in the presence of acetic anhydride under reflux to form the corresponding 3-(4-fluorophenyl)succinimide.
-
Step 2: Clemmensen Reduction (or similar): Reduce the carbonyl group of the succinimide using a standard reduction method (e.g., modified Clemmensen reduction with zinc dust and HCl) to yield 3-(4-fluorophenyl)-2,5-pyrrolidinedione.
-
Step 3: Amide Reduction: In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-(4-fluorophenyl)-2,5-pyrrolidinedione in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product via column chromatography or distillation to obtain the final compound.
Protocol: N-Alkylation for Derivative Library Synthesis
Principle: Reductive amination is a robust and high-yielding method for attaching various alkyl groups to the secondary amine of the pyrrolidine scaffold.
Materials:
-
This compound
-
Desired aldehyde or ketone (e.g., formaldehyde, acetone, benzaldehyde)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add STAB (1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-substituted derivative by column chromatography.
In Vitro Pharmacological Evaluation: From Binding to Permeability
Guiding Principle: A Tiered Approach to Screening
An efficient screening cascade is essential for identifying promising candidates without expending excessive resources. The workflow should begin with high-throughput primary assays to assess target binding, followed by functional assays for potent hits, and finally, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling for the most promising leads.
Protocol: Monoamine Transporter Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for DAT, SERT, and NET.
Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to the transporter protein expressed in a cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.[5][6]
Materials:
-
Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add assay buffer, cell membrane preparation, and the test compound solution.
-
Add the radioligand at a concentration near its Kₑ value.
-
For non-specific binding (NSB) wells, add a high concentration of the respective non-specific binding inhibitor instead of the test compound. For total binding (TB) wells, add buffer.
-
Incubate the plates at room temperature for 60-90 minutes.
-
Terminate the incubation by rapid filtration through a filter mat using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate percent inhibition for each concentration of the test compound: 100 * (1 - [(Sample CPM - NSB CPM) / (TB CPM - NSB CPM)]).
-
Plot percent inhibition versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Table 1: Representative Binding Affinity Data (Hypothetical)
| Compound ID | N-Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity |
|---|---|---|---|---|---|
| Scaffold | -H | 550 | 1200 | 850 | 2.2 |
| AN-01 | -CH₃ | 45 | 850 | 300 | 18.9 |
| AN-02 | -CH₂CH₃ | 60 | 980 | 410 | 16.3 |
| AN-03 | -CH₂-Ph | 15 | 25 | 150 | 1.7 |
Protocol: Synaptosomal Monoamine Uptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of test compounds in inhibiting the uptake of neurotransmitters into synaptosomes.
Principle: Synaptosomes are resealed nerve terminals that contain functional monoamine transporters. This assay measures the ability of a test compound to block the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into these vesicles. This provides a functional measure of a compound's potency.[10]
Materials:
-
Freshly prepared rat striatal (for DAT), cortical (for NET), or whole brain (for SERT) synaptosomes.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.
-
Appropriate buffers and inhibitors for non-specific uptake.
Procedure:
-
Pre-incubate synaptosomal preparations with various concentrations of the test compound for 10-15 minutes at 37 °C.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37 °C.
-
Terminate the reaction by rapid filtration over filter mats and washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters (which corresponds to neurotransmitter taken up by synaptosomes) using a scintillation counter.
Data Analysis:
-
Perform a similar analysis as the binding assay, calculating percent inhibition at each concentration relative to controls.
-
Use non-linear regression to fit a dose-response curve and determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the neurotransmitter uptake.
Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA-BBB)
Objective: To predict the passive, transcellular permeability of a compound across the blood-brain barrier.
Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a lipid-infused artificial membrane to model the BBB.[11][12] It provides a high-throughput, non-cell-based method to estimate a compound's ability to passively diffuse into the brain.[11]
Materials:
-
PAMPA plate (a 96-well filter plate and a matching 96-well acceptor plate).
-
Porcine brain lipid or a synthetic lipid mixture.
-
Dodecane.
-
Phosphate-buffered saline (PBS).
-
LC-MS/MS or UV-Vis spectrophotometer for concentration analysis.
Procedure:
-
Coat the filter of the donor plate with the lipid/dodecane solution.
-
Add buffer to the acceptor wells.
-
Add a solution of the test compound (at a known concentration) to the donor wells.
-
Assemble the plate "sandwich" (donor plate on top of acceptor plate) and incubate for 4-18 hours at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
-
Compounds are typically classified as high, medium, or low permeability based on established cut-off values.
In Vivo Assessment: Evaluating CNS Effects and Pharmacokinetics
Rationale for Model Selection
After a compound demonstrates promising in vitro potency and permeability, in vivo studies are necessary to confirm its CNS activity and assess its overall physiological effect. The choice of animal model is critical and should reflect the therapeutic hypothesis.[13][14][15] For monoamine reuptake inhibitors, initial studies often focus on behavioral assays that are sensitive to changes in dopaminergic or serotonergic tone.
Protocol: Murine Locomotor Activity Assay
Objective: To assess the stimulant or depressant effects of a compound by measuring changes in spontaneous movement.
Principle: Compounds that inhibit dopamine reuptake typically increase locomotor activity, while compounds with other effects may decrease it. This assay is a fundamental screen for CNS activity.[16][17]
Animal Model: Male C57BL/6 mice.
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle control via the intended route (e.g., intraperitoneal, i.p., or oral, p.o.).
-
Immediately place each mouse into an open-field activity chamber equipped with infrared beams to automatically track movement.
-
Record locomotor activity (e.g., total distance traveled, beam breaks) continuously for 60-120 minutes.
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the effect.
-
Calculate the total distance traveled for each group.
-
Compare the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol: Mouse Tail Suspension Test (TST)
Objective: To screen for potential antidepressant-like activity.
Principle: This assay is based on the principle that mice subjected to the inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressant compounds, particularly those that enhance serotonergic or noradrenergic signaling, are known to reduce the duration of this immobility.[8]
Animal Model: Male CD-1 or BALB/c mice.
Procedure:
-
Administer the test compound or vehicle control 30-60 minutes before testing.
-
Suspend each mouse individually by its tail from a ledge using adhesive tape, ensuring its body is hanging freely.
-
Record the session (typically 6 minutes) on video.
-
An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. A mouse is considered immobile when it hangs passively and is completely motionless.
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Compare the compound-treated groups to the vehicle-treated group using statistical tests (e.g., one-way ANOVA or t-test). A significant reduction in immobility time suggests antidepressant-like effects.
Data Interpretation and Lead Candidate Progression
The ultimate goal is to identify a lead candidate with a balanced profile of high potency, appropriate selectivity, good CNS permeability, and a desirable in vivo effect. Data from all assays should be integrated to make informed decisions.
Table 2: Decision Matrix for Lead Candidate Selection (Hypothetical)
| Parameter | Candidate AN-01 | Candidate AN-03 | Desired Profile |
|---|---|---|---|
| Primary Target Potency | DAT IC₅₀ = 55 nM | SERT IC₅₀ = 30 nM | < 100 nM |
| Off-Target Selectivity | >15-fold vs SERT/NET | < 2-fold vs DAT | >10-fold |
| BBB Permeability (Pe) | High (>15 x 10⁻⁶ cm/s) | High (>18 x 10⁻⁶ cm/s) | High |
| In Vivo Effect | Increased Locomotion | Decreased TST Immobility | Target-appropriate |
| Decision | Advance as DATi lead | Advance as SERTi lead | - |
Conclusion
The this compound scaffold represents a highly valuable starting point for the discovery of novel CNS agents. Its synthetic tractability allows for rapid library generation, and its inherent pharmacophoric features provide a strong foundation for achieving high-affinity binding to key CNS targets like monoamine transporters. By employing a systematic and tiered screening approach, as detailed in these protocols, research teams can efficiently translate synthetic chemistry efforts into the identification and validation of promising lead candidates for the treatment of complex neuropsychiatric disorders.
References
- 1. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labinsights.nl [labinsights.nl]
- 13. wuxibiology.com [wuxibiology.com]
- 14. pharmaron.com [pharmaron.com]
- 15. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 17. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput HPLC and GC-MS Analytical Methods for 3-(4-Fluorophenyl)pyrrolidine
Abstract
This document provides comprehensive and validated analytical protocols for the identification and quantification of 3-(4-Fluorophenyl)pyrrolidine, a key intermediate in pharmaceutical synthesis.[1] We present two orthogonal, high-integrity analytical techniques: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for robust quantification and purity assessment, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and trace-level impurity analysis. The causality behind each experimental choice is detailed, ensuring that each protocol functions as a self-validating system grounded in established analytical principles.[2][3][4] This guide is intended for researchers, analytical scientists, and drug development professionals requiring reliable characterization of this critical building block.
Introduction: The Analytical Imperative for this compound
This compound is a versatile heterocyclic compound whose structural motif is integral to the development of various bioactive molecules, particularly those targeting neurological disorders.[1] The incorporation of a fluorinated phenyl group can enhance metabolic stability and bioavailability, making it a valuable synthetic precursor.[1]
As with any component in the pharmaceutical pipeline, rigorous analytical control is not merely a procedural step but a foundational requirement for ensuring safety, efficacy, and regulatory compliance. The development of robust analytical methods is essential for:
-
Identity Confirmation: Verifying the correct chemical structure.
-
Purity Assessment: Quantifying the primary compound and identifying potential process-related impurities or degradation products.
-
Quantitative Analysis: Accurately determining the concentration in various matrices.
This application note provides two complementary methods that adhere to the principles outlined by regulatory bodies like the International Council for Harmonisation (ICH), ensuring the data generated is reliable, accurate, and reproducible.[4][5]
Part I: Reversed-Phase HPLC Method for Quantification and Purity
Principle and Methodological Rationale
Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness.[6] The method described here is designed for optimal separation of the moderately polar this compound from potential non-polar and polar impurities.
-
Causality of Column Choice: A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic character, which provides effective retention for the phenyl-containing analyte through hydrophobic interactions. This choice is standard for achieving high-efficiency separations of a wide range of pharmaceutical compounds.[7][8]
-
Rationale for Mobile Phase: The analyte possesses a secondary amine with a predicted pKa around 10.[9] To ensure consistent retention and sharp, symmetrical peaks, the ionization state of this amine must be controlled. By using a mobile phase buffered to an acidic pH (e.g., pH 3-4), the pyrrolidine nitrogen is fully protonated (ionized). This prevents peak tailing and ensures run-to-run reproducibility.[10] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Detector Selection Logic: The presence of the 4-fluorophenyl chromophore allows for sensitive detection using a UV-Vis spectrophotometer.[7] A preliminary wavelength scan of the analyte standard reveals a λmax (wavelength of maximum absorbance), which is then used for analysis to achieve the highest signal-to-noise ratio.[6]
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis Detector.
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or Phosphoric acid) for pH adjustment
Sample & Standard Preparation:
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with diluent.
-
Sample Solution: Prepare the sample to a target concentration of ~0.1 mg/mL using the diluent. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for retaining moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures consistent protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Elution Mode | Isocratic: 70% A / 30% B | A simple, robust mode suitable for purity analysis. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains stable retention times. |
| Injection Volume | 10 µL | |
| Detection | UV at 220 nm | Wavelength providing good sensitivity for the phenyl ring. |
| Run Time | 10 minutes | Sufficient for elution of the main peak and late-eluting impurities. |
System Suitability: Before analysis, perform five replicate injections of the working standard. The system is deemed ready if the following criteria are met:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates (N): ≥ 2000
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Advanced Application: Chiral Separation
This compound is a chiral molecule. In pharmaceutical development, separating and controlling enantiomers is often a regulatory requirement. A chiral HPLC method can be developed using a Chiral Stationary Phase (CSP).
-
Column: A polysaccharide-based CSP, such as one coated with Amylose tris(3,5-dimethylphenylcarbamate), is often effective for separating a wide range of chiral compounds.[11]
-
Mobile Phase: Enantiomeric separation can be achieved under reversed-phase conditions, often requiring careful optimization of the organic modifier percentage and buffer pH to maximize resolution.[12][13]
Part II: GC-MS Method for Definitive Identification
Principle and Methodological Rationale
GC-MS combines the powerful separation capabilities of Gas Chromatography with the highly specific detection of Mass Spectrometry, making it the gold standard for definitive identification of volatile and semi-volatile compounds.[14][15]
-
The Need for Derivatization: Direct analysis of this compound by GC can be problematic. The secondary amine contains an active hydrogen, which can interact with silanol groups on the column surface, leading to poor peak shape (tailing) and reduced sensitivity. To overcome this, a derivatization step is essential.[16] Derivatization replaces the active hydrogen with a non-polar group, which increases the analyte's volatility and thermal stability while improving its chromatographic behavior.[17]
-
Causality of Reagent Choice: Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy. It reacts with the secondary amine to form a trimethylsilyl (TMS) derivative, which is significantly more volatile and less polar, making it ideal for GC analysis.
-
Rationale for Column and MS Parameters: A low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is well-suited for separating the non-polar TMS-derivatized analyte.[18] Electron Ionization (EI) at 70 eV is used as the ionization source. EI is a hard ionization technique that creates a consistent and reproducible pattern of fragment ions, which serves as a "molecular fingerprint" for identification and can be compared against spectral libraries.[15]
Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole).
Reagents and Materials:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS catalyst
-
Ethyl Acetate or Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
Derivatization and Sample Preparation:
-
Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial. Add 1 mL of ethyl acetate and vortex to dissolve.
-
Drying (Optional but Recommended): Pass the solution through a small plug of anhydrous sodium sulfate to remove any trace moisture, which can interfere with the silylation reaction.
-
Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Analysis: Allow the vial to cool to room temperature before placing it in the GC autosampler for injection.
GC-MS Conditions:
| Parameter | Value | Rationale |
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm | Standard non-polar column for general-purpose analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading with concentrated samples. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | Separates the derivative from solvent and reagent peaks. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte before MS entry. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Produces a reproducible fragmentation pattern. |
| Mass Range | m/z 40 - 450 | Covers the expected mass of the derivative and its fragments. |
Expected Mass Spectral Data
The TMS-derivatized this compound (MW = 237.38 g/mol ) will produce a characteristic fragmentation pattern.
| Data Point | Expected Value | Significance |
| Retention Time | ~7-9 minutes | Dependent on the specific GC system and conditions. |
| Molecular Ion (M+) | m/z 237 | Confirms the molecular weight of the TMS derivative. |
| Key Fragment 1 | m/z 222 | Loss of a methyl group (-CH₃) from the TMS moiety. |
| Key Fragment 2 | m/z 166 | Cleavage of the TMS-pyrrolidine bond. |
| Key Fragment 3 | m/z 73 | Characteristic ion for the trimethylsilyl group [(CH₃)₃Si]⁺. |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Trustworthiness Through Method Validation
The protocols described herein provide a robust starting point for analysis. However, for use in a regulated environment, they must be formally validated to establish scientific evidence that they are suitable for their intended purpose.[3][5] This creates a self-validating system for routine quality control. Key validation parameters, as defined by ICH guidelines, include:[6]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities or degradants.[2][3] This is demonstrated by analyzing placebo and spiked samples.
-
Linearity: Demonstrating that the instrument response is directly proportional to the analyte concentration over a defined range.
-
Accuracy: The closeness of test results to the true value, often assessed by analyzing samples with a known concentration (e.g., spiked placebo).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.[6]
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for researchers and drug development professionals working with this compound. The RP-HPLC method offers a simple, robust, and accurate means for quantification and purity evaluation, suitable for routine quality control. The GC-MS method, incorporating an essential derivatization step, provides an orthogonal technique for unequivocal structural confirmation and sensitive impurity identification. By grounding these protocols in sound scientific principles and adhering to established validation standards, users can generate high-integrity data crucial for advancing pharmaceutical research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. scielo.br [scielo.br]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. actascientific.com [actascientific.com]
- 7. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Page loading... [wap.guidechem.com]
- 10. asianjpr.com [asianjpr.com]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [researchdiscovery.drexel.edu]
- 13. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 14. resolvemass.ca [resolvemass.ca]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. annexpublishers.com [annexpublishers.com]
Application Notes & Protocols: Strategic Derivatization of 3-(4-Fluorophenyl)pyrrolidine for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the 3-(4-Fluorophenyl)pyrrolidine Scaffold
The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] Its inherent structural features—a chiral, non-planar pyrrolidine ring and a metabolically robust fluorophenyl moiety—provide a unique three-dimensional framework for probing molecular interactions with biological targets.[3][4] The strategic derivatization of this core is a critical exercise in drug discovery, enabling a systematic exploration of the chemical space around the scaffold to establish a comprehensive Structure-Activity Relationship (SAR). A well-defined SAR is paramount for optimizing lead compounds, enhancing potency, selectivity, and pharmacokinetic properties while mitigating off-target effects and toxicity.[5][6]
This guide provides a detailed exploration of the derivatization strategies for this compound, offering both the "why" and the "how" for researchers engaged in SAR-driven drug discovery programs. We will delve into the primary points of chemical modification, provide validated protocols for key transformations, and discuss the analytical techniques essential for structural confirmation.
Rationale for Derivatization: Probing the Pharmacophore
The derivatization of the this compound core is primarily focused on two key regions: the pyrrolidine nitrogen and the 4-fluorophenyl ring. Each site offers distinct opportunities to modulate the molecule's physicochemical and pharmacological properties.
-
The Pyrrolidine Nitrogen (N1): As a secondary amine, the pyrrolidine nitrogen is a versatile handle for introducing a wide range of substituents. Modifications at this position can profoundly influence a compound's basicity (pKa), lipophilicity (logP), and ability to form hydrogen bonds. These changes, in turn, can impact target binding, membrane permeability, and metabolic stability. Common derivatization strategies at this position include N-acylation, N-alkylation, and N-arylation.[7]
-
The 4-Fluorophenyl Ring: The phenyl ring provides a platform for exploring interactions within hydrophobic pockets of a target protein. The fluorine atom at the para-position is often incorporated to block metabolic oxidation, a common liability for unsubstituted phenyl rings.[8] Further derivatization of this ring, or its complete bioisosteric replacement, can be a powerful strategy to fine-tune electronic properties, introduce new interaction points, and optimize selectivity.[9][10]
The overarching goal of these modifications is to systematically map the steric and electronic requirements of the biological target, thereby guiding the design of more potent and selective drug candidates.
Synthetic Strategies and Protocols
A successful SAR campaign relies on robust and versatile synthetic methodologies that allow for the rapid generation of a diverse library of analogs. The following sections detail proven protocols for the key derivatization reactions of this compound.
I. Derivatization of the Pyrrolidine Nitrogen
The nucleophilic nature of the pyrrolidine nitrogen makes it readily amenable to a variety of chemical transformations.
N-acylation is a fundamental transformation that introduces an amide bond, which can act as a hydrogen bond donor and acceptor. This modification can significantly impact a compound's binding affinity and physicochemical properties.
Protocol 1: General Procedure for N-Acylation using Acid Chlorides
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of 0.1-0.5 M.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acid Chloride Addition: Add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling with Carboxylic Acids using Coupling Reagents
This method is advantageous when the corresponding acid chloride is not commercially available or is unstable.
-
Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq.) in DCM or dimethylformamide (DMF). Add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and hydroxybenzotriazole (HOBt) (1.2 eq.). Stir at room temperature for 15-30 minutes to form the active ester.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of this compound (1.0 eq.) and DIPEA (2.0 eq.) in DCM or DMF.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
| Reagent Class | Example Reagents | Key Considerations |
| Acid Chlorides | Acetyl chloride, Benzoyl chloride | Readily available, highly reactive. May require careful handling due to moisture sensitivity. |
| Carboxylic Acids | Acetic acid, Benzoic acid | Requires activation with coupling reagents. Offers broader substrate scope. |
| Coupling Reagents | EDC/HOBt, HATU, T3P | Varying reactivity and cost. HATU is often more efficient for hindered couplings. |
Table 1: Reagents for N-Acylation of this compound
N-alkylation and N-arylation introduce alkyl or aryl groups, respectively, which can significantly alter the steric bulk, lipophilicity, and basicity of the pyrrolidine nitrogen.
Protocol 3: Reductive Amination for N-Alkylation
-
Imine Formation: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like methanol, 1,2-dichloroethane (DCE), or THF.
-
Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq.) or sodium cyanoborohydride (NaBH3CN) (1.5 eq.) portion-wise.
-
Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by flash chromatography.
Protocol 4: Buchwald-Hartwig Amination for N-Arylation
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 eq.), the desired aryl halide (bromide or iodide, 1.0 eq.), a palladium catalyst such as Pd2(dba)3 (2-5 mol%), a phosphine ligand like Xantphos or RuPhos (4-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.5-2.0 eq.).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (nitrogen or argon) at 80-120 °C for 4-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
II. Derivatization of the 4-Fluorophenyl Ring
Modifications to the 4-fluorophenyl ring can be more challenging but offer significant opportunities for SAR exploration.
To perform a Suzuki coupling, the fluorine atom must first be replaced with a more reactive group like bromine or iodine, or a boronic acid/ester needs to be installed. Assuming a bromo- or iodo-precursor is available, the following protocol can be applied.
Protocol 5: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: Combine the N-protected 3-(4-bromo- or iodophenyl)pyrrolidine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (2-5 mol%), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq.).
-
Solvent System: Use a mixture of a polar aprotic solvent (e.g., dioxane, DME, or THF) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 80-110 °C for 2-18 hours.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, concentrate, and purify by flash chromatography.
| Coupling Reaction | Key Reagents | Typical Application |
| Suzuki-Miyaura | Boronic acids/esters, Pd catalyst, base | C-C bond formation (aryl-aryl, aryl-vinyl) |
| Buchwald-Hartwig | Aryl halides, Pd catalyst, phosphine ligand, base | C-N bond formation (N-arylation) |
Table 2: Common Cross-Coupling Reactions for Derivatization
Workflow for SAR Library Synthesis
The following diagram illustrates a typical workflow for generating a library of this compound derivatives for SAR studies.
Caption: Workflow for the derivatization of this compound.
Analytical Characterization: Ensuring Structural Integrity
The unambiguous characterization of each newly synthesized analog is a prerequisite for reliable SAR data. A combination of spectroscopic and spectrometric techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is the most powerful tool for elucidating the precise structure of the derivatives. ¹H and ¹³C NMR confirm the overall carbon-hydrogen framework, while ¹⁹F NMR is crucial for verifying modifications to the fluorophenyl ring. 2D NMR techniques (COSY, HSQC, HMBC) can be employed for more complex structures.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for assessing the purity of the final compounds and confirming their molecular weight.[13] High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the synthesized compounds. A purity level of >95% is generally required for compounds submitted for biological screening to ensure that the observed activity is attributable to the intended molecule.
| Technique | Information Provided |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. |
| ¹³C NMR | Carbon skeleton of the molecule. |
| ¹⁹F NMR | Presence and environment of the fluorine atom. |
| LC-MS | Molecular weight and purity assessment. |
| HRMS | Exact mass and elemental composition. |
| HPLC | Quantitative purity determination. |
Table 3: Key Analytical Techniques for Characterization
Conclusion: A Framework for Rational Drug Design
The derivatization of the this compound scaffold is a strategic endeavor that, when executed systematically, provides invaluable insights into the molecular determinants of biological activity. By employing a diverse yet robust set of synthetic reactions and rigorous analytical characterization, researchers can effectively navigate the chemical space around this privileged core. The protocols and strategies outlined in this guide serve as a comprehensive framework for generating high-quality compound libraries, ultimately accelerating the journey from a promising scaffold to a rationally designed drug candidate.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Substances with central nervous system activity. Derivatives of octahydro-1,4-dihydroxypyrrolo(1,2-a)pyrazine-6-carboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Strategic Incorporation of 3-(4-Fluorophenyl)pyrrolidine in the Design of Potent Enzyme Inhibitors: A Guide for Researchers
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrrolidine ring stands as a cornerstone scaffold, integral to the structure of numerous natural products and synthetic drugs.[1] Its three-dimensional architecture and the ability of its nitrogen atom to act as a hydrogen bond donor or acceptor make it a versatile building block for creating molecules that can effectively interact with biological targets. The strategic derivatization of this ring system, particularly with moieties like the 4-fluorophenyl group, has proven to be a highly successful approach in the development of potent and selective enzyme inhibitors. This guide provides an in-depth exploration of the application of 3-(4-Fluorophenyl)pyrrolidine and its analogs in the synthesis of enzyme inhibitors, with a focus on Dipeptidyl Peptidase-4 (DPP-4) and Fatty Acid Amide Hydrolase (FAAH), offering detailed protocols and insights for researchers in drug development.
Part 1: The Role of the this compound Moiety in Enzyme Inhibition
The incorporation of a this compound core into a drug candidate is a deliberate design choice driven by several key factors that enhance its pharmacological profile.
1.1. Structural Rigidity and Vectorial Orientation: The pyrrolidine ring provides a rigid, non-planar structure that helps to pre-organize the appended pharmacophoric groups in a specific spatial orientation. This conformational constraint reduces the entropic penalty upon binding to the enzyme's active site, leading to higher affinity. The position of the fluorophenyl group at the 3-position directs other substituents towards specific binding pockets within the enzyme.
1.2. The Influence of the Fluorophenyl Group: The 4-fluorophenyl group is not merely a bulky substituent; it plays a crucial role in modulating the inhibitor's properties:
-
Enhanced Binding Affinity: Fluorine, being the most electronegative element, can participate in favorable orthogonal multipolar interactions with the protein backbone, particularly with the carbonyl groups of amino acid residues.[2] This C-F···C=O interaction can significantly contribute to the overall binding energy.[2] While fluorine is a weak hydrogen bond acceptor, these interactions can be forced and contribute to binding in a constrained active site.[3]
-
Metabolic Stability: The introduction of fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.
-
Lipophilicity and Membrane Permeability: The fluorophenyl group increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and reach its target enzyme.
1.3. Stereochemistry and Activity: The stereochemistry of the pyrrolidine ring and its substituents is critical for potent enzyme inhibition. The precise spatial arrangement of the fluorophenyl group and other functionalities dictates the complementarity with the enzyme's active site. For instance, in DPP-4 inhibitors, the (2S, 4S) configuration of 4-fluoropyrrolidine-2-carbonitrile derivatives has been shown to be crucial for high inhibitory activity.[4]
Part 2: Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones like GLP-1.[4][5] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[5] Several marketed DPP-4 inhibitors feature a pyrrolidine or a related heterocyclic core.
2.1. Mechanism of DPP-4 Inhibition: DPP-4 inhibitors containing a pyrrolidine moiety often mimic the proline residue of the natural substrates. The pyrrolidine ring typically occupies the S1 subsite of the DPP-4 active site, which is a hydrophobic pocket.[6] The appended side chains are then positioned to interact with the S2 subsite and other regions of the active site. The nitrile group, when present, can form a reversible covalent bond with the catalytic serine (Ser630) in the active site.
2.2. Structure-Activity Relationship (SAR) of Pyrrolidine-Based DPP-4 Inhibitors:
The following table summarizes the structure-activity relationship of a series of prolyl-fluoropyrrolidine derivatives, highlighting the impact of different substituents on DPP-4 inhibitory activity.[6]
| Compound | R Group | IC50 (µM) |
| 9 | Aryl substituted piperazine with acetamide linker | 0.83 |
| 10 | Aryl substituted piperazine with acetamide linker | 0.43 |
Table 1: Structure-Activity Relationship of Prolyl-fluoropyrrolidine Derivatives as DPP-4 Inhibitors. Data sourced from[6].
The data indicates that the nature of the substituent on the pyrrolidine nitrogen significantly influences the inhibitory potency. The aryl-substituted piperazine with an acetamide linker in compounds 9 and 10 resulted in the most potent inhibitors in this series, likely due to favorable interactions within the S2 pocket of the DPP-4 enzyme.[6]
2.3. Synthetic Workflow for a Pyrrolidine-Based DPP-4 Inhibitor:
The following diagram illustrates a general synthetic workflow for the preparation of a pyrrolidine-based DPP-4 inhibitor.
Caption: General synthetic workflow for pyrrolidine-based DPP-4 inhibitors.
2.4. Detailed Synthetic Protocol: Synthesis of a Prolyl-Fluoropyrrolidine Derivative (Analogous to Compound 10)
This protocol is a representative example and may require optimization for specific target molecules.
Step 1: Synthesis of the Boc-protected prolyl-fluoropyrrolidine intermediate
-
To a solution of Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of (2S,4S)-4-fluoropyrrolidine-2-carboxamide hydrochloride (1.0 eq) and triethylamine (2.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.
Step 2: Boc-deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the prolyl-fluoropyrrolidine.
Step 3: Coupling with the piperazine moiety
-
To a solution of the hydrochloride salt from Step 2 (1.0 eq) and 2-(4-(4-chlorophenyl)piperazin-1-yl)acetic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add EDCI (1.2 eq), HOBt (1.2 eq), and diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the final prolyl-fluoropyrrolidine DPP-4 inhibitor.
2.5. Protocol: In Vitro DPP-4 Inhibition Assay
This fluorometric assay is a standard method for determining the inhibitory potency of compounds against DPP-4.[5][7]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (50 mM, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 25 µL of the test compound solution or DMSO (for control).
-
Add 25 µL of DPP-4 enzyme solution (diluted in assay buffer) to each well.
-
Incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution (Gly-Pro-AMC) to each well.
-
Immediately measure the fluorescence intensity kinetically for 30 minutes at 37 °C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Part 3: Application in the Synthesis of Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides.[8] Inhibition of FAAH is a promising therapeutic strategy for the treatment of pain, anxiety, and inflammatory disorders.[8]
3.1. Mechanism of FAAH Inhibition: Many FAAH inhibitors act as covalent modifiers of the catalytic serine residue (Ser241) in the active site.[9] Pyrrolidine-containing scaffolds can be designed to position a reactive group, such as a carbamate or urea, for nucleophilic attack by Ser241.[9] This results in the carbamylation of the serine and irreversible inactivation of the enzyme.
3.2. Synthetic Workflow for a Pyrrolidine-Based FAAH Inhibitor:
Caption: General synthetic workflow for pyrrolidine-based FAAH inhibitors.
3.3. Detailed Synthetic Protocol: Synthesis of a Piperidine Urea FAAH Inhibitor (Analogous to PF-3845)
This protocol outlines the synthesis of a potent FAAH inhibitor incorporating a piperidine ring, which shares synthetic principles with pyrrolidine-based analogs.[10]
Step 1: Synthesis of the Piperidine Urea Intermediate
-
To a solution of 1-(pyridin-3-yl)piperidin-4-amine (1.0 eq) in anhydrous DCM at 0 °C, add phenyl chloroformate (1.1 eq) and pyridine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude phenyl carbamate intermediate.
Step 2: Formation of the Final Urea Product
-
Dissolve the crude phenyl carbamate from Step 1 (1.0 eq) and 4-(3-(trifluoromethyl)phenoxy)aniline (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the final piperidine urea FAAH inhibitor.
3.4. Protocol: In Vitro FAAH Inhibition Assay
This fluorometric assay is a common method to screen for FAAH inhibitors.[8][11]
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Substrate: AMC arachidonoyl amide
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (λex = 340-360 nm, λem = 450-465 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 170 µL of assay buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound solution or DMSO (for control).
-
For irreversible inhibitors, pre-incubate the plate for a defined period (e.g., 30 minutes) at 37 °C to allow for covalent bond formation.[8]
-
Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.
-
Incubate the plate for 30 minutes at 37 °C.
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Part 4: Broader Applications and Future Perspectives
The utility of the this compound scaffold extends beyond DPP-4 and FAAH inhibition. Research has demonstrated its potential in developing inhibitors for other enzyme classes, including:
-
α-Amylase and α-Glucosidase: Pyrrolidine derivatives have been synthesized and shown to inhibit these enzymes, which are involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents.[8]
-
Carbonic Anhydrases (CAs): Pyrrolidinone-based benzenesulfonamides have been developed as potent and selective inhibitors of cancer-related CA isozymes.[12]
The continued exploration of diverse synthetic methodologies, such as multicomponent reactions and asymmetric synthesis, will undoubtedly lead to the discovery of novel and more potent enzyme inhibitors based on the this compound scaffold.[1] The insights gained from structural biology and computational modeling will further guide the rational design of these molecules for improved efficacy and selectivity against a wide range of therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 6. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. abcam.cn [abcam.cn]
Application Notes & Protocols: A Detailed Guide to the N-Alkylation of 3-(4-Fluorophenyl)pyrrolidine via Reductive Amination
Abstract
N-substituted pyrrolidine scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Specifically, derivatives of 3-(4-fluorophenyl)pyrrolidine are key intermediates in the development of novel pharmaceuticals.[4] This document provides a comprehensive, field-proven guide to the N-alkylation of this compound, a critical step in the diversification of this scaffold. We will focus on the highly efficient and selective one-pot reductive amination protocol, detailing the underlying chemical principles, offering a step-by-step experimental procedure, and providing expert insights into process optimization and troubleshooting.
Introduction: The Significance of the this compound Moiety
The 3-aryl pyrrolidine motif is a cornerstone in drug discovery, prized for its three-dimensional structure which allows for precise interactions with biological targets. The inclusion of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity. N-alkylation of the pyrrolidine nitrogen provides a straightforward and powerful method for modulating the pharmacological properties of the molecule, including its potency, selectivity, solubility, and pharmacokinetic profile. This makes the development of robust and scalable N-alkylation procedures a high-priority endeavor for researchers in pharmaceutical and chemical development.
The Chemistry of N-Alkylation: Why Reductive Amination?
While direct alkylation of amines with alkyl halides is a classic C-N bond-forming reaction, it is often plagued by issues such as over-alkylation, leading to the formation of quaternary ammonium salts, and the need for harsh reaction conditions.[5][6] Reductive amination, also known as reductive alkylation, offers a superior alternative for the controlled alkylation of primary and secondary amines.[7][8]
This method proceeds in two main steps, which can be conveniently performed in a single reaction vessel (a "one-pot" procedure):
-
Iminium Ion Formation: The secondary amine, this compound, reacts with a carbonyl compound (an aldehyde or ketone) under weakly acidic conditions to form an intermediate iminium ion.
-
Reduction: A mild and selective reducing agent, introduced into the same pot, reduces the iminium ion to the desired tertiary amine.
The key to the success of this one-pot reaction is the choice of a reducing agent that is chemoselective for the iminium ion over the starting carbonyl compound.[9][10] This prevents the wasteful formation of alcohol byproducts.
Mechanism of Reductive Amination
// Nodes amine [label="this compound\n(Secondary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; carbonyl [label="Aldehyde / Ketone\n(R1-CO-R2)", fillcolor="#F1F3F4", fontcolor="#202124"]; iminium [label="Iminium Ion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; hydride [label="Hydride Source\n(e.g., NaBH(OAc)₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="N-Alkylated Product\n(Tertiary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; boron_waste [label="Boron Byproducts", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges amine -> iminium [label=" + Carbonyl\n(Reversible, H⁺ catalyst)"]; carbonyl -> iminium; hydride -> iminium [label=" Hydride Attack\n(Reduction)", color="#EA4335"]; iminium -> product; hydride -> boron_waste [style=dashed, arrowhead=none]; iminium -> boron_waste [style=dashed, arrowhead=none];
// Invisible nodes for alignment dummy [style=invis, width=0.1]; product -> dummy [style=invis]; dummy -> boron_waste [style=invis];
{rank=same; amine; carbonyl;} {rank=same; iminium; hydride;} {rank=same; product; boron_waste;} }
Caption: Mechanism of one-pot reductive amination.
The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)
For this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reducing agent.[11][12] Its advantages are manifold:
-
Mildness: The electron-withdrawing effects of the three acetoxy groups attenuate the reactivity of the borohydride, making it less reactive than sodium borohydride (NaBH₄).[11]
-
Chemoselectivity: STAB reacts much faster with iminium ions than with aldehydes or ketones, which is crucial for the one-pot procedure.[9][10]
-
Convenience: It is a stable, commercially available solid that can be handled easily in the lab.
-
Safety: It is a safer alternative to other selective reagents like sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas under acidic conditions.[9]
Experimental Protocol: N-Ethylation of this compound
This protocol details the synthesis of 1-ethyl-3-(4-fluorophenyl)pyrrolidine.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier Notes |
| This compound | C₁₀H₁₂FN | 165.21 | 1.00 g | 6.05 | 1.0 | Purity >98% |
| Acetaldehyde | C₂H₄O | 44.05 | 0.35 mL | 6.66 | 1.1 | |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.92 g | 9.08 | 1.5 | Handle under N₂ if possible |
| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 20 mL | - | - | Anhydrous grade |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 0.35 mL | 6.05 | 1.0 | Optional catalyst |
| Saturated NaHCO₃ (aq.) | - | - | ~30 mL | - | - | For work-up |
| Brine | - | - | ~20 mL | - | - | For work-up |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | ~5 g | - | - | For drying |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | - | For extraction/chromatography |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - | For chromatography |
Experimental Workflow
// Nodes A [label="1. Reaction Setup\n- Dissolve amine in DCE\n- Add acetaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Iminium Formation\n- Stir for 20-30 min at RT\n- (Optional: Add Acetic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Reduction\n- Add STAB portion-wise\n- Stir 3-12h at RT", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Reaction Monitoring\n- TLC or LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Work-up\n- Quench with NaHCO₃\n- Extract with EtOAc", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Purification\n- Dry organic layer\n- Concentrate\n- Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Analysis\n- ¹H NMR, ¹³C NMR, MS\n- Determine Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Wait"]; B -> C [label="Proceed"]; C -> D [label="Monitor"]; D -> C [label="Incomplete", style=dashed]; D -> E [label="Complete"]; E -> F [label="Isolate Crude"]; F -> G [label="Pure Product"]; }
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.05 mmol). Dissolve the amine in anhydrous dichloroethane (DCE, 20 mL).
-
Carbonyl Addition: To the stirred solution, add acetaldehyde (0.35 mL, 6.66 mmol, 1.1 eq.). If the amine starting material is a hydrochloride salt, a base (e.g., triethylamine, 1.1 eq.) must be added first to liberate the free amine.
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. The formation of the iminium ion is often catalyzed by trace amounts of acid, but adding a catalytic amount of glacial acetic acid (e.g., 1.0 eq.) can accelerate this step, particularly with less reactive ketones.[11]
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.92 g, 9.08 mmol, 1.5 eq.) to the reaction mixture in portions over 5-10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 3-12 hours).[13] A suitable TLC eluent system is 10-20% Ethyl Acetate in Hexanes with 1% triethylamine.
-
Work-up: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~30 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (~25 mL each).
-
Purification: Combine the organic layers, wash with brine (~20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc) to afford the pure 1-ethyl-3-(4-fluorophenyl)pyrrolidine.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results for 1-ethyl-3-(4-fluorophenyl)pyrrolidine |
| Appearance | Colorless to pale yellow oil |
| Yield | Typically 80-95% |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.20 (m, 2H, Ar-H), ~6.95 (t, 2H, Ar-H), 3.20-2.20 (m, 8H, pyrrolidine-H & N-CH₂), 1.10 (t, 3H, -CH₃) |
| Mass Spec (ESI+) | m/z = 194.14 [M+H]⁺ |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Deactivated STAB reagent.- Inefficient iminium ion formation. | - Allow the reaction to stir longer (up to 24h).- Use fresh, high-quality STAB.- Add 1 equivalent of acetic acid to catalyze iminium formation.[11] |
| Low Yield | - Water in the reaction quenching the STAB.- Product loss during work-up.- Volatility of the aldehyde. | - Ensure all glassware and solvents are anhydrous.[13]- Perform extractions carefully and ensure complete phase separation.- Cool the reaction slightly before adding a highly volatile aldehyde. |
| Formation of Alcohol Byproduct | - Reducing agent is not selective (e.g., using NaBH₄ in a one-pot setup). | - Use a chemoselective reagent like STAB. If using NaBH₄, the imine must be pre-formed and isolated, or the NaBH₄ added only after sufficient time for complete imine formation.[14] |
Conclusion
Reductive amination using sodium triacetoxyborohydride is a reliable, efficient, and highly versatile method for the N-alkylation of this compound. The protocol's mild conditions, broad functional group tolerance, and operational simplicity make it an invaluable tool for medicinal chemists and drug development professionals. By understanding the underlying mechanism and key experimental parameters, researchers can successfully synthesize a wide array of derivatives for biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
The Role of 3-(4-Fluorophenyl)pyrrolidine Derivatives in Asymmetric Catalysis: Application Notes and Protocols
Abstract
The chiral pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, enabling the stereocontrolled synthesis of complex molecules. This guide focuses on the application of catalysts derived from 3-(4-Fluorophenyl)pyrrolidine, specifically the (S)-α,α-bis(4-fluorophenyl)-2-pyrrolidinemethanol trimethylsilyl ether. The introduction of fluorine atoms on the phenyl rings modulates the catalyst's electronic properties, offering distinct advantages in reactivity and selectivity. We provide a detailed exploration of its role in the asymmetric conjugate addition of aldehydes to nitroolefins, a key carbon-carbon bond-forming reaction. This document offers in-depth mechanistic insights, a comprehensive data summary, and a field-proven, step-by-step protocol for researchers, scientists, and professionals in drug development.
Introduction: The Privileged Pyrrolidine Scaffold in Asymmetric Catalysis
Asymmetric organocatalysis has emerged as the third pillar of catalysis, complementing biocatalysis and metal-mediated transformations. Small, chiral organic molecules can promote highly stereoselective reactions, often under mild, environmentally benign conditions. Within this field, secondary amines derived from proline and its analogues, often referred to as Hayashi-Jørgensen catalysts, have proven to be exceptionally versatile and robust.[1]
These catalysts operate primarily through two key activation modes: enamine catalysis and iminium ion catalysis . In enamine catalysis, the secondary amine reacts with a carbonyl compound (typically an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, leading to α-functionalization of the starting carbonyl. Conversely, in iminium ion catalysis, the catalyst reacts with an α,β-unsaturated carbonyl to form an electrophilic iminium ion, lowering its LUMO and activating it for attack by a nucleophile at the β-position.[2]
The catalyst at the heart of this guide, (S)-α,α-bis(4-fluorophenyl)-2-pyrrolidinemethanol trimethylsilyl ether, is a quintessential example of a Hayashi-Jørgensen organocatalyst. The bulky diaryl(silyloxy)methyl group provides a highly effective steric shield, directing the approach of reactants to one face of the reactive intermediate, thereby ensuring high enantioselectivity.
The Fluorine Advantage: Electronic Tuning of the Catalyst
The strategic placement of fluorine atoms on the phenyl rings of the catalyst is not merely an arbitrary substitution. The fluorine atom is highly electronegative, acting as a potent electron-withdrawing group via the inductive effect. This has a profound impact on the electronic nature of the catalyst:
-
Decreased Basicity: The electron-withdrawing fluorine atoms reduce the electron density on the pyrrolidine nitrogen. This makes the catalyst less basic compared to its non-fluorinated diphenyl analogue.[2]
-
Enhanced Iminium Ion Electrophilicity: In iminium ion catalysis, the reduced electron density on the nitrogen leads to a more electron-deficient and, therefore, more electrophilic iminium ion. This can accelerate the rate of nucleophilic attack.[2]
-
Modulated Enamine Nucleophilicity: In enamine catalysis, the HOMO level of the resulting enamine is lowered, making it less nucleophilic than the enamine generated from the non-fluorinated catalyst. While this might seem detrimental, it can be advantageous in preventing undesired side reactions.[2]
This electronic tuning allows for fine control over the reaction pathway and can lead to improved performance in specific applications.
Core Application: Asymmetric Michael Addition of Aldehydes to Nitroolefins
A benchmark transformation showcasing the efficacy of this catalyst class is the asymmetric conjugate addition (Michael reaction) of aldehydes to nitroolefins. This reaction is of paramount importance as it constructs a new carbon-carbon bond and sets two adjacent stereocenters, yielding γ-nitro aldehydes. These products are versatile synthetic intermediates that can be readily converted into valuable compounds like γ-amino acids and chiral pyrrolidines.[3]
Mechanism of Catalysis
The catalytic cycle for the Michael addition proceeds through enamine activation. The key steps are illustrated below:
dot digraph "Michael_Addition_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} .dot Figure 1: Catalytic cycle for the asymmetric Michael addition.
-
Enamine Formation: The chiral secondary amine of the catalyst reversibly condenses with the aldehyde to form a chiral enamine intermediate.
-
Stereoselective C-C Bond Formation: The bulky bis(4-fluorophenyl)(trimethylsilyloxy)methyl group effectively blocks one face of the enamine. The enamine then attacks the β-position of the nitroolefin from the unshielded face, leading to the highly stereoselective formation of an iminium nitronate intermediate.
-
Hydrolysis and Catalyst Regeneration: The iminium nitronate is hydrolyzed by trace water in the reaction medium to release the final γ-nitro aldehyde product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
Performance and Substrate Scope
| Entry | Nitroolefin (Ar) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Phenyl | 95 | 95:5 | 98 |
| 2 | 4-Nitrophenyl | 98 | 94:6 | 99 |
| 3 | 4-Methoxyphenyl | 93 | 96:4 | 97 |
| 4 | 2-Chlorophenyl | 90 | 93:7 | 98 |
| 5 | 2-Naphthyl | 96 | 95:5 | 99 |
Data is representative for the diphenylprolinol silyl ether catalyst and serves as a benchmark for the 4-fluoro analogue.
Detailed Experimental Protocol: Asymmetric Michael Addition
This protocol is adapted from a verified procedure and provides a robust method for the asymmetric Michael addition of propanal to trans-β-nitrostyrene.[3]
Materials and Reagents
-
(S)-2-[Bis(4-fluorophenyl)(trimethylsilyloxy)methyl]pyrrolidine (Catalyst)
-
trans-β-Nitrostyrene (Electrophile)
-
Propanal (Nucleophile)
-
4-Nitrophenol (Additive/Co-catalyst)
-
Toluene (Anhydrous)
-
Methanol (for workup)
-
Sodium borohydride (NaBH₄) (for reduction)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (S)-2-[Bis(4-fluorophenyl)(trimethylsilyloxy)methyl]pyrrolidine (20 mol%), 4-nitrophenol (20 mol%), and trans-β-nitrostyrene (1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (0.5 M relative to the nitroolefin) via syringe under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the resulting mixture to 0 °C in an ice-water bath.
-
Nucleophile Addition: Add propanal (5.0 equiv) dropwise to the stirred solution over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the consumption of the nitrostyrene by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Reductive Workup: Upon completion, add methanol (equal volume to the toluene used) to the reaction mixture at 0 °C. Then, add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise over 10 minutes. This step reduces the product aldehyde to the corresponding alcohol, which is often more stable and easier to analyze for diastereomeric ratio and enantiomeric excess.
-
Quenching: Stir for an additional 30 minutes, then carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of toluene).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-nitro alcohol.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the purified product. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Outlook
The this compound-derived organocatalyst, specifically in its form as a diarylprolinol silyl ether, stands as a powerful tool in the arsenal of the synthetic chemist. Its efficacy is rooted in a well-defined mechanistic framework where a bulky, sterically demanding architecture enforces high stereocontrol. The incorporation of fluorine atoms provides a handle for the electronic tuning of the catalyst's reactivity, a feature that can be exploited to optimize reactions and expand their scope. The protocol detailed herein for the asymmetric Michael addition represents a reliable and highly stereoselective method for the construction of valuable chiral building blocks. Future research will undoubtedly continue to expand the applications of this and related fluorinated organocatalysts into new and ever more complex synthetic challenges.
References
Application Notes and Protocols for the Preclinical Evaluation of 3-(4-Fluorophenyl)pyrrolidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the 3-Phenylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional structure that allows for precise spatial orientation of substituents and interaction with biological targets.[1] The introduction of a phenyl group at the 3-position creates a core structure with significant potential for developing centrally active agents. Further modification with a fluorine atom on the phenyl ring, as in 3-(4-Fluorophenyl)pyrrolidine, can enhance metabolic stability and binding affinity due to the unique properties of fluorine, such as its high electronegativity and ability to form favorable electrostatic interactions.[2] This document provides a detailed guide for the in vitro and in vivo experimental evaluation of this compound, a versatile building block for the synthesis of bioactive molecules targeting neurological disorders and cancer.[2][3]
While extensive data exists for derivatives of this compound, particularly as potent monoamine reuptake inhibitors, this guide will focus on establishing a foundational experimental framework for the parent compound. The protocols provided are designed to be adaptable for its derivatives as well.
Part 1: Investigating Neuromodulatory Activity - Focus on the Dopamine Transporter
Derivatives of this compound have consistently demonstrated high affinity and inhibitory activity at the dopamine transporter (DAT).[4][5] Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism central to the action of many therapeutic agents for conditions like ADHD and depression, as well as substances of abuse.[6][7] The following protocols are designed to characterize the interaction of this compound with monoamine transporters.
In Vitro Evaluation of Monoamine Transporter Inhibition
The initial step in characterizing the neuropharmacological profile of this compound is to determine its potency and selectivity as an inhibitor of monoamine transporters (DAT, NET, and SERT).
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Principle: Cells stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters are incubated with a radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin, respectively) in the presence of varying concentrations of the test compound. The amount of radioactivity incorporated into the cells is inversely proportional to the inhibitory potency of the compound.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Krebs-HEPES buffer (KHB)
-
[³H]dopamine, [³H]norepinephrine, [³H]serotonin
-
This compound
-
Reference inhibitors (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
96-well cell culture plates
-
Scintillation counter and vials
-
Scintillation cocktail
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at a density that will yield 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in KHB.
-
Pre-incubation: On the day of the assay, wash the cells with KHB and then pre-incubate them with varying concentrations of the test compound or reference inhibitor for 10-15 minutes at room temperature.
-
Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Kₘ value for the respective transporter.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature. The optimal incubation time should be determined to ensure measurements are within the linear range of uptake.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold KHB.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Expected Outcome: Based on the literature for related compounds, this compound is expected to show inhibitory activity at DAT, and potentially at NET, with lower potency at SERT. IC₅₀ values in the nanomolar to low micromolar range for DAT would indicate significant potency.
Table 1: Representative Monoamine Transporter Inhibition Data for Pyrovalerone Analogs (Derivatives of 3-Phenylpyrrolidine) [5]
| Compound | Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |
| 4a | 4-Methylphenyl | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 | 52 ± 8 | 28.3 ± 4.5 | >10,000 |
| 4b (S) | 4-Methylphenyl | 18.1 ± 1.9 | 165 ± 21 | 2890 ± 380 | 16.3 ± 2.5 | 25.1 ± 3.8 | >10,000 |
| 4u | 3,4-Dichlorophenyl | 11.5 ± 1.5 | 37.8 ± 5.1 | 4890 ± 560 | 25.4 ± 3.1 | 15.6 ± 2.2 | >10,000 |
In Vivo Assessment of Dopaminergic Activity
To investigate the in vivo effects of this compound on the dopaminergic system, locomotor activity studies and in vivo microdialysis are the gold standards.
Principle: Compounds that increase dopamine levels in the brain, such as DAT inhibitors, typically produce a dose-dependent increase in spontaneous locomotor activity in rodents.[8][9][10][11][12]
Materials:
-
Male mice or rats
-
Open-field activity chambers equipped with infrared beams
-
This compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Reference stimulant (e.g., cocaine, amphetamine)
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Habituation: Place the animals in the activity chambers and allow them to habituate for 30-60 minutes.
-
Drug Administration: Administer this compound, vehicle, or a reference stimulant via the desired route (e.g., intraperitoneal, subcutaneous).
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes post-injection.
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
-
Calculate the total locomotor activity over the entire session.
-
Use appropriate statistical tests (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control.
Expected Outcome: If this compound is a potent DAT inhibitor in vivo, it is expected to cause a dose-dependent increase in locomotor activity. The magnitude and duration of this effect will provide insights into its in vivo potency and pharmacokinetic profile.
Diagram 1: Experimental Workflow for In Vivo Locomotor Activity
Caption: Workflow for assessing the effect of a test compound on rodent locomotor activity.
Principle: In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[1][8][13] This technique provides a dynamic view of how a drug affects neurotransmitter release and reuptake.
Materials:
-
Rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation: Under anesthesia, surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Allow the animals to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After an equilibration period, collect several baseline dialysate samples.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Collection: Continue collecting dialysate samples for several hours to monitor changes in dopamine levels.
-
HPLC-ECD Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
Data Analysis:
-
Express the dopamine concentration in each post-treatment sample as a percentage of the average baseline concentration.
-
Plot the percentage change in dopamine over time.
-
Use statistical analysis to determine the significance of the drug-induced changes in dopamine levels.
Expected Outcome: A DAT inhibitor like this compound is expected to produce a significant and sustained increase in extracellular dopamine levels in the striatum and nucleus accumbens.
Diagram 2: Dopamine Synapse and the Action of a DAT Inhibitor
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H12FN | CID 3159729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles | springermedizin.de [springermedizin.de]
- 10. d-nb.info [d-nb.info]
- 11. Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
Application of 3-(4-Fluorophenyl)pyrrolidine in Neuropharmacological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-(4-Fluorophenyl)pyrrolidine Scaffold
The this compound scaffold is a key pharmacophore in the discovery of novel therapeutic agents targeting the central nervous system. Its structural features, including the pyrrolidine ring and the fluorinated phenyl group, make it a versatile building block for compounds that interact with various neuropharmacological targets. The pyrrolidine ring provides a rigid, three-dimensional structure that can be stereochemically controlled to optimize interactions with protein binding sites, while the 4-fluorophenyl moiety can enhance metabolic stability and brain penetrability.
This technical guide provides an in-depth overview of the application of this compound and its derivatives in neuropharmacological research, with a primary focus on its role as a monoamine reuptake inhibitor. We will delve into the mechanistic rationale for its use, provide detailed protocols for its characterization, and discuss its application in preclinical models of neurological and psychiatric disorders.
Core Mechanism of Action: Modulation of Monoamine Neurotransmission
The primary neuropharmacological application of this compound-based compounds stems from their ability to inhibit the reuptake of monoamine neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—from the synaptic cleft. By binding to and blocking the function of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), these compounds increase the extracellular concentrations of their respective neurotransmitters, thereby potentiating monoaminergic signaling.
The balance of activity at these three transporters determines the specific pharmacological profile and potential therapeutic application of a given compound. For instance, compounds that predominantly block DAT may have psychostimulant or pro-cognitive effects, while those targeting SERT and NET are often investigated as antidepressants. Triple reuptake inhibitors (TRIs), which block all three transporters, are being explored for their potential to offer a broader spectrum of antidepressant efficacy.
Section 1: In Vitro Characterization of this compound Analogs
The initial step in characterizing a novel compound based on the this compound scaffold is to determine its binding affinity and functional potency at the primary monoamine transporter targets. This is typically achieved through in vitro radioligand binding and neurotransmitter uptake assays.
Data Presentation: Pharmacological Profile of Pyrrolidine-Based Monoamine Reuptake Inhibitors
While specific binding and uptake inhibition data for the parent compound this compound are not extensively reported in publicly available literature, the following table presents data for representative pyrrolidine-containing analogs to illustrate the typical pharmacological profile and the methods used for their characterization. This data is crucial for establishing structure-activity relationships (SAR) and for selecting compounds for further in vivo evaluation.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Analog A (e.g., a 3,3-disubstituted pyrrolidine) | hDAT | Uptake Inhibition | - | Low nM | [1] |
| hSERT | Uptake Inhibition | - | Low nM | [1] | |
| hNET | Uptake Inhibition | - | Low nM | [1] | |
| Analog B (e.g., a pyrovalerone analog) | hDAT | Binding Affinity | 18.1 | - | [2] |
| hDAT | Uptake Inhibition | - | 16.3 | [2] | |
| hNET | Binding Affinity | Potent | - | [2] | |
| hSERT | Binding Affinity | Weak | - | [2] | |
| Analog C (e.g., a citalopram analog) | rSERT | Binding Affinity | 1-40 | - | [3] |
| rDAT | Binding Affinity | >1000 | - | [3] | |
| rNET | Binding Affinity | >1000 | - | [3] |
hDAT/hSERT/hNET: human dopamine/serotonin/norepinephrine transporter; rDAT/rSERT/rNET: rat dopamine/serotonin/norepinephrine transporter. Ki: inhibition constant (a measure of binding affinity); IC50: half-maximal inhibitory concentration (a measure of functional potency).
Experimental Protocols
Scientific Rationale: This assay determines the binding affinity (Ki) of a test compound for DAT by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter. [³H]WIN 35,428 is a commonly used radioligand for DAT.[2][3]
Materials:
-
Test compound (e.g., this compound analog)
-
[³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)
-
Tissue source: Rat or mouse striatal tissue, or cells expressing recombinant hDAT
-
Homogenization buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Cocaine (for determination of non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect striatal tissue on ice and homogenize in 20 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of 100 µM cocaine.
-
Test Compound: Add 50 µL of the test compound at concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Add 50 µL of [³H]WIN 35,428 to all wells (final concentration ~1-2 nM).
-
Add 400 µL of the membrane preparation to all wells.
-
Incubate at 4°C for 2 hours.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters presoaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Scientific Rationale: This functional assay measures the potency (IC50) of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into synaptosomes or cells expressing the corresponding transporter.[4]
Materials:
-
Test compound
-
[³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine
-
Synaptosome preparation or cell line expressing DAT, SERT, or NET (e.g., SH-SY5Y or HEK293 cells)
-
Krebs-Ringer-HEPES buffer (KRHB): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4
-
Uptake inhibitors for defining non-specific uptake (e.g., 10 µM nomifensine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET)
Procedure:
-
Cell/Synaptosome Preparation: Prepare synaptosomes from relevant brain regions or culture cells to an appropriate confluency.
-
Uptake Assay:
-
Pre-incubate aliquots of synaptosomes or cells with various concentrations of the test compound or vehicle in KRHB for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter (final concentration ~10-20 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRHB.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Section 2: In Vivo Evaluation of this compound Analogs
Following in vitro characterization, promising compounds are advanced to in vivo studies to assess their pharmacokinetic properties, target engagement, and behavioral effects in animal models of neuropsychiatric disorders.
Experimental Workflows
References
- 1. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Fluorophenyl)pyrrolidine
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate.[1] The pyrrolidine ring is a vital structural motif in numerous bioactive compounds, and achieving high yields of substituted pyrrolidines is crucial for efficient drug discovery and development.[2]
This document provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and data to help you optimize your synthetic strategies for obtaining this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategic approaches for the synthesis of 3-aryl-pyrrolidines like this compound?
A1: Several robust methods are available for the construction of the 3-aryl-pyrrolidine scaffold. The choice of strategy often depends on the availability of starting materials, scalability, and desired stereochemistry. Key approaches include:
-
Reductive Amination of 1,4-Dicarbonyl Precursors: This is a highly effective method involving the cyclization of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by reduction of the resulting imine or enamine.[3][4]
-
Michael Addition followed by Cyclization: This strategy involves the conjugate addition of a nucleophile to an appropriate Michael acceptor, followed by an intramolecular cyclization to form the pyrrolidine ring.
-
Palladium-Catalyzed Hydroarylation: This modern approach allows for the direct coupling of an aryl group to a pyrroline precursor, offering a convergent and efficient synthesis.[5]
-
Ring-Closing Metathesis (RCM): RCM of a suitably designed diallylamine derivative can be a powerful tool for the construction of the pyrrolidine ring, followed by reduction of the double bond.
-
Synthesis from Substituted Succinimides: A multi-step route that begins with a 3-(4-fluorophenyl)succinic acid derivative, which is converted to the corresponding succinimide and then reduced to the pyrrolidine.[6]
Troubleshooting Guide: Synthesis Route via Reductive Amination of a γ-Keto Ester
One of the most common and adaptable routes to this compound involves the reductive amination of a γ-keto ester precursor. This section will focus on troubleshooting this specific pathway.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Troubleshooting Common Issues
Q2: My Michael addition of 4-fluorophenylacetonitrile to ethyl acrylate is giving low yields. What are the likely causes and how can I fix it?
A2: Low yields in the initial Michael addition are often due to issues with the base, solvent, or reaction conditions.
-
Causality: The Michael addition requires a base strong enough to deprotonate the α-carbon of the nitrile, forming a nucleophilic carbanion. If the base is too weak, the reaction will not proceed efficiently. Conversely, a base that is too strong or used in excess can lead to side reactions, such as polymerization of the ethyl acrylate. The solvent must be anhydrous as protic solvents will quench the carbanion.[7][8]
-
Troubleshooting Steps:
-
Base Selection: Ensure you are using an appropriate base. Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF are common choices. If using NaH, ensure it is fresh and handled under an inert atmosphere.
-
Anhydrous Conditions: Dry your solvent and glassware thoroughly. Trace amounts of water can significantly reduce the yield.
-
Temperature Control: The initial deprotonation is often performed at 0°C to control exothermicity, followed by slow addition of the ethyl acrylate. Allowing the reaction to warm to room temperature and stir for several hours is typically required for completion.
-
Stoichiometry: Use a slight excess of the ethyl acrylate (1.1-1.2 equivalents) to ensure complete consumption of the nitrile.
-
Q3: During the reductive amination and cyclization of the γ-keto ester, I am recovering a significant amount of my starting material. How can I drive the reaction to completion?
A3: Incomplete conversion in a reductive amination suggests that the initial formation of the imine or enamine intermediate is not favored or that the reduction step is inefficient.[9][10]
-
Causality: The formation of the imine/enamine intermediate from the ketone and ammonia is a reversible equilibrium. To drive the reaction forward, water, a byproduct, must be removed. The choice of reducing agent is also critical; it must be powerful enough to reduce the C=N bond without reducing the ester or ketone of the starting material.[11]
-
Troubleshooting Steps:
-
Ammonia Source: Using a high concentration of ammonia, such as ammonium acetate in methanol or bubbling anhydrous ammonia gas through the solution, can shift the equilibrium towards the product.
-
Water Removal: If the reaction allows, use a Dean-Stark apparatus to remove water azeotropically. Alternatively, adding molecular sieves to the reaction mixture can sequester water.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is an excellent choice for one-pot reductive aminations as it is more selective for the iminium ion over the ketone.[4][10] Ensure it is added after allowing some time for the imine to form.
-
pH Control: The reaction is often catalyzed by mild acid. Ammonium acetate can serve as both the ammonia source and a buffer to maintain an optimal pH (around 5-6).
-
Q4: The final lactam reduction with LiAlH₄ is resulting in a complex mixture of byproducts and a low yield of the desired this compound. What is going wrong?
A4: Lithium aluminum hydride (LiAlH₄) is a very powerful and non-selective reducing agent. Poor reaction control can lead to over-reduction or side reactions.
-
Causality: The reaction is highly exothermic and must be performed at low temperatures with slow addition of the reducing agent. The presence of any reducible functional groups other than the lactam can lead to byproducts. The work-up procedure is also critical to avoid the formation of aluminum salt emulsions that can trap the product.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature at 0°C or below during the addition of LiAlH₄. An ice-salt bath may be necessary.
-
Inert Atmosphere: LiAlH₄ reacts violently with water. Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reverse Addition: Consider adding the lactam solution dropwise to a suspension of LiAlH₄ in THF. This can help to control the exotherm and maintain an excess of the reducing agent.
-
Work-up Procedure: A Fieser work-up is recommended. After the reaction is complete, quench by the sequential and slow addition of water, followed by 15% aqueous NaOH, and then more water, in a specific ratio to the amount of LiAlH₄ used. This should produce a granular precipitate of aluminum salts that can be easily filtered off.
-
Data Summary: Reaction Conditions
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| Michael Addition | 4-Fluorophenylacetonitrile, Ethyl Acrylate, NaOEt | Ethanol | 0°C to RT | 70-85% |
| Hydrolysis & Decarboxylation | H₂SO₄ (aq) | Dioxane/Water | Reflux | 80-90% |
| Reductive Amination | γ-Keto Ester, NH₄OAc, NaBH₃CN | Methanol | RT | 60-75% |
| Lactam Reduction | 3-(4-Fluorophenyl)pyrrolidin-2-one, LiAlH₄ | THF | 0°C to Reflux | 75-90% |
Troubleshooting Guide: Synthesis Route via Grignard Reaction
An alternative approach involves the use of a Grignard reagent to introduce the 4-fluorophenyl group.
Proposed Synthetic Workflow
Caption: Grignard-based workflow for this compound synthesis.
Troubleshooting Common Issues
Q5: My Grignard reagent formation is failing to initiate or gives a low yield. What are the common pitfalls?
A5: Grignard reagent formation is notoriously sensitive to reaction conditions.[12]
-
Causality: The primary cause of failure is the presence of moisture or oxygen, which will quench the Grignard reagent as it forms. The magnesium metal surface is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[13]
-
Troubleshooting Steps:
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous ether or THF as the solvent.[14]
-
Magnesium Activation: Activate the magnesium turnings before use. This can be done by crushing them with a glass rod (under inert atmosphere), adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[13]
-
Initiation: Add a small amount of the 1-bromo-4-fluorobenzene to the magnesium first. Initiation is often indicated by bubbling or a slight warming of the flask. Once initiated, the rest of the aryl halide can be added dropwise.
-
Avoid Side Reactions: A common side reaction is the formation of biphenyl, which can be minimized by slow addition of the aryl halide to keep its concentration low.[14]
-
Q6: The Grignard addition to N-Boc-pyrrolidin-3-one is incomplete, and I observe significant enolization of the ketone. How can I improve the yield of the desired tertiary alcohol?
A6: The Grignard reagent is a strong base as well as a nucleophile.[15] If the nucleophilic addition to the ketone is slow, deprotonation of the α-carbon (enolization) can become a competing side reaction.
-
Causality: Steric hindrance around the carbonyl can slow down the nucleophilic attack, allowing the basic nature of the Grignard reagent to dominate. Temperature also plays a key role; higher temperatures can favor the enolization pathway.
-
Troubleshooting Steps:
-
Temperature Control: Perform the addition of the ketone to the Grignard reagent at a low temperature (e.g., -78°C to 0°C) to favor the kinetic nucleophilic addition pathway.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent in situ (the Luche reaction). This can significantly suppress enolization and improve the yield of the desired alcohol.
-
Order of Addition: A "reverse addition," where the Grignard reagent is added slowly to the ketone solution, can sometimes be beneficial, although this is less common.
-
References
- 1. 3-(4-FLUOROPHENYL)-3-PYRROLIDINOL synthesis - chemicalbook [chemicalbook.com]
- 2. enamine.net [enamine.net]
- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 对氟苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. adichemistry.com [adichemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting guide for the synthesis of 3-(4-Fluorophenyl)pyrrolidine
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. The pyrrolidine ring is a privileged structure in drug discovery, and successful, high-purity synthesis is critical for advancing research programs.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are several established strategies, each with distinct advantages and challenges. The most prevalent methods include:
-
Palladium-Catalyzed Hydroarylation: This modern approach involves the reaction of a pyrroline precursor with an aryl halide (like 4-fluoro-iodobenzene) in the presence of a palladium catalyst. It can be highly efficient but is sensitive to catalyst activity and reaction conditions.[3][4]
-
Reductive Amination of 1,4-Dicarbonyl Precursors: A classical and robust method involving the cyclization of a suitable 1,4-dicarbonyl compound with an amine source, followed by reduction. This is often a reliable, high-yield approach.[5][6]
-
1,3-Dipolar Cycloaddition: This method uses azomethine ylides reacting with an electron-deficient alkene, such as 4-fluorostyrene, to form the pyrrolidine ring.[2][7] It offers excellent control over stereochemistry but may require careful optimization of the dipole generation.
-
Ring-Closing Metathesis (RCM) followed by Reduction: An olefin metathesis approach can be used to form a pyrroline ring, which is then reduced to the pyrrolidine. This is versatile but often involves multiple steps.
Q2: My reaction is showing low or no conversion of starting materials. What should I check first?
Low conversion is a frequent issue. Before undertaking extensive optimization, verify the following fundamental parameters:
-
Reagent Purity and Stoichiometry: Ensure all starting materials, especially the limiting reagent, are pure and accurately weighed. Anhydrous solvents and inert atmospheres (Argon or Nitrogen) are critical for many of these reactions, particularly those involving organometallics or sensitive catalysts.
-
Catalyst Activity: If using a palladium-catalyzed method, ensure the catalyst has not been deactivated by exposure to air or impurities. Using a freshly opened bottle or running a small-scale test with a known successful reaction is advisable.
-
Temperature Control: Verify the internal reaction temperature. A reaction set to "reflux" in a low-boiling solvent may not be reaching the necessary temperature for activation. Conversely, excessive heat can degrade reagents or catalysts.
-
Mixing: In heterogeneous reactions (e.g., those with a solid-supported catalyst or poorly soluble base), ensure vigorous stirring is maintained to facilitate mass transfer.
Q3: How do I confirm that I have synthesized the correct 3-substituted regioisomer and not the 2-substituted one?
Regiochemical confirmation is essential. A combination of analytical techniques is the most reliable approach:
-
NMR Spectroscopy: Both ¹H and ¹³C NMR are powerful tools. The symmetry of the 3-substituted product will be different from the 2-substituted isomer. Look for characteristic shifts and coupling patterns of the protons on the pyrrolidine ring. 2D NMR techniques like COSY and HMBC can definitively establish connectivity.
-
Mass Spectrometry (MS): While MS will confirm the correct mass, its fragmentation pattern can provide structural clues. Comparing the fragmentation of your product to known standards or predicted pathways can help differentiate isomers.[8][9]
-
X-Ray Crystallography: If a crystalline derivative (e.g., a hydrochloride salt) can be formed, single-crystal X-ray diffraction provides unambiguous structural proof.[8]
In-Depth Troubleshooting Guide
Problem Area 1: Low Yield and Incomplete Reactions
Q: I'm attempting a Pd-catalyzed hydroarylation to make this compound, but my yield is below 20%, with significant starting material remaining. What's going wrong?
A: Low yields in Pd-catalyzed cross-coupling reactions are often traced back to catalyst, ligand, or reaction setup issues.[1]
Possible Causes & Solutions:
-
Catalyst Inactivation: The active Pd(0) species is easily oxidized.
-
Ligand Degradation or Mismatch: The phosphine ligands commonly used are prone to oxidation. The choice of ligand is also critical for reductive elimination.
-
Solution: Use fresh, high-purity ligands. Consider screening a panel of ligands (e.g., P(o-Tol)₃, PPh₃, or more specialized Buchwald-type ligands) to find the optimal one for your specific substrate.[1]
-
-
Incorrect Base or Solvent: The base is crucial for regenerating the catalyst and participating in the catalytic cycle. Its strength and solubility can dramatically impact the reaction rate.
-
Solution: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and dry. The solvent must be able to dissolve the key intermediates. If solubility is an issue, consider a different solvent system (e.g., DMF, Dioxane, Toluene).
-
-
Competing Side Reactions: In pyrroline hydroarylation, a common side reaction is the formation of the olefinic arylated product (Heck product) instead of the desired hydroarylated product.[1]
-
Solution: This is often influenced by the choice of hydride source (e.g., formic acid, silanes) and reaction conditions. Carefully re-optimize the hydride source concentration and reaction temperature.
-
Problem Area 2: Impurity Formation and Side Products
Q: My final product is contaminated with a significant byproduct that has a similar polarity, making purification difficult. How can I identify and prevent it?
A: Identifying the byproduct is the first step. Use LC-MS to get a mass for the impurity.
Common Byproducts & Prevention Strategies:
-
Over-reduction Products (in Reductive Aminations): If using a strong reducing agent like LiAlH₄, other functional groups might be reduced.
-
Identification: Mass will be different from the target. NMR may show the absence of a key functional group.
-
Solution: Switch to a milder reducing agent like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (STAB), which are more selective for iminium ions.[6]
-
-
Dimerization or Polymerization: Highly reactive intermediates can sometimes react with themselves.
-
Identification: Mass will be approximately double that of the expected product or higher.
-
Solution: Use high-dilution conditions by adding one of the reagents slowly via syringe pump. This favors the intramolecular cyclization over intermolecular side reactions.
-
-
Oxidized Byproducts (e.g., Pyrrole Formation): N-alkyl pyrrolines can undergo oxidation, especially at high temperatures in the presence of a palladium catalyst, forming stable pyrrole byproducts.[1]
-
Identification: The aromatic signals of the pyrrole ring will be evident in ¹H NMR. The mass will be 2 Da less than the corresponding pyrroline starting material.
-
Solution: Lower the reaction temperature and ensure a robust inert atmosphere. The choice of catalyst and ligand can also influence this pathway.
-
Problem Area 3: Purification and Isolation
Q: I am struggling with the purification of this compound. On silica gel, the product streaks badly, leading to poor separation and low recovery.
A: Amines are basic and interact strongly with the acidic silica gel surface, causing streaking.
Solutions for Amine Purification:
-
Modify the Mobile Phase:
-
Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the solvent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica and improves peak shape.
-
-
Use an Alternative Stationary Phase:
-
Solution: Consider using neutral or basic alumina for chromatography instead of silica gel. Alternatively, functionalized silica gels, such as aminopropyl-bonded silica, are designed for the purification of basic compounds.
-
-
Acid-Base Extraction:
-
Solution: This is a highly effective technique for separating basic amines from neutral or acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove neutral impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to pH > 10 and extract the free-base amine back into an organic solvent. Dry the organic layer and concentrate to get the purified product.
-
-
Crystallization as a Salt:
-
Solution: Convert the purified free-base to a stable, crystalline salt (e.g., hydrochloride or tartrate). Dissolve the amine in a suitable solvent (e.g., ether, isopropanol) and add a solution of HCl in ether or isopropanol. The hydrochloride salt will often precipitate out in high purity. This salt can be used directly or converted back to the free base if needed.
-
Comparative Summary of Synthetic Routes
| Synthetic Method | Key Reagents & Catalysts | Typical Conditions | Advantages | Common Challenges | Reference |
| Pd-Catalyzed Hydroarylation | Pyrroline, 4-Fluoroaryl Halide, Pd Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base (e.g., K₂CO₃), Hydride Source | 80-120 °C, Inert Atmosphere | Convergent, single-step C-C bond formation. | Catalyst sensitivity, competing Heck reaction, ligand optimization required. | [1][3][4] |
| Reductive Amination | 1,4-Dicarbonyl precursor, Amine source (e.g., NH₄OAc), Reducing Agent (e.g., NaCNBH₃, STAB) | 25-60 °C | Robust, high-yielding, uses common reagents. | Precursor synthesis can be multi-step, potential for over-reduction. | [5][10] |
| 1,3-Dipolar Cycloaddition | Aldehyde, Amino Acid (e.g., Sarcosine), 4-Fluorostyrene | 60-100 °C | Excellent stereochemical control, convergent. | Limited substrate scope, requires careful generation of the reactive ylide. | [2][7] |
Detailed Experimental Protocol: Reductive Amination Approach
This protocol describes a general procedure for the synthesis of an N-protected this compound via reductive amination of a suitable keto-aldehyde precursor.
Step 1: Synthesis of 2-(4-Fluorobenzoyl)acetaldehyde precursor (Illustrative) This is a hypothetical precursor for the purpose of this protocol. A specific literature procedure should be followed for precursor synthesis.
Step 2: Cyclization and Reductive Amination
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the keto-aldehyde precursor (1.0 eq), benzylamine (1.1 eq), and methanol (0.2 M).
-
Iminium Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the initial enamine/imine intermediates.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 1% Et₃N) to yield the N-benzyl-3-(4-fluorophenyl)pyrrolidine. Deprotection of the benzyl group can be achieved via standard methods like catalytic hydrogenation (H₂, Pd/C).
Visualizations & Workflows
Troubleshooting Workflow Diagram
This diagram outlines a logical process for diagnosing and solving common issues during synthesis.
Caption: A general workflow for troubleshooting synthetic chemistry problems.
Reductive Amination Pathway & Side Reaction
This diagram illustrates the desired cyclization pathway versus a common incomplete reaction side product.
Caption: Key pathways in a reductive amination cyclization for pyrrolidine synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 3-(4-Fluorophenyl)pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 3-(4-fluorophenyl)pyrrolidine, a valuable building block in medicinal chemistry. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-proven experience to help you navigate the common challenges associated with this synthesis.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several key methodologies. The most prevalent and versatile of these is the [3+2] cycloaddition reaction , particularly the 1,3-dipolar cycloaddition of azomethine ylides with a suitable dipolarophile.[1] Other notable methods include palladium-catalyzed hydroarylation of pyrrolines and multi-step sequences involving intramolecular cyclization . The choice of strategy often depends on the desired stereochemistry, available starting materials, and scalability requirements.
This guide will focus primarily on the optimization and troubleshooting of the 1,3-dipolar cycloaddition approach, given its widespread application and inherent challenges.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is showing low to no conversion of starting materials to the desired this compound. What are the likely causes and how can I improve the yield?
Answer: Low or no product yield is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inefficient Generation of the Azomethine Ylide: The in situ generation of the azomethine ylide from an amino acid (e.g., glycine or sarcosine) and an aldehyde is a critical step.
-
Troubleshooting:
-
Solvent Choice: Ensure the solvent facilitates the decarboxylation step. Toluene and DMF are commonly used. For some protocols, protic solvents like ethanol can be effective.[2]
-
Temperature: The reaction may require heating to facilitate decarboxylation and ylide formation. A temperature screen (e.g., 80-120 °C) is advisable.
-
Water Scavenging: The presence of water can hydrolyze the imine intermediate. The use of a Dean-Stark trap or molecular sieves can be beneficial.
-
-
-
Poor Reactivity of the Dipolarophile: The choice and quality of the dipolarophile are crucial. For the synthesis of this compound, 4-fluorostyrene or a related activated alkene is typically used.
-
Troubleshooting:
-
Activation: If using a simple alkene, consider using a derivative with an electron-withdrawing group to enhance its reactivity.
-
Purity: Ensure the dipolarophile is free of inhibitors or impurities that could quench the reaction.
-
-
-
Catalyst Inefficiency or Poisoning: In catalytic variants of the cycloaddition (e.g., using copper(I) or silver(I) salts), the catalyst's activity is paramount.
-
Troubleshooting:
-
Catalyst Loading: Experiment with increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and influencing its reactivity. For copper-catalyzed reactions, chiral diphosphine ligands are often employed.[3]
-
Catalyst Poisoning: Impurities in the starting materials or solvent (e.g., sulfur-containing compounds) can poison the catalyst. Ensure high-purity reagents and solvents are used.
-
-
-
Suboptimal Reaction Conditions: General reaction parameters can significantly impact the yield.
-
Troubleshooting:
-
Concentration: Reactions run at very high dilution may be slow. Conversely, very high concentrations can lead to side reactions.
-
Base: In many protocols, a base is required to facilitate the reaction. The choice and stoichiometry of the base (e.g., triethylamine, DBU, or an inorganic base like K₂CO₃) should be optimized.
-
-
Workflow for Troubleshooting Low Yield:
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Issue 2: Formation of Impurities and Side Products
Question: My reaction produces the desired product, but it is contaminated with significant impurities. How can I identify and minimize these side products?
Answer: The formation of impurities is often related to the reactivity of the intermediates and the reaction conditions. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Their Mitigation:
| Impurity/Side Product | Likely Cause | Proposed Solution |
| Homodimerization of the Azomethine Ylide | The azomethine ylide reacts with itself, especially at high concentrations or in the absence of a reactive dipolarophile. | - Add the precursor of the azomethine ylide slowly to the reaction mixture containing the dipolarophile.- Use a higher excess of the dipolarophile. |
| Isomerization of the Product | The initial cycloadduct may isomerize under the reaction conditions, particularly if exposed to prolonged heat or strong bases. | - Reduce the reaction time by monitoring the reaction closely (TLC, LC-MS).- Use a milder base or lower the reaction temperature. |
| Side Reactions of the Fluorophenyl Group | While generally stable, the fluorine atom can influence the electronic properties of the aromatic ring, potentially leading to unexpected side reactions under harsh conditions. | - Avoid overly aggressive reagents or extreme temperatures.- Ensure an inert atmosphere to prevent oxidative side reactions. |
| Unreacted Starting Materials | Incomplete reaction due to the issues mentioned in the "Low Yield" section. | - Refer to the troubleshooting steps for low yield. |
Analytical Approach to Impurity Identification:
-
LC-MS: Liquid chromatography-mass spectrometry is invaluable for identifying the molecular weights of impurities, providing clues to their structures.
-
NMR Spectroscopy: 1H, 13C, and 19F NMR can help elucidate the structures of major impurities. 19F NMR is particularly useful for identifying side products involving the fluorophenyl group.
Issue 3: Poor Stereoselectivity
Question: The synthesis yields a mixture of diastereomers or enantiomers of this compound. How can I improve the stereochemical control?
Answer: Controlling the stereochemistry in the synthesis of substituted pyrrolidines is a common challenge, especially when multiple stereocenters are formed.
Strategies for Improving Stereoselectivity:
-
Chiral Catalysts and Ligands: For enantioselective synthesis, the use of a chiral catalyst is essential. In copper-catalyzed 1,3-dipolar cycloadditions, chiral diphosphine ligands such as (S)-DTBM-SEGPHOS have been shown to provide high enantioselectivities.[3]
-
Substrate Control: The inherent stereochemistry of the starting materials can influence the stereochemical outcome of the reaction. The use of chiral amino acids or chiral auxiliaries can direct the stereoselectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the diastereoselectivity. Screening a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) is recommended.
-
Temperature: Lower reaction temperatures often favor the formation of the thermodynamically more stable diastereomer, leading to higher selectivity.
-
Metal Additives: In some cases, the choice of metal salt can influence the geometry of the azomethine ylide and thus the stereochemical outcome of the cycloaddition.
Experimental Protocol for Stereoselectivity Optimization:
Caption: Key experimental variables to optimize for improved stereocontrol.
Issue 4: Difficult Purification
Question: I am having trouble purifying the final product. What are the recommended purification methods for this compound?
Answer: The purification of fluorinated compounds can sometimes be challenging due to their unique polarity.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying pyrrolidine derivatives.
-
Stationary Phase: Silica gel is typically effective. For highly polar compounds, alumina may be a better choice.
-
Mobile Phase: A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. The presence of the fluorine atom can alter the polarity, so careful optimization of the solvent system is necessary.
-
Tailing: Pyrrolidines are basic and can tail on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve the peak shape.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screening various solvent systems is recommended.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative reverse-phase HPLC can be employed. The use of a fluorinated stationary phase or a fluorinated eluent might offer unique selectivity for fluorinated compounds.[4]
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound via 1,3-dipolar cycloaddition?
A1: A general procedure is as follows: To a solution of 4-fluorostyrene (1.0 eq.) and an N-protected glycine ester (e.g., N-benzylglycine ethyl ester, 1.2 eq.) in an anhydrous solvent (e.g., toluene), add a catalytic amount of a suitable Lewis acid (e.g., AgOAc or Cu(I) salt with a ligand) and a base (e.g., triethylamine). Heat the reaction mixture under an inert atmosphere and monitor the progress by TLC or LC-MS. Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate. Purify the crude product by column chromatography. Note that specific conditions (catalyst, ligand, solvent, temperature, and base) will need to be optimized for best results.
Q2: How does the 4-fluorophenyl group affect the reaction?
A2: The fluorine atom is electron-withdrawing, which can influence the electronic properties of the styrene double bond, making it a more reactive dipolarophile. This can be beneficial for the cycloaddition reaction. In terms of purification, the fluorine atom increases the lipophilicity of the molecule, which may require adjustments to the chromatography solvent system.
Q3: Are there any specific safety precautions I should take?
A3: Standard laboratory safety procedures should always be followed. Some reagents used in these syntheses can be hazardous. For example, some catalysts and ligands can be toxic or air-sensitive. Always consult the Safety Data Sheet (SDS) for all chemicals before use and work in a well-ventilated fume hood.
Q4: Can I use other synthetic routes?
A4: Yes, other routes such as the palladium-catalyzed hydroarylation of a suitable pyrroline precursor with 4-fluoroiodobenzene can be effective.[5] The choice of route will depend on factors such as the availability of starting materials, desired stereochemistry, and scalability.
References
- 1. mdpi.com [mdpi.com]
- 2. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(4-Fluorophenyl)pyrrolidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-(4-Fluorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. The unique structural properties of this compound, particularly its chirality and the presence of the fluorophenyl group, make it invaluable in medicinal chemistry but also introduce specific challenges in its purification.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by an analysis of probable causes and a set of recommended solutions.
Problem 1: Final product has low chemical purity after initial work-up or synthesis.
Probable Cause(s):
-
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving significant amounts of starting materials.
-
Side Reactions: The reaction conditions may have promoted the formation of by-products. Common synthetic routes like 1,3-dipolar cycloadditions or functionalization of proline derivatives can generate structurally similar impurities.[3][4][5]
-
Residual Reagents/Catalysts: Reagents (e.g., coupling agents, bases) or catalysts (e.g., Palladium, Rhodium) used in the synthesis may not have been fully removed during the initial extraction or work-up.[6][7]
Recommended Solutions:
-
Analytical Assessment: Before attempting large-scale purification, analyze a crude sample using techniques like HPLC, GC-MS, or ¹H NMR to identify the nature and number of impurities.[][9] This will inform the choice of purification strategy.
-
Aqueous Wash Optimization: Re-evaluate the work-up procedure. Use a diluted acid wash (e.g., 1M HCl) to remove basic impurities, followed by a base wash (e.g., saturated NaHCO₃) to remove acidic by-products. A final brine wash helps to remove residual water and some water-soluble impurities.
-
Flash Column Chromatography: This is the most common and effective method for removing a wide range of impurities.
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A common gradient is from pure Hexane or Heptane to a mixture with Ethyl Acetate (EtOAc). Adding a small amount of a basic modifier like Triethylamine (~0.1-1%) to the eluent can prevent the amine product from streaking on the acidic silica gel, leading to better separation.
-
Workflow: Troubleshooting Low Purity
References
- 1. This compound | 144620-11-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues and degradation pathways of 3-(4-Fluorophenyl)pyrrolidine
Welcome to the technical support center for 3-(4-Fluorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation pathways encountered during experimental work. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling, storage, and inherent characteristics of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound, which is typically a colorless to light yellow liquid, should be stored at 0-8 °C in a tightly sealed container.[1] For enhanced stability, particularly for long-term storage or as a reference standard, it is best practice to handle and store the compound under an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.[2] The storage area should be cool, dry, and well-ventilated.[3][4]
Q2: My sample of this compound has developed a yellow tint over time. Does this indicate degradation?
A2: A change in color from colorless to light yellow can be an early indicator of degradation. While minor color changes may not significantly impact every application, it suggests the formation of impurities. This is often due to slow oxidation or reaction with atmospheric components. We recommend verifying the purity of the material using analytical techniques like HPLC or NMR before proceeding with sensitive experiments.[1]
Q3: What are the primary safety precautions when handling this compound?
A3: this compound should be handled in a chemical fume hood to avoid inhalation of vapors.[3] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4] Ensure an eye wash station and safety shower are accessible. The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[5] In case of fire, it may emit toxic fumes.[3]
Q4: What solvents are compatible with this compound for experimental use?
A4: this compound is generally soluble in common organic solvents such as methanol, ethanol, DMSO, and dichloromethane. However, for long-term storage in solution, the choice of solvent is critical as it can influence stability. Aprotic solvents are generally preferred to minimize potential reactions. It is advisable to prepare solutions fresh for each experiment. If storage in solution is necessary, a small-scale stability study in the selected solvent is recommended.
Troubleshooting Guide: Stability and Degradation
This guide provides solutions to specific problems you may encounter, focusing on the causality behind the issue and the corrective actions.
Q1: I am observing new, unexpected peaks in my HPLC chromatogram after storing my compound in a methanol solution for a week. What is happening?
Probable Cause: The appearance of new peaks strongly suggests degradation. The pyrrolidine ring, especially the secondary amine, is susceptible to various reactions. Potential degradation pathways in a protic solvent like methanol could involve oxidation or reaction with impurities in the solvent (e.g., dissolved CO2, peroxides). While specific data on this molecule is limited, related pyrrolidine structures are known to undergo oxidation at the carbon atoms alpha to the nitrogen, potentially leading to the formation of lactams or other oxidized species.[6]
Troubleshooting Steps:
-
Confirm Degradation: Re-run the HPLC analysis with a freshly opened or newly purchased sample of this compound as a control.
-
Characterize Degradants: If the new peaks are significant, use HPLC-MS to obtain the mass of the impurity peaks. This is a critical first step in identifying the degradation products.[7]
-
Solvent Selection: Prepare fresh solutions in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) and re-evaluate stability over a shorter timeframe (e.g., 24-48 hours).
-
Perform a Forced Degradation Study: To proactively understand potential issues, a forced degradation study is the definitive approach. This will help identify likely degradants before they appear in your experiments.[8][9]
Q2: My reaction yield using this compound is inconsistent. Could stability be the issue?
Probable Cause: Yes, inconsistent purity of a starting material is a common cause of variable reaction yields. If the compound has degraded, the actual molar amount of active reactant is lower than calculated. Furthermore, the degradation products could potentially interfere with your reaction mechanism, inhibit a catalyst, or complicate purification.
Troubleshooting Steps:
-
Quantitative Purity Analysis: Before each use, verify the purity of your starting material using a quantitative technique like qNMR or HPLC with a calibrated standard. A purity of ≥95% is typically expected for this compound.[1]
-
Inert Atmosphere Handling: Ensure the compound is handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation during weighing and preparation.[2]
-
Workflow for Investigation: The following diagram outlines a logical workflow to diagnose and resolve the issue.
Caption: Workflow for troubleshooting inconsistent reaction yields.
Q3: How can I systematically identify the degradation pathways of this compound?
Probable Cause: To understand how a molecule degrades, you must expose it to stress conditions that accelerate the degradation process in a controlled manner. This is the core principle of forced degradation studies, which are mandated by regulatory bodies like the ICH for pharmaceutical development.[9][10] These studies reveal the intrinsic stability of the molecule and help in developing stability-indicating analytical methods.[8]
Solution: Perform a Forced Degradation Study A forced degradation study involves subjecting the compound to harsh conditions and analyzing the resulting mixture to identify and characterize the degradation products.[11]
Protocol: Forced Degradation Study of this compound
This protocol outlines a general approach. The concentrations and durations may need to be optimized to achieve a target degradation of 5-20%.[9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours.[7]
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[9]
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 48 hours in a photostability chamber.
-
Control: Keep 1 mL of stock solution at 4°C in the dark.
3. Sample Analysis:
-
At each time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze all samples by a stability-indicating RP-HPLC method, coupled with a mass spectrometer (LC-MS) to determine the mass of any new peaks.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Use the mass data (and further structural elucidation with NMR if necessary) to propose degradation pathways.[7]
Summary of Stress Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60-80°C | Ring opening (less likely), side-chain reactions |
| Base Hydrolysis | 0.1 M - 1 M NaOH | RT - 60°C | Racemization, elimination |
| Oxidation | 3-30% H₂O₂ | Room Temperature | N-oxidation, C-oxidation (lactam formation) |
| Thermal | 60-100°C | Dry heat or solution | General decomposition, polymerization |
| Photolytic | UV/Visible Light | ICH Q1B conditions | Radical-based reactions, photo-oxidation |
Potential Degradation Pathways
Based on the chemistry of similar pyrrolidine structures found in the literature, a primary degradation pathway to consider is oxidation of the pyrrolidine ring.[6] The carbons adjacent to the nitrogen are activated and susceptible to oxidation, which can lead to the formation of a lactam.
Caption: Hypothetical oxidative degradation to a lactam.
This proposed pathway is a primary hypothesis. A comprehensive forced degradation study is essential to confirm the actual degradation products and pathways for this specific molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. 3-(3-Fluorophenyl)pyrrolidine hydrochloride | C10H13ClFN | CID 45073972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolving Enantiomers of 3-(4-Fluorophenyl)pyrrolidine
<
Welcome to the dedicated technical support center for the chiral resolution of 3-(4-Fluorophenyl)pyrrolidine. This valuable intermediate is frequently utilized in the development of novel therapeutics, making the efficient separation of its enantiomers a critical step for researchers in medicinal chemistry and process development. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the resolution process, grounded in established scientific principles and field-tested expertise.
I. Foundational Principles: The "Why" Behind the Resolution
Before delving into troubleshooting, it's crucial to understand the core challenge. This compound is a chiral amine, existing as a racemic mixture of two non-superimposable mirror images (enantiomers). Since enantiomers often exhibit different pharmacological activities and toxicological profiles, regulatory bodies typically require the development of a single enantiomer.[1] The identical physical properties of enantiomers in an achiral environment make their separation a non-trivial task.[2]
The primary strategies for resolving such racemates on a preparative scale revolve around converting the enantiomers into diastereomers, which possess distinct physical properties (e.g., solubility), allowing for their separation.[2][3] This is most commonly achieved through diastereomeric salt formation.[4] For analytical and smaller-scale preparative purposes, chiral chromatography offers a direct separation method.
II. Troubleshooting Guide: Classical Diastereomeric Salt Resolution
Classical resolution via diastereomeric salt formation remains a widely used, cost-effective, and scalable method for separating chiral amines.[1][4][5] The process involves reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent) to form two diastereomeric salts. The success of this technique hinges on the differential solubility of these salts in a given solvent system, allowing one to crystallize preferentially.[2][5]
Frequently Asked Questions (FAQs)
Q1: I'm not getting any crystal formation after adding the chiral resolving agent. What's going wrong?
A: A lack of precipitation is a common hurdle and can stem from several factors. Let's break down the potential causes and solutions:
-
Suboptimal Solvent Choice: The solvent plays a pivotal role in the solubility of the diastereomeric salts. If the salts are too soluble, they will not crystallize.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct a systematic screening of various solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures with water).
-
Anti-Solvent Addition: If the salts are highly soluble in your current solvent, consider the gradual addition of an "anti-solvent" (a solvent in which the salts are poorly soluble) to induce precipitation.
-
Concentration Adjustment: The initial concentration of the racemic amine and resolving agent is critical. A solution that is too dilute may not reach supersaturation. Carefully concentrate the solution under reduced pressure.
-
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly influence salt formation and crystallization.[5]
-
Troubleshooting Steps:
-
Vary the Ratio: While a 1:1 or 0.5:1 ratio of resolving agent to racemate is a common starting point, this is not always optimal.[6] Experiment with different stoichiometries (e.g., 0.6, 0.8, 1.0, 1.2 equivalents of resolving agent).
-
Phase Diagram Construction: For process optimization, constructing a ternary phase diagram can reveal the ideal conditions for maximizing the yield of the desired diastereomeric salt.[6]
-
-
-
Temperature Profile: Crystallization is a thermodynamically controlled process, and the temperature profile is a key parameter.
-
Troubleshooting Steps:
-
Controlled Cooling: Avoid crash cooling. Allow the heated solution to cool slowly to room temperature, and then gradually lower the temperature (e.g., to 0-5 °C) to maximize crystal formation.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, "seeding" the supersaturated solution can initiate crystallization.
-
-
Q2: I've isolated crystals, but the enantiomeric excess (e.e.) is low. How can I improve the purity?
A: Low enantiomeric excess is typically due to the co-precipitation of the more soluble diastereomeric salt.[7]
-
Causality: The difference in solubility between the two diastereomeric salts may not be sufficiently large in the chosen solvent system.
-
Troubleshooting Steps:
-
Recrystallization: The most straightforward approach to enhance enantiomeric purity is recrystallization. Dissolve the isolated crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. This process should be repeated until a constant optical rotation or e.e. is achieved.[3]
-
Re-evaluate Resolving Agent: The choice of resolving agent is paramount.[7] If one chiral acid provides poor selectivity, screen others. For basic compounds like this compound, derivatives of tartaric acid (e.g., L- or D-tartaric acid, dibenzoyl-L-tartaric acid, di-p-toluoyl-L-tartaric acid) are excellent candidates.[3][5][8]
-
Solvent Optimization: The solvent can influence the crystal lattice and, therefore, the solubility difference. A different solvent might enhance the separation efficiency.
-
-
Q3: The yield of my desired enantiomer is poor, even after optimizing for purity. What can I do?
A: Low yield is a common trade-off for high purity. Here are strategies to improve your overall process efficiency:
-
Mother Liquor Analysis: The "unwanted" enantiomer remains in the mother liquor. It is crucial to recover this and racemize it for recycling.
-
Troubleshooting Steps:
-
Racemization and Recycle: After isolating the desired diastereomeric salt, treat the mother liquor with a base to liberate the enriched, unwanted enantiomer. This enantiomer can then be racemized (converted back to the racemic mixture) through a separate chemical step and reintroduced into the resolution process, significantly improving the overall yield. This is often referred to as a Resolution-Racemization-Recycle (RRR) process.[6]
-
-
Experimental Protocol: Classical Resolution with L-Dibenzoyltartaric Acid
This protocol serves as a robust starting point for the resolution of racemic this compound.
Materials:
-
Racemic this compound
-
L-Dibenzoyltartaric acid (L-DBTA)
-
Ethanol (anhydrous)
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
Dissolve racemic this compound (1.0 eq.) in warm ethanol (e.g., 10 volumes).
-
In a separate flask, dissolve L-DBTA (0.5 - 1.0 eq.) in warm ethanol (e.g., 10 volumes).
-
Slowly add the L-DBTA solution to the amine solution with stirring.
-
-
Crystallization:
-
Heat the combined solution gently to ensure all solids are dissolved.
-
Allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in a mixture of water and DCM.
-
Add 2M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC or SFC.
-
III. Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)
For analytical determination of e.e. and for smaller-scale preparative separations, chiral chromatography is the method of choice.[1][4] Supercritical Fluid Chromatography (SFC) is often favored over High-Performance Liquid Chromatography (HPLC) for its speed, lower solvent consumption, and efficiency.[9][10]
Frequently Asked Questions (FAQs)
Q1: I'm seeing poor or no separation of enantiomers on my chiral column. What should I try?
A: The lack of resolution is a common starting point in method development. The interaction between the analyte and the chiral stationary phase (CSP) is highly specific.
-
CSP Selection: The choice of CSP is the most critical factor.
-
Troubleshooting Steps:
-
Screen Different Phases: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are excellent starting points for a wide range of compounds, including amines.[11][12] If a particular column (e.g., Chiralcel OD-H, Chiralpak AD-H) doesn't provide separation, try a CSP with a different selector.
-
Consider Fluorinated Phases: Given the fluorophenyl moiety, a fluorinated stationary phase might offer unique selectivity through dipole-dipole or other specific interactions.[13]
-
-
-
Mobile Phase Optimization: The mobile phase composition dictates the retention and selectivity.
-
Troubleshooting Steps (for SFC):
-
Co-solvent Percentage: In SFC, the percentage of the alcohol co-solvent (e.g., methanol, ethanol, isopropanol) in CO₂ is a primary parameter. Systematically vary the co-solvent percentage.
-
Additive Effect: For basic analytes like your pyrrolidine, the addition of a basic modifier (e.g., diethylamine, isopropylamine) to the co-solvent is often essential to improve peak shape and resolution. Start with a low concentration (e.g., 0.1%) and optimize.
-
-
Troubleshooting Steps (for HPLC - Normal Phase):
-
Q2: My peaks are broad or tailing. How can I improve the peak shape?
A: Poor peak shape can compromise resolution and quantification.
-
Secondary Interactions: Amines are notorious for interacting with residual acidic silanols on the silica support of the CSP, leading to tailing.
-
Troubleshooting Steps:
-
Increase Additive Concentration: Gradually increase the concentration of the basic additive in your mobile phase. This will compete for the active sites on the stationary phase and improve peak symmetry.
-
Change the Additive: Sometimes, a different basic additive can be more effective. If diethylamine isn't working, try triethylamine or another amine.
-
-
Data Summary: Chiral Resolution Method Comparison
| Method | Typical Purity (Initial) | Typical Purity (Optimized) | Key Advantages | Key Challenges |
| Classical Resolution | < 50% e.e. | > 98% e.e. (after recrystallization) | Scalable, cost-effective for large quantities.[9] | Time-consuming screening of resolving agents and solvents is often required. |
| Enzymatic Resolution | ~50% conversion | > 99% e.e. | High enantioselectivity, mild reaction conditions.[9] | Enzyme cost and stability can be concerns; limited to 50% theoretical yield without a racemization step.[1] |
| Chiral SFC/HPLC | > 95% (preparative) | > 99% e.e. | Fast, high-throughput, suitable for analytical and preparative scales.[9][10] | Requires specialized equipment; higher initial investment for preparative scale.[4] |
IV. Visualization of Workflows
Diagram: Classical Diastereomeric Salt Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
V. Concluding Remarks
The successful resolution of this compound is an achievable goal that requires a systematic and logical approach to experimental design and troubleshooting. Whether employing classical crystallization or modern chromatographic techniques, a thorough understanding of the underlying principles is key to overcoming challenges related to yield, purity, and efficiency. This guide provides a framework for that understanding, empowering you to optimize your resolution strategy effectively. For further inquiries, please do not hesitate to reach out to our application support team.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Separation of antifungal chiral drugs by SFC and HPLC: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Fluorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for scaling up the synthesis of 3-(4-Fluorophenyl)pyrrolidine, a key intermediate in the development of various pharmaceuticals. As a senior application scientist, this document synthesizes established protocols with practical, field-tested insights to help you navigate the challenges of moving from bench-scale to pilot or manufacturing scale.
I. Overview of Synthetic Routes
The synthesis of 3-aryl pyrrolidines, including this compound, is a critical process in medicinal chemistry due to their prevalence in biologically active compounds.[1][2] Several synthetic strategies exist, each with its own set of advantages and challenges, particularly when considering scale-up operations. Common approaches include:
-
Palladium-Catalyzed Hydroarylation: This modern approach involves the direct arylation of pyrrolines and offers a streamlined, single-step synthesis from readily available precursors.[1][2]
-
Cyclization of Acyclic Precursors: Traditional methods often involve the construction of the pyrrolidine ring from linear starting materials, which can be a multi-step process.[3][4]
-
Functionalization of Pre-existing Pyrrolidine Scaffolds: This strategy utilizes commercially available pyrrolidine derivatives, such as proline, which are then functionalized to introduce the desired aryl group.[3][4]
The choice of synthetic route for large-scale production will depend on factors such as cost of starting materials, catalyst availability and cost, reaction efficiency, and ease of purification.[5]
Synthetic Workflow Overview
Below is a generalized workflow for a common synthetic approach to this compound.
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis of this compound in a question-and-answer format.
Reaction & Yield Issues
Q1: My reaction is sluggish or incomplete, even after extended reaction times. What are the likely causes and how can I fix this?
A1: Several factors can contribute to a slow or incomplete reaction during scale-up.
-
Cause: Inefficient mixing in a large reactor can lead to poor mass transfer and localized concentration gradients.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor, turbine) and that the stirring speed is optimized for the reaction volume and viscosity. Consider installing baffles to improve mixing efficiency.
-
-
Cause: Deactivation of the palladium catalyst can occur due to impurities in starting materials or solvents, or exposure to air.
-
Solution: Use high-purity, degassed solvents and reagents. Ensure all starting materials are thoroughly dried. Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction. You may need to perform a catalyst screening to find a more robust catalyst for your specific conditions.
-
-
Cause: The reaction temperature may not be uniform throughout the larger volume.
-
Solution: Use a reactor with a well-designed heating/cooling jacket and ensure proper heat transfer. Monitor the internal reaction temperature with a calibrated probe.
-
Q2: I'm observing a significant amount of side products, which is lowering my yield and complicating purification. What are common side reactions and how can I minimize them?
A2: Side product formation is a common challenge in scaling up organic syntheses.
-
Common Side Reactions:
-
Over-arylation or di-arylation: This can occur if the stoichiometry of the aryl halide is not carefully controlled.
-
Isomerization of the pyrroline starting material: This can be promoted by heat or acidic/basic conditions.
-
Decomposition of the product or starting materials: Prolonged reaction times at elevated temperatures can lead to degradation.
-
-
Minimization Strategies:
-
Stoichiometry Control: Carefully control the addition rate and total amount of the 4-fluoroaryl halide. A slow, controlled addition can help to minimize over-reaction.
-
Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable reaction rate. A temperature optimization study (e.g., using a Design of Experiments approach) can be beneficial.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid product degradation.
-
Workup & Purification Challenges
Q3: During the aqueous workup, I'm experiencing emulsion formation, making phase separation difficult and leading to product loss.
A3: Emulsions are common when scaling up reactions involving both organic and aqueous phases, especially with amine-containing compounds.
-
Solutions:
-
Add Brine: After the initial quench, add a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filtration through Celite®: Filtering the entire mixture through a pad of Celite® or another filter aid can help to break up the emulsion.
-
Solvent Swap: If the emulsion persists, consider a solvent swap to a solvent that has better phase separation characteristics.
-
Q4: The final product is difficult to purify by crystallization, and I'm getting low recovery or an oily product.
A4: Crystallization can be challenging to scale up, as it is sensitive to a variety of factors.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct a thorough solvent screening to find an optimal solvent or solvent mixture for crystallization. Key properties to look for are high solubility of the product at elevated temperatures and low solubility at room temperature or below.
-
Seeding: Use a small amount of pure product as seed crystals to induce crystallization.
-
Cooling Profile: Implement a controlled, slow cooling profile. Crash cooling often leads to the formation of small crystals or oils.
-
Anti-Solvent Addition: Consider the use of an anti-solvent (a solvent in which the product is insoluble) to induce crystallization. Add the anti-solvent slowly to the product solution.
-
| Parameter | Bench Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Solvent Volume | Typically 10-20 mL/g | Typically 5-10 L/kg | Minimize to improve throughput and reduce waste. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Ensure adequate mixing for mass and heat transfer. |
| Heating/Cooling | Heating mantle/ice bath | Jacketed reactor | Precise temperature control is crucial. |
| Purification | Flash chromatography | Crystallization/distillation | Chromatography is often not feasible for large quantities. |
Safety & Handling
Q5: What are the key safety considerations when scaling up the synthesis of this compound?
A5: Scaling up any chemical process introduces new safety challenges.
-
Exothermic Reactions: Be aware of potential exotherms, especially during catalyst addition or quenching. Monitor the internal temperature closely and have a cooling system ready.
-
Reagent Handling: Handle all reagents, especially organometallic catalysts and corrosive chemicals, with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Pressure Build-up: Be mindful of potential pressure build-up in the reactor, especially if gaseous byproducts are formed. Ensure the reactor is properly vented.
-
Static Discharge: When handling flammable solvents in large quantities, take precautions to prevent static discharge, which could be an ignition source.
III. Frequently Asked Questions (FAQs)
Q: What is the typical purity specification for this compound used in drug development?
A: For use as a pharmaceutical intermediate, the purity of this compound is typically expected to be >98%, with strict limits on residual solvents, heavy metals, and any specific process-related impurities.
Q: Are there any specific analytical methods recommended for monitoring the reaction and ensuring final product quality?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring reaction progress and determining the purity of the final product. Gas Chromatography (GC) can also be used, particularly for monitoring volatile starting materials and byproducts. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Q: How can I manage the cost of the palladium catalyst on a large scale?
A: The cost of palladium can be a significant factor in the overall process economics. Consider the following:
-
Catalyst Loading: Optimize the catalyst loading to the lowest effective level.
-
Catalyst Recycling: Investigate methods for recovering and recycling the palladium catalyst from the reaction mixture.
-
Alternative Catalysts: Explore the use of less expensive, more abundant metal catalysts if possible, though this may require significant process development.
Q: What are the storage and handling recommendations for this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. It is advisable to store it under an inert atmosphere to prevent degradation.
IV. References
-
Sweeney, J. B., & Doulcet, J. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. --INVALID-LINK--
-
Sweeney, J. B., & Doulcet, J. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. American Chemical Society. --INVALID-LINK--
-
China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. --INVALID-LINK--
-
Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. --INVALID-LINK--
-
Schuler, M., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry – A European Journal. --INVALID-LINK--
-
Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. --INVALID-LINK--
-
Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. NIH Public Access. --INVALID-LINK--
-
European Patent Office. (2012). Advanced drug development and manufacturing. --INVALID-LINK--
-
Google Patents. (1960). Synthesis of pyrrolidine. --INVALID-LINK--
-
European Patent Office. (2023). SUBSTITUTED PYRROLO-PYRIDINONE DERIVATIVES AND THERAPEUTIC USES THEREOF. --INVALID-LINK--
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. --INVALID-LINK--
-
National Center for Biotechnology Information. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. --INVALID-LINK--
-
PubMed. (2011). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. --INVALID-LINK--
-
Google Patents. (1950). Production of pyrrolidine. --INVALID-LINK--
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. --INVALID-LINK--
-
Google Patents. (2013). Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof. --INVALID-LINK--
-
Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. --INVALID-LINK--
-
Google Patents. (2011). Preparation method of pyrrolidine. --INVALID-LINK--
-
National Center for Biotechnology Information. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. --INVALID-LINK--
-
National Center for Biotechnology Information. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
Technical Support Center: Analytical Method Development for Impurity Profiling of 3-(4-Fluorophenyl)pyrrolidine
Welcome to the technical support center for the analytical method development and impurity profiling of 3-(4-Fluorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical, and scientifically grounded advice. Here, we will address common challenges and frequently asked questions encountered during the analytical characterization of this compound.
Introduction: The Importance of Impurity Profiling
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product.[1][2] For a compound like this compound, a key intermediate or active pharmaceutical ingredient (API) in its own right, a thorough understanding of its impurity profile is mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][3] Impurities can arise from the synthetic process, degradation of the drug substance, or interaction with excipients in the formulation.[2][4]
This guide will provide a structured approach to developing and troubleshooting analytical methods for the comprehensive impurity profiling of this compound.
Core Workflow for Impurity Profiling
A systematic approach is essential for successful impurity profiling. The following diagram illustrates a typical workflow:
Caption: A comprehensive workflow for impurity profiling.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Forced Degradation Studies
Question: What are forced degradation studies and why are they necessary for this compound?
Answer: Forced degradation studies, also known as stress testing, are a cornerstone of impurity profiling as mandated by ICH guidelines.[4][5][6][7] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally degrade it.[4] The primary goals are:
-
To identify potential degradation products: This helps in establishing degradation pathways and understanding the intrinsic stability of the molecule.[4][5]
-
To develop and validate a stability-indicating analytical method: The method must be able to separate the active ingredient from its degradation products, ensuring that the assay is specific and can accurately measure the drug substance in the presence of its impurities.[4][5]
For this compound, this is crucial for anticipating how the molecule might degrade under various storage and handling conditions.
Troubleshooting Guide: Forced Degradation
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. However, avoid overly harsh conditions that can lead to secondary degradation and unrealistic impurity profiles.[5] |
| Complete degradation of the compound. | The stress conditions are too aggressive. | Reduce the concentration of the stressor, the temperature, or the exposure time. The target degradation is typically in the range of 5-20%.[5] |
| Poor peak shape or resolution in the chromatogram of the stressed sample. | The degradation products may be co-eluting with the main peak or with each other. The mobile phase may not be suitable for the new analytes. | Re-optimize the HPLC method. This may involve adjusting the mobile phase composition, gradient, pH, or trying a different column chemistry. |
| Unexplained peaks in the control (unstressed) sample. | The sample may have degraded during storage or handling. The "impurity" could be an artifact from the sample preparation (e.g., a reaction with the diluent). | Analyze a freshly prepared sample. Investigate the stability of the compound in the chosen diluent. |
Experimental Protocol: Forced Degradation
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][6]
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable stability-indicating HPLC method.
Section 2: HPLC Method Development
Question: What are the key considerations for developing a stability-indicating HPLC method for this compound?
Answer: A robust stability-indicating HPLC method should be able to separate the main compound from all potential impurities and degradation products. Key considerations include:
-
Column Selection: A reversed-phase C18 column is a good starting point due to its versatility.[8][9] The choice of particle size (e.g., 5 µm for HPLC, sub-2 µm for UPLC) will depend on the desired efficiency and analysis time.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[10][11] The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.
-
Detection: The fluorophenyl group in the molecule provides a chromophore suitable for UV detection.[9] A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
-
Gradient Elution: A gradient elution is often necessary to separate impurities with a wide range of polarities in a reasonable time.
Troubleshooting Guide: HPLC Method Development
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting). | The mobile phase pH is close to the pKa of the analyte. Secondary interactions with the stationary phase. Column overload. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Use a high-purity silica column or a column with end-capping. Reduce the sample concentration. |
| Co-eluting peaks. | Insufficient resolution. | Optimize the mobile phase composition and gradient profile. Try a different column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group column). Adjust the column temperature. |
| Baseline drift. | Column not equilibrated. Mobile phase composition changing over time. Detector lamp aging. | Ensure the column is fully equilibrated before starting the analysis.[10] Prepare fresh mobile phase daily and degas it properly. Replace the detector lamp if necessary. |
| Ghost peaks. | Contamination in the mobile phase, injector, or column. Carryover from a previous injection. | Use high-purity solvents and reagents.[10] Flush the system with a strong solvent. Implement a needle wash step in the autosampler method. |
digraph "HPLC Method Development Logic" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Select Column" [fillcolor="#FFFFFF"]; "Optimize Mobile Phase" [fillcolor="#FFFFFF"]; "Develop Gradient" [fillcolor="#FFFFFF"]; "Assess Peak Shape" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Assess Resolution" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Method Validation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Select Column"; "Select Column" -> "Optimize Mobile Phase"; "Optimize Mobile Phase" -> "Develop Gradient"; "Develop Gradient" -> "Assess Peak Shape"; "Assess Peak Shape" -> "Optimize Mobile Phase" [label="Poor", color="#EA4335"]; "Assess Peak Shape" -> "Assess Resolution" [label="Good", color="#34A853"]; "Assess Resolution" -> "Develop Gradient" [label="Poor", color="#EA4335"]; "Assess Resolution" -> "Method Validation" [label="Good", color="#34A853"]; }
Caption: Decision-making process in HPLC method development.
Section 3: Impurity Identification and Characterization
Question: How can I identify an unknown impurity detected in my this compound sample?
Answer: The identification of unknown impurities is a multi-step process that often requires a combination of analytical techniques.[12][13]
-
Hyphenated Techniques: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose.[12][13] Electrospray ionization (ESI) is a common soft ionization technique that can provide the molecular weight of the impurity.[12][14] Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ion, providing valuable structural information.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structural elucidation.[14] ¹H, ¹³C, and ¹⁹F NMR would be particularly useful for a compound like this compound.[15][16]
-
Reference Standard Synthesis: Once a putative structure is proposed, synthesizing a reference standard of the impurity is the final step for unambiguous confirmation.[17]
Troubleshooting Guide: Impurity Identification
| Issue | Potential Cause | Recommended Solution |
| No molecular ion observed in the mass spectrum. | The impurity is not ionizable under the chosen ESI conditions. The impurity is thermally labile and degrades in the source. | Try different ESI polarities (positive and negative). Optimize the source parameters (e.g., capillary voltage, cone voltage). Consider using a different ionization technique like Atmospheric Pressure Chemical Ionization (APCI). |
| Ambiguous fragmentation pattern in MS/MS. | The fragmentation is not providing clear structural information. | Vary the collision energy to obtain a range of fragment ions. Compare the fragmentation pattern with that of the parent compound to identify common fragments. |
| Insufficient material for NMR analysis. | The impurity is present at a very low level. | Use a more sensitive NMR instrument (higher field strength) with a cryoprobe. If possible, scale up the synthesis or degradation experiment to generate more of the impurity for isolation by preparative HPLC. |
Section 4: Chiral Impurities
Question: this compound has a stereocenter. How do I analyze for chiral impurities?
Answer: The analysis of enantiomeric purity is crucial as different enantiomers can have different pharmacological and toxicological profiles. Chiral separation can be achieved using specialized chromatographic techniques.[18][19]
-
Chiral HPLC: This is the most common method and involves the use of a chiral stationary phase (CSP).[18][19] CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.
-
Chiral Capillary Electrophoresis (CE): CE can be a powerful alternative to HPLC for chiral separations.[18][20] It often offers high efficiency and low solvent consumption. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve separation.[18]
Troubleshooting Guide: Chiral Separations
| Issue | Potential Cause | Recommended Solution |
| No separation of enantiomers on a chiral column. | The chosen chiral stationary phase is not suitable for the analyte. The mobile phase is not optimal. | Screen a variety of chiral columns with different selectors. For polysaccharide-based columns, try different mobile phases (normal phase, polar organic, and reversed-phase).[19] |
| Poor resolution in chiral CE. | The type or concentration of the chiral selector is not optimal. The pH of the background electrolyte is not suitable. | Screen different types of cyclodextrins (e.g., alpha, beta, gamma, and their derivatives).[18] Optimize the concentration of the chiral selector. Adjust the pH of the background electrolyte to control the charge of the analyte. |
Method Validation
Once a suitable analytical method has been developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[21][22][23][24] The validation characteristics to be considered include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[21][23]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[21][23]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21][23]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[21][22]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[21][22]
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][22]
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[21][22]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[21][22]
References
- 1. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cipac.org [cipac.org]
- 11. ptfarm.pl [ptfarm.pl]
- 12. ijprajournal.com [ijprajournal.com]
- 13. iajps.com [iajps.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyrrolidine Impurity 1 | Axios Research [axios-research.com]
- 18. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 20. Chiral separation of anticholinergic drug enantiomers in nonaqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jordilabs.com [jordilabs.com]
- 22. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 23. database.ich.org [database.ich.org]
- 24. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Technical Support Center: Best Practices for 3-(4-Fluorophenyl)pyrrolidine
Welcome to the technical support center for 3-(4-Fluorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, and reliable performance of this versatile building block in your experiments. As a Senior Application Scientist, I have compiled this information to not only provide procedural steps but also to offer insights into the chemical principles governing the proper storage and handling of this compound. Adherence to these best practices will safeguard the integrity of your research and prevent unforeseen experimental complications.
I. Initial Receipt and Inspection: The First Line of Defense
Proper handling begins the moment you receive the compound. A thorough initial inspection is critical to identifying any potential issues that may have arisen during transit.
Frequently Asked Questions (FAQs):
-
Q1: What should I look for upon receiving a shipment of this compound?
-
A1: Upon receipt, immediately verify the integrity of the packaging. The compound is typically shipped in a well-sealed container, often with an inert gas headspace. Check for any signs of damage to the outer packaging or the primary container seal. The compound should be a colorless to light yellow liquid[1]. Note any significant color deviation, which could indicate degradation.
-
-
Q2: The compound has arrived at room temperature, but the recommendation is refrigerated storage. Is it still usable?
-
A2: While short excursions from the recommended refrigerated conditions during shipping are generally acceptable, it is crucial to minimize this exposure. Immediately transfer the compound to a refrigerator at 2-8°C upon receipt[1][2]. If you have concerns about the duration of the temperature deviation, it is advisable to contact the supplier for guidance.
-
II. Storage Protocols: Ensuring Long-Term Stability
The long-term stability of this compound is paramount for reproducible experimental results. The following storage conditions are based on the chemical nature of the pyrrolidine scaffold and general best practices for sensitive research chemicals.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[1][2] | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The pyrrolidine ring can be susceptible to oxidation. An inert atmosphere minimizes contact with atmospheric oxygen. |
| Container | Tightly Sealed, Amber Glass Vial | Prevents exposure to air and moisture. Amber glass protects the compound from potential light-induced degradation[2]. |
| Moisture | Store in a dry environment | Pyrrolidines can be hygroscopic. Moisture can lead to hydrolysis or act as a catalyst for other degradation pathways. |
Frequently Asked Questions (FAQs):
-
Q3: Why is an inert atmosphere recommended for storage?
-
A3: The nitrogen atom in the pyrrolidine ring can be susceptible to oxidation. Studies on similar pyrrolidine-containing compounds have shown that oxidation can occur, leading to the formation of lactams or other degradation products[3]. Storing under an inert gas like argon or nitrogen displaces oxygen and minimizes this oxidative degradation, preserving the purity of the compound.
-
-
Q4: Can I store this compound in a freezer (-20°C)?
-
A4: While freezing is a common method for long-term storage of many reagents, it is generally not necessary for this compound and may not offer significant advantages over refrigeration. Repeated freeze-thaw cycles can introduce moisture condensation, which can be detrimental to the compound's stability. Adhering to the recommended 2-8°C is the best practice.
-
-
Q5: The compound has turned a darker yellow over time. What could be the cause?
-
A5: A change in color from colorless/light yellow to a darker shade is often an indicator of chemical degradation. This could be due to slow oxidation from repeated exposure to air or other decomposition pathways. If you observe a significant color change, it is recommended to verify the purity of the compound before use in sensitive applications.
-
III. Handling Procedures: Minimizing Contamination and Degradation
Proper handling techniques are crucial to prevent contamination and degradation of this compound during experimental use.
Experimental Workflow for Handling
References
- 1. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Overcoming Solubility Challenges with 3-(4-Fluorophenyl)pyrrolidine in Experimental Assays
Welcome to the technical support center for 3-(4-Fluorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental assays. This compound is a valuable heterocyclic building block in medicinal chemistry, recognized for its utility in synthesizing bioactive molecules targeting various neurological and other disorders.[1][2] However, its physicochemical properties—specifically the hydrophobic 4-fluorophenyl group attached to the more polar pyrrolidine ring—can present significant challenges in achieving the desired concentrations in aqueous assay buffers.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. We will move from fundamental first steps to advanced solubilization techniques, explaining the scientific principles behind each method to empower you to make informed decisions for your specific experimental setup.
Part 1: Initial Troubleshooting & FAQs
This section addresses the most common and immediate issues encountered when working with this compound.
Question: I tried to dissolve this compound directly into my aqueous buffer (e.g., PBS, TRIS) and it's not dissolving or is forming an oily suspension. What is my first step?
Answer: Direct dissolution in aqueous media is often unsuccessful due to the compound's hydrophobicity. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and miscibility with water.
Causality: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for nonpolar solutes to dissolve.[3] By creating a high-concentration stock in 100% organic solvent, you can then dilute this stock into your aqueous buffer to reach your desired final concentration.
Protocol 1: Preparation of a Co-Solvent Stock Solution
-
Select a Co-solvent: Start with high-purity, anhydrous DMSO. Other options include ethanol (EtOH) or N,N-Dimethylformamide (DMF).
-
Prepare Stock: Accurately weigh the this compound and add the appropriate volume of DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved using a vortex mixer. Gentle warming in a water bath (37°C) may be used if necessary, but check for compound stability at elevated temperatures.
-
Dilution into Assay Buffer: Add the stock solution dropwise to your vigorously vortexing or stirring aqueous buffer to achieve the final concentration. This rapid mixing helps prevent localized supersaturation and precipitation.
-
Final Co-solvent Concentration: Critically, calculate the final percentage of the co-solvent in your assay. It is imperative to keep this concentration as low as possible (ideally ≤0.5%) to avoid artifacts in your experiment. Always include a "vehicle control" in your assay, which contains the same final concentration of the co-solvent without the compound.
Question: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. What's happening and how do I fix it?
Answer: This is a classic issue known as dilution-induced precipitation. It occurs because while the compound is soluble in the high-concentration organic stock, it is not soluble at the target concentration in the final, predominantly aqueous, solution. The co-solvent's solubilizing power is lost upon high dilution.[3]
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a less concentrated DMSO stock (e.g., go from 50 mM to 10 mM). This will require adding a larger volume to your buffer, but the gradual change in solvent polarity may prevent precipitation.
-
Decrease the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit, even with a co-solvent. Test a lower final concentration.
-
Modify the Dilution Method: Instead of adding the stock to the buffer, try adding the buffer to the stock solution incrementally while vortexing.
-
Move to Advanced Methods: If precipitation persists, a simple co-solvent system is insufficient. You will need to employ a more robust solubilization strategy as detailed below.
Part 2: A Systematic Approach to Solubility Optimization
If initial troubleshooting with co-solvents fails, a systematic approach is necessary. The following workflow provides a decision-making framework to guide you from simpler to more complex and potentially more invasive techniques.
Caption: A decision workflow for troubleshooting solubility.
Part 3: Advanced Solubilization Methodologies
pH Adjustment
Question: How can pH be used to solubilize this compound?
Answer: this compound contains a pyrrolidine ring, which is a cyclic secondary amine.[4] Amines are basic and can be protonated to form a positively charged ammonium salt. This ionized salt form is significantly more water-soluble than the neutral form.[5][6] The predicted pKa of this compound is approximately 10.06.[7] According to the Henderson-Hasselbalch equation, adjusting the pH of the solution to be at least 1-2 units below the pKa will ensure the compound is predominantly in its protonated, water-soluble form.
When to Use: This is an excellent and often overlooked method. It is ideal for assays that are robust and can be performed in a slightly acidic pH range (e.g., pH 5.0-6.5). It is less suitable for cell-based assays or enzymatic reactions that require strict physiological pH (7.2-7.4).
Protocol 2: Solubilization by pH Adjustment
-
Prepare an Acidic Stock: Instead of a co-solvent, prepare a concentrated stock solution (e.g., 10 mM) in a dilute acidic solution, such as 10-100 mM hydrochloric acid (HCl) or sterile, nuclease-free water acidified to a pH of ~2-3. The compound should readily dissolve as it forms the hydrochloride salt.
-
Dilute into Buffer: Add the acidic stock solution to your final assay buffer.
-
Verify Final pH: After dilution, it is critical to measure the final pH of your assay medium. The buffering capacity of your medium should neutralize the small amount of acid added, but this must be confirmed. If the final pH is too low for your experiment, this method may not be suitable, or you may need to use a more strongly buffered system.
-
Control: The vehicle control for this experiment should be the assay buffer with an equivalent amount of the dilute acid solution added.
Use of Surfactants
Question: When should I consider using a surfactant, and how do they work?
Answer: Surfactants should be considered when co-solvents and pH manipulation are not viable options. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[8][9] These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic this compound partitions into the hydrophobic core, while the hydrophilic exterior allows the entire micelle to remain stably dispersed in the aqueous buffer.[10]
Caption: Diagram of a surfactant micelle.
Recommended Surfactants: For biological assays, non-ionic surfactants are strongly preferred as they are less likely to denature proteins or disrupt cell membranes compared to ionic surfactants.[8][11]
| Surfactant | Type | Typical Starting Concentration | Notes |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01% - 0.1% (v/v) | Common in immunoassays (e.g., ELISA). |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01% - 0.1% (v/v) | Frequently used in cell culture and formulations.[8] |
| Pluronic® F-68 | Non-ionic | 0.02% - 0.2% (w/v) | A gentle surfactant often used to reduce shear stress in cell culture. |
Protocol 3: Solubilization with a Surfactant
-
Prepare Surfactant Buffer: Prepare your assay buffer containing the desired final concentration of the surfactant (e.g., 0.05% Tween® 80). Ensure the concentration is above the surfactant's CMC.
-
Prepare Compound Stock: Make a concentrated stock of this compound in a co-solvent like DMSO (as per Protocol 1).
-
Dilute: Add the DMSO stock dropwise into the surfactant-containing buffer while vortexing. The presence of pre-formed micelles will facilitate the encapsulation and solubilization of the compound.
-
Control: The vehicle control must contain the identical final concentrations of both the co-solvent (e.g., DMSO) and the surfactant.
Use of Cyclodextrins
Question: What are cyclodextrins and when are they a good choice?
Answer: Cyclodextrins are cyclic oligosaccharides that are shaped like a truncated cone or torus. They have a hydrophilic exterior and a hydrophobic internal cavity.[12][13] They improve the apparent solubility of poorly soluble drugs by forming non-covalent "inclusion complexes," where the hydrophobic part of the guest molecule (in this case, the 4-fluorophenyl group) is encapsulated within the cyclodextrin's hydrophobic cavity.[14][15] This complex is highly water-soluble due to the hydrophilic exterior.
When to Use: Cyclodextrins are an excellent choice for sensitive biological systems, such as cell-based assays or in vivo studies, as they are generally considered less disruptive than surfactants or organic co-solvents.[12]
Caption: Formation of a cyclodextrin inclusion complex.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often the first choice due to its high aqueous solubility and low toxicity.[12]
-
β-cyclodextrin (β-CD): Also effective, but has lower aqueous solubility than its hydroxypropyl derivative.[13]
Protocol 4: Solubilization with a Cyclodextrin
-
Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in your assay buffer to create a stock solution (e.g., 10-40% w/v).
-
Complexation: Add the powdered this compound directly to the cyclodextrin solution.
-
Equilibrate: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear filtrate is your working stock solution.
-
Control: The vehicle control is the cyclodextrin solution in buffer, subjected to the same preparation process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Video: Extraction: Effects of pH [jove.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. Page loading... [guidechem.com]
- 8. jocpr.com [jocpr.com]
- 9. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Technical Support Center: Navigating the Complexities of 3-(4-Fluorophenyl)pyrrolidine Derivatives NMR Spectra
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for interpreting the often-complex NMR spectra of 3-(4-Fluorophenyl)pyrrolidine derivatives. The unique structural features of this scaffold—namely the chiral center at the 3-position, the flexible five-membered pyrrolidine ring, and the NMR-active fluorine atom—combine to produce spectra that can be challenging to decipher. This guide will address common issues in a question-and-answer format, providing not just solutions, but the fundamental reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: Why does the pyrrolidine ring in my ¹H NMR spectrum show complex, overlapping multiplets instead of the simple patterns I expected?
Answer: This is one of the most common observations for this class of compounds and arises from a phenomenon known as diastereotopicity .
-
Causality: The substituent at the C3 position creates a stereogenic center. This single chiral center removes the plane of symmetry that would otherwise pass through the C2-C5 and C3-C4 bonds of the pyrrolidine ring.[1] As a result, the two protons on a given methylene group (e.g., at the C2, C4, or C5 position) are no longer chemically equivalent. They exist in different chemical environments and are termed "diastereotopic protons".[2][3]
-
Spectral Manifestation: Diastereotopic protons have distinct chemical shifts (δ) and will couple to each other (geminal coupling, ²JHH) as well as to adjacent protons (vicinal coupling, ³JHH). This transforms an expected simple signal (like a triplet) for a CH₂ group into a more complex pattern, often an "AB quartet" or even a "doublet of doublets of doublets" if there are multiple adjacent protons. When these complex multiplets from different positions overlap, the aliphatic region of the spectrum can become very difficult to interpret directly from the 1D ¹H NMR.[2][4]
Q2: The aromatic region of my ¹H spectrum looks like a complicated multiplet, not the clean doublet of doublets for a 1,4-disubstituted ring. What is causing the extra complexity?
Answer: The additional complexity in the aromatic region is due to spin-spin coupling between the protons and the fluorine atom (¹H-¹⁹F coupling).
-
Causality: The ¹⁹F nucleus has a nuclear spin of I = ½, just like a proton, and is 100% naturally abundant.[5][6] It couples to the ortho- and meta-protons on the phenyl ring. These are through-bond couplings that occur over three bonds (³JHF, ortho) and four bonds (⁴JHF, meta).
-
Spectral Manifestation:
-
The protons ortho to the fluorine (H-2' and H-6') are chemically equivalent, as are the protons meta to the fluorine (H-3' and H-5').
-
The ortho-protons will be split by the adjacent meta-protons (³JHH, typically 7-9 Hz) and by the fluorine atom (³JHF, typically 5-9 Hz). This results in a signal that is often a "triplet of doublets" or a complex multiplet if the coupling constants are similar.
-
The meta-protons will be split by the adjacent ortho-protons (³JHH) and by the fluorine atom (⁴JHF, typically 2-4 Hz). This also results in a complex multiplet.
-
The combination of these couplings transforms the simple AA'BB' system into a more intricate pattern that requires careful analysis.
Q3: What advanced NMR experiments can I use to unambiguously assign the signals for my this compound derivative?
Answer: When 1D spectra are insufficient due to complexity and overlap, a suite of 2D NMR experiments is the most effective path to full structural elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse for establishing proton connectivity. It will reveal which protons are coupled to each other, allowing you to "walk" around the pyrrolidine ring and the phenyl ring. For instance, you can trace the correlation from the C3 proton to the protons on C2 and C4.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom it is attached to. It is invaluable for resolving overlap. Protons that are crowded in the 1D ¹H spectrum are often attached to carbons with well-separated chemical shifts in the ¹³C dimension. This is an excellent way to identify the distinct signals of diastereotopic protons, as they will both correlate to the same carbon signal.[1]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular fragments. For example, you can confirm the connection of the pyrrolidine ring to the phenyl ring by observing a correlation from the C3 proton to the ipso-carbon of the phenyl ring.
-
¹⁹F-detected Experiments: Given the presence of fluorine, ¹⁹F NMR is a powerful tool. It offers high sensitivity and a large chemical shift range, making it very sensitive to the electronic environment.[7][8][9][10] A ¹H-¹⁹F HETCOR (Heteronuclear Correlation) experiment can be used to directly correlate the fluorine atom to the protons on the phenyl ring, confirming their assignments.[7][11]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solutions & Rationale |
| Severe signal overlap in the 1.5-4.0 ppm region. | Diastereotopicity of pyrrolidine protons and conformational flexibility of the ring. | 1. Increase Magnetic Field Strength: Higher field spectrometers (e.g., 600 MHz vs 400 MHz) increase chemical shift dispersion, potentially resolving overlapped signals.2. Change Solvent: Different solvents can induce small changes in chemical shifts by altering molecular conformation or through specific solvent-solute interactions, which may resolve signals.[12]3. Run a ¹H-¹³C HSQC: This is the most robust solution. It spreads the proton signals out along the ¹³C chemical shift axis, providing excellent resolution. |
| Ambiguous assignment of aromatic protons and fluorine. | Complex coupling patterns from both ¹H-¹H and ¹H-¹⁹F interactions. | 1. Run a ¹⁹F NMR Spectrum: A simple 1D ¹⁹F spectrum (often proton-decoupled) will give a single signal confirming the fluorine's chemical environment. A proton-coupled ¹⁹F spectrum will show the splitting from H-ortho and H-meta protons.[13]2. Run a ¹H-¹⁹F HETCOR/HSQC: This 2D experiment will show a direct correlation between the ¹⁹F signal and the specific protons it is coupled to, providing definitive assignment.[7][11] |
| Difficulty distinguishing between diastereotopic geminal protons. | They are on the same carbon and often have similar chemical shifts, leading to second-order effects ("roofing"). | 1. Use 2D NOESY/ROESY: These experiments detect through-space correlations. A diastereotopic proton on one face of the ring may show a NOE to a substituent that the other proton does not, allowing for stereochemical assignment.2. Analyze Coupling Constants: In rigid systems, the magnitude of the vicinal coupling constants (³JHH) can sometimes provide stereochemical information via the Karplus relationship, though this is more challenging in flexible pyrrolidine rings. |
Data & Protocols
Table 1: Typical NMR Data Ranges
This table provides approximate chemical shift and coupling constant values. Actual values will vary based on substitution, solvent, and temperature.
| Nucleus | Position | Typical δ (ppm) | Typical Coupling Constants (Hz) | Notes |
| ¹H | Pyrrolidine CH₂ (C2, C4, C5) | 1.5 - 3.8 | ²JHH (geminal): 7-14 Hz³JHH (vicinal): 3-10 Hz | Highly variable due to diastereotopicity and nearby substituents. |
| ¹H | Pyrrolidine CH (C3) | 3.0 - 4.5 | - | Position depends heavily on other substituents on the ring. |
| ¹H | Phenyl CH (ortho to F) | 7.2 - 7.6 | ³JHH: 7-9 Hz³JHF: 5-9 Hz | Appears as a complex multiplet, often a "triplet of doublets". |
| ¹H | Phenyl CH (meta to F) | 6.9 - 7.2 | ³JHH: 7-9 Hz⁴JHF: 2-4 Hz | Appears as a complex multiplet. |
| ¹³C | Pyrrolidine C | 25 - 65 | - | - |
| ¹³C | Phenyl C (ortho to F) | 115 - 120 | ²JCF: 20-25 Hz | Shows a characteristic large coupling to fluorine. |
| ¹³C | Phenyl C (meta to F) | 128 - 132 | ³JCF: 7-9 Hz | - |
| ¹⁹F | Ar-F | -110 to -125 | - | Referenced to CFCl₃ (0 ppm). Highly sensitive to substitution on the phenyl ring.[9] |
Experimental Protocol: Acquiring a High-Quality ¹H-¹³C HSQC Spectrum
This protocol is essential for resolving the aliphatic proton signals of the pyrrolidine ring.
-
Sample Preparation: Prepare a solution of your compound (5-10 mg) in a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube to a depth of ~4-5 cm. Ensure the solution is homogeneous.
-
Instrument Setup:
-
Lock and shim the instrument on your sample to achieve optimal magnetic field homogeneity. Good shimming is critical for high-quality 2D spectra.
-
Obtain standard 1D ¹H and ¹³C{¹H} spectra first. Note the spectral widths (SW) required to encompass all signals in both dimensions.
-
-
Select the HSQC Experiment: Choose a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker instruments). This version provides good sensitivity and artifact suppression.
-
Set Key Parameters:
-
¹H Spectral Width (F2 dimension): Set the SW to cover all proton signals (e.g., 0-10 ppm).
-
¹³C Spectral Width (F1 dimension): Set the SW to cover all carbon signals (e.g., 0-170 ppm).
-
¹JCH Coupling Constant: Set the evolution delay based on an average one-bond C-H coupling constant. For sp³ C-H bonds, ~145 Hz is a good starting point. For a mix of sp² and sp³ carbons, 145-150 Hz is a robust general value. The pulse program uses this value to optimize the transfer of magnetization.
-
Number of Increments (F1): Use at least 256 increments in the indirect (¹³C) dimension for good resolution. More can be used if needed, at the cost of longer experiment time.
-
Number of Scans (F2): For a 5-10 mg sample on a modern spectrometer, 2 to 8 scans per increment are typically sufficient.
-
-
Acquisition & Processing:
-
Start the acquisition. The experiment time will be displayed.
-
After acquisition, process the data using the appropriate window functions (e.g., squared sine-bell) in both dimensions and perform a 2D Fourier transform.
-
Phase the spectrum carefully and reference it using the solvent signal or TMS.
-
Visualizations
Logical Workflow for Spectral Analysis
Caption: A logical workflow for the complete NMR assignment of complex molecules.
Diastereotopic Proton Coupling Network
Caption: Coupling network for a diastereotopic proton (H4a) on the pyrrolidine ring.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Spotting diastereotopic protons in the NMR spectrum [ns1.almerja.com]
- 3. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. biophysics.org [biophysics.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
managing hazardous reagents in 3-(4-Fluorophenyl)pyrrolidine synthesis
<-3a--22_synthesis="" _of="" 3-28_4-fluorophenyl-29_pyrrolidine-22="" _technical="" _support="" _center="" _guide="">## Navigating the Synthesis of 3-(4-Fluorophenyl)pyrrolidine: A Technical Support Guide for Managing Hazardous Reagents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a valuable building block in pharmaceutical development, involves the use of potent and hazardous reagents that demand meticulous handling and a deep understanding of their chemical properties.[1] This guide, structured as a technical support center, provides troubleshooting advice and frequently asked questions to ensure the safe and successful execution of this synthesis.
Section 1: Reductive Amination & Associated Hazards
A common synthetic route to this compound involves the reductive amination of a suitable ketone precursor. This process often employs powerful reducing agents, each with its own set of handling challenges.
FAQ 1: Choosing the Right Reducing Agent
Q: What are the primary reducing agents for the reductive amination step, and what are the key safety differences?
A: The choice of reducing agent is critical and depends on factors like substrate tolerance, reaction conditions, and safety infrastructure. The most common options are:
-
Sodium Borohydride (NaBH₄): A relatively mild reducing agent, but it is water-reactive, releasing flammable hydrogen gas upon contact with water or alcohols.[2] Reactions are often run in alcoholic solvents, where NaBH₄'s reactivity is attenuated.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reagent than sodium borohydride, particularly effective for one-pot reductive aminations.[3] It is sensitive to water and incompatible with methanol.[4]
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): A very powerful and non-selective reducing agent. It reacts violently with water and protic solvents, producing hydrogen gas.[5] Extreme caution is required.
Troubleshooting Guide: Reductive Amination
Issue: Low or no product yield in a reductive amination using Sodium Triacetoxyborohydride.
-
Possible Cause 1: Incomplete imine/iminium ion formation.
-
Solution: The formation of the imine or iminium ion is a crucial prerequisite for reduction.[3][6] Ensure the reaction is run under neutral to weakly acidic conditions (pH 6-8) to favor this step.[7] The addition of a catalytic amount of acetic acid can be beneficial, especially with less reactive ketones.[3]
-
-
Possible Cause 2: Inactive or degraded Sodium Triacetoxyborohydride.
-
Solution: This reagent is moisture-sensitive.[4] Use a freshly opened bottle or ensure it has been stored under anhydrous conditions. Consider purchasing from a reputable supplier and checking the manufacturing date.
-
-
Possible Cause 3: Incorrect stoichiometry.
-
Solution: Typically, a slight excess of the amine (1.05-1.1 equivalents) and a larger excess of the reducing agent (1.4 to 4 or more equivalents) are used.[6]
-
Issue: Vigorous, uncontrolled reaction when using Sodium Borohydride.
-
Possible Cause: Reaction with solvent or acidic contaminants.
-
Solution: Sodium Borohydride reacts with water and alcohols to produce hydrogen gas.[2] While often used in these solvents, the addition should be controlled, and the reaction vessel should be adequately vented. Ensure all glassware is dry and free of acidic residue.
-
Section 2: Handling Pyrophoric and Water-Reactive Reagents
The synthesis may involve pyrophoric reagents, which can ignite spontaneously in air, and water-reactive reagents that react exothermically with moisture.[8][9]
FAQ 2: Best Practices for Handling Pyrophoric Reagents
Q: What are the essential safety precautions when working with pyrophoric reagents like tert-Butyllithium?
A: Working with pyrophoric materials requires stringent safety protocols and should never be done alone.[9][10]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile gloves under neoprene are often recommended).[11][12]
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) in a fume hood or glovebox.[9][11]
-
Proper Transfer Techniques: Use syringe or cannula techniques for transferring liquids.[10][11] Never invert the reagent bottle.[8]
-
Emergency Preparedness: Have a Class D fire extinguisher, dry sand, or powdered lime readily available.[8][12]
Table 1: Personal Protective Equipment (PPE) for Handling Hazardous Reagents
| Reagent Class | Goggles/Face Shield | Lab Coat | Gloves | Additional Precautions |
| Pyrophoric Reagents | Goggles and Face Shield[11][12] | Flame-resistant[9][11] | Nitrile under Neoprene[11] | Work in a fume hood or glovebox.[11] |
| Corrosive Acids (e.g., TFA) | Goggles and Face Shield[13] | Chemical-resistant | Chemical-resistant | Use in a well-ventilated fume hood.[13] |
| Water-Reactive Hydrides | Goggles[2] | Flame-retardant[2] | Nitrile or Neoprene[2] | Handle under inert gas; protect from moisture.[2] |
Troubleshooting Guide: Quenching Lithium Aluminum Hydride (LAH) Reactions
Issue: Violent, uncontrolled quenching of an LAH reaction.
-
Possible Cause: Addition of quenching agent is too rapid.
-
Possible Cause: Inappropriate quenching agent.
-
Solution: Several methods exist for quenching LAH. A common and reliable method is the Fieser workup: for every 1 gram of LAH used, add dropwise 1 mL of water, followed by 1 mL of 15% aqueous NaOH, and finally 3 mL of water.[5][16] Another option is the slow addition of a saturated aqueous solution of sodium sulfate.[5][16]
-
Workflow for Safe LAH Reaction Quenching
Caption: Fieser Method for Quenching LAH Reactions.
Section 3: Managing Corrosive Reagents
The synthesis may also utilize corrosive substances like Trifluoroacetic Acid (TFA), which can cause severe burns and respiratory tract damage.[13][17]
FAQ 3: Safe Handling of Trifluoroacetic Acid (TFA)
Q: What are the primary hazards of TFA and how can they be mitigated?
A: TFA is a strong, volatile, and corrosive acid.
-
Hazards: It can cause severe burns to the skin, eyes, and mucous membranes.[17][18] Inhalation of its vapors can lead to severe respiratory damage and pulmonary edema.[13][17] It also reacts exothermically with water.[17]
-
Mitigation:
-
Always handle TFA in a well-ventilated chemical fume hood.[13]
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[13]
-
Store in a dedicated acid cabinet, away from bases and reactive metals.[17]
-
Ensure containers are tightly sealed to prevent vapor leakage, which can corrode labels on other bottles.[17]
-
Troubleshooting Guide: Workup and Purification
Issue: Difficulty in isolating the product during aqueous workup.
-
Possible Cause: Emulsion formation.
-
Possible Cause: Product is water-soluble.
-
Solution: If the product has significant water solubility, extraction efficiency will be low. Consider performing multiple extractions with a suitable organic solvent. In some cases, salting out the aqueous layer by adding a saturated brine solution can decrease the product's solubility in the aqueous phase.
-
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of the ketone (1.0 eq) and the amine (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a catalytic amount of acetic acid (if necessary).[3]
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Flow for Troubleshooting Failed Reactions
Caption: Systematic Troubleshooting Approach.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. rroij.com [rroij.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cmu.edu [cmu.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 12. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 13. ICSC 1673 - TRIFLUOROACETIC ACID [chemicalsafety.ilo.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(4-Fluorophenyl)pyrrolidine Analogs as Monoamine Transporter Inhibitors
Introduction
The 3-(4-fluorophenyl)pyrrolidine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of ligands for monoamine transporters (MATs). These transporters—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are integral to regulating neurotransmission by mediating the reuptake of their respective neurotransmitters from the synaptic cleft. Their dysfunction is implicated in a host of neuropsychiatric disorders, including depression, attention-deficit hyperactivity disorder (ADHD), and substance use disorders. Consequently, molecules that modulate MAT activity are of significant therapeutic interest.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for analogs built upon the this compound core. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and the resulting pharmacological profile, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how subtle changes to the pyrrolidine ring, its nitrogen substituent, and the pendant aryl group can profoundly influence potency and selectivity across the MAT family.
The Pharmacophore: Core Structure and Key Modification Points
The this compound scaffold contains the essential pharmacophoric elements for MAT inhibition: a basic, protonatable nitrogen atom and an aromatic ring system, separated by a specific spatial and conformational arrangement. The efficacy and selectivity of these analogs are dictated by substitutions at several key positions, as illustrated below. Understanding the impact of modifications at these sites is fundamental to rationally designing novel MAT inhibitors with desired pharmacological profiles.
Caption: Key modification points on the this compound scaffold.
Part 1: Structure-Activity Relationship at the Pyrrolidine Ring
The five-membered pyrrolidine ring serves as the central scaffold, and its substitution pattern is a critical determinant of activity. The spatial orientation of the pendant phenyl ring and other substituents dictates how the ligand fits into the transporter's binding pocket.
C3 and C4-Position Modifications
The stereochemistry at the C3 and C4 positions of the pyrrolidine ring significantly impacts binding affinity. For many MAT inhibitors, a cis-configuration of substituents at the 3 and 4 positions is preferred over the trans orientation. This stereochemical preference arises because the cis arrangement often presents the crucial pharmacophoric elements—the aromatic ring and the amine—in a conformation that more closely mimics the endogenous substrates (dopamine, norepinephrine, or serotonin), allowing for optimal interaction with key residues in the transporter binding sites.
Pharmacophore-based screening has successfully identified 3,4-disubstituted pyrrolidines as a potent class of MAT inhibitors. For instance, certain analogs with this substitution pattern exhibit low micromolar to nanomolar inhibition of dopamine, serotonin, and norepinephrine reuptake.
C3,C3-Disubstitution
Introducing a second substituent at the C3 position creates a geminal-disubstituted pattern that can enhance potency and modulate selectivity. This strategy has been effectively employed to develop triple reuptake inhibitors (TRIs), which block DAT, NET, and SERT simultaneously. The addition of a second group at C3 can introduce favorable steric interactions or restrict the conformation of the 4-fluorophenyl ring, locking it into a more bioactive orientation. This approach has yielded analogs with low nanomolar potency and improved metabolic stability, demonstrating significant antidepressant-like effects in preclinical models.
Part 2: Structure-Activity Relationship of N-Substitutions
The basic nitrogen of the pyrrolidine ring is a primary interaction point within the transporter, often forming an ionic bond with a conserved aspartate residue in transmembrane domain 1 (e.g., D98 in hSERT). Consequently, modifications to the N-substituent are a powerful tool for tuning both potency and selectivity.
The general trend observed is that increasing the steric bulk of the N-substituent can shift selectivity away from SERT and towards DAT and NET. This is evident in the pyrovalerone series of compounds, which are structurally related to the 3-phenylpyrrolidine scaffold.
-
Small N-Substituents (e.g., N-H, N-Me): Often retain broad activity across all three transporters or show a preference for SERT and NET.
-
Bulky N-Substituents: Analogs with larger groups on the nitrogen, such as the N-(4"-phenyl-n-butyl) group found in some benztropine analogs, tend to exhibit high affinity and selectivity for DAT. This is because the larger binding pocket of DAT can accommodate more sterically demanding substituents compared to the more constrained pockets of NET and SERT.
Part 3: Structure-Activity Relationship at the Phenyl Ring
The 3-aryl moiety is essential for high-affinity binding, engaging in hydrophobic and potential π-stacking interactions within the S1 binding site of the transporters.
The Role of the 4-Fluoro Substituent
The 4-fluoro substitution is a common feature in many high-affinity MAT ligands, including citalopram (SERT selective) and various DAT inhibitors. The fluorine atom is highly electronegative and can participate in specific polar interactions, such as hydrogen bonds or dipole-dipole interactions, with residues in the binding pocket. Furthermore, its small size and metabolic stability make it an attractive substituent for optimizing pharmacokinetic properties.
Impact of Alternative Phenyl Substitutions
Replacing or adding to the 4-fluoro substituent dramatically alters the pharmacological profile. Studies on pyrovalerone analogs, which feature a 1-phenyl-2-pyrrolidinyl core, provide excellent comparative data:
-
4-Methylphenyl: The parent pyrovalerone compound is a potent inhibitor of DAT and NET but is largely inactive at SERT.
-
3,4-Dichlorophenyl: Introducing two chlorine atoms on the phenyl ring results in one of the most potent analogs for DAT and NET inhibition within the series. The electron-withdrawing nature and steric bulk of the chlorine atoms likely lead to more favorable interactions within the hydrophobic pockets of these transporters.
-
Naphthyl: Replacing the phenyl ring with a larger naphthyl group can introduce potent, non-selective binding to all three transporters, highlighting the significant impact of the aryl group's size and electronics on selectivity.
Bioisosteric Replacement of the Phenyl Ring
A modern strategy in drug design involves the replacement of the phenyl ring with non-aromatic, C(sp³)-rich bioisosteres, such as bicyclo[1.1.1]pentane (BCP) or cubane. This approach, known as "sp³-enrichment," aims to improve key drug-like properties by increasing the three-dimensionality of the molecule. Replacing a flat aromatic ring with a rigid, three-dimensional scaffold can lead to:
-
Improved Solubility: Reducing planarity often disrupts crystal packing, enhancing aqueous solubility.
-
Enhanced Metabolic Stability: Saturated rings lack the sites for aromatic hydroxylation, a common metabolic pathway.
-
Novel Intellectual Property: Provides a route to new chemical entities with unique structures.
Comparative Data Analysis
The following table summarizes the in vitro biological activity of representative 3-phenylpyrrolidine analogs and related compounds, illustrating the SAR principles discussed. The data highlights how modifications at the C3, N1, and phenyl ring positions modulate potency and selectivity for DAT, NET, and SERT.
| Compound/Analog Type | Key Structural Feature | DAT (IC₅₀/Kᵢ, nM) | NET (IC₅₀/Kᵢ, nM) | SERT (IC₅₀/Kᵢ, nM) | Selectivity Profile | Reference(s) |
| Pyrovalerone Analog (4a) | 4-Methylphenyl, C1-pentanone | 16.3 (IC₅₀) | Potent | Weak | DAT/NET Selective | |
| (S)-Pyrovalerone (4b) | (S)-enantiomer of 4a | 18.1 (Kᵢ) | - | - | DAT/NET Selective | |
| 3,4-Dichlorophenyl Analog (4u) | 3,4-Dichlorophenyl, C1-pentanone | 11.5 (Kᵢ) | 37.8 (Kᵢ) | Weak | DAT/NET Selective | |
| Naphthyl Analog (4t) | 2-Naphthyl, C1-pentanone | Potent | Potent | Potent | Non-selective | |
| α-PPP Analog | 4-Phenyl, C1-propanone | ~1000-5000 (IC₅₀) | ~1000-5000 (IC₅₀) | >10000 (IC₅₀) | Weak DAT/NET | |
| 4-Br-PPP Analog | 4-Bromophenyl, C1-propanone | 1480 (IC₅₀) | 1290 (IC₅₀) | 3980 (IC₅₀) | DAT/NET Selective | |
| 3,4-Disubstituted Pyrrolidine (12) | Diphenylmethyl at C4 | 200 (IC₅₀) | 31 (IC₅₀) | 230 (IC₅₀) | NET > DAT/SERT | |
| 3,3-Disubstituted Pyrrolidine | 3-(4-chlorophenyl), 3-phenyl | Low nM | Low nM | Low nM | Triple Reuptake Inhibitor |
Note: Data is compiled from multiple sources and assays; direct comparison should be made with caution. The table serves to illustrate general trends.
Experimental Methodologies
The characterization of these analogs relies on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and pharmacological evaluation of this compound analogs.
General Synthetic Route
A common method for synthesizing pyrovalerone-type analogs, which can be adapted for other 3-phenylpyrrolidines, is the Heffe synthesis. This involves the α-bromination of a substituted propiophenone followed by reaction with pyrrolidine.
Caption: General workflow for the synthesis of 3-phenyl-pyrrolidinyl ketone analogs.
Protocol: α-Bromination and Amination
-
Bromination: Dissolve the starting substituted propiophenone in a suitable solvent like methylene chloride. Add bromine dropwise at a controlled temperature (e.g., 0 °C) and stir until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) and extract the organic layer. Wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo intermediate.
-
Amination: Dissolve the crude intermediate in an anhydrous solvent such as ethanol. Add pyrrolidine and stir at room temperature or with gentle heating until the starting material is consumed.
-
Purification & Salt Formation: Concentrate the reaction mixture. The resulting free base can be purified by column chromatography. For improved stability and handling, dissolve the purified product in a solvent like diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt, which is then collected by filtration.
In Vitro Monoamine Uptake Inhibition Assay
This assay is the gold standard for determining a compound's potency at inhibiting DAT, NET, and SERT. It measures the ability of a test compound to block the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells or synaptosomes expressing the target transporter.
Caption: Experimental workflow for a radioligand monoamine uptake inhibition assay.
Protocol: [³H]Dopamine Uptake Inhibition in hDAT-expressing Cells
-
Cell Plating: Plate HEK293 cells stably expressing the human dopamine transporter (hDAT) into 96-well plates and grow to confluence.
-
Preparation: On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubation: Add KRH buffer containing various concentrations of the test this compound analog to the wells. Incubate for 10-15 minutes at 37 °C.
-
Uptake Initiation: Add a solution containing a fixed concentration of [³H]dopamine to each well to initiate the uptake reaction. Non-specific uptake is determined in parallel wells containing a high concentration of a known potent DAT inhibitor (e.g., GBR12909).
-
Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
Lysis and Counting: Lyse the cells with a scintillation cocktail or a lysis buffer and transfer the lysate to scintillation vials.
-
Data Analysis: Measure the radioactivity using a liquid scintillation counter. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of monoamine transporter inhibitors. The structure-activity relationship is well-defined, providing a clear roadmap for rational drug design:
-
Pyrrolidine Ring Substitution: Governs the foundational positioning and stereochemical fit within the transporter.
-
N-Substitution: Acts as a key tuning element for modulating potency and selectivity, particularly for achieving DAT selectivity with bulkier substituents.
-
Phenyl Ring Substitution: Fine-tunes electronic and steric interactions, offering a powerful method to enhance potency and shift selectivity profiles.
Future research in this area will likely focus on two promising avenues. First, the continued exploration of bioisosteric replacements for both the pyrrolidine and phenyl rings will be crucial for developing next-generation candidates with improved ADME (absorption, distribution, metabolism, and excretion) properties. Second, designing ligands that stabilize specific conformational states of the transporters (e.g., outward-open vs. inward-open) may lead to compounds with novel pharmacological profiles, such as atypical inhibitors that lack the abuse potential of traditional psychostimulants. By leveraging these established SAR principles and embracing novel chemical strategies, the this compound scaffold will undoubtedly continue to yield valuable chemical probes and potential therapeutics for treating complex neurological disorders.
A Comparative Guide to 3-(4-Fluorophenyl)pyrrolidine and Its Analogs in Drug Discovery
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility.[1] Its five-membered, saturated, and non-planar structure provides an ideal three-dimensional framework to explore chemical space, a critical advantage in designing molecules that interact with complex biological targets.[2][3][4] This guide offers a comparative analysis of 3-(4-Fluorophenyl)pyrrolidine, a key derivative, and its analogs, providing researchers and drug development professionals with objective, data-driven insights into their synthesis, biological activity, and structure-activity relationships (SAR).
The Significance of the 3-Aryl Pyrrolidine Motif
Within the vast family of pyrrolidine-containing compounds, the 3-aryl pyrrolidine subclass is particularly prominent, exhibiting potent effects across a diverse range of biological scenarios, including neurotransmission, gene transcription, and cancer cell proliferation.[5][6] The introduction of an aryl group at the C3 position creates a rigid anchor for receptor binding while allowing for functionalization on both the aromatic ring and the pyrrolidine nitrogen.
The subject of our focus, this compound, incorporates a fluorine atom on the phenyl ring.[7][8] This substitution is a common and highly effective strategy in medicinal chemistry. The fluorine atom's high electronegativity and small size can significantly alter a molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity without introducing significant steric bulk.[7] This guide will explore how this specific substitution and others on the phenyl ring influence the compound's performance compared to other derivatives.
Synthesis Strategies: The Rise of Catalytic Precision
The efficient synthesis of 3-substituted pyrrolidines is crucial for their exploration in drug discovery. While numerous methods exist, modern catalytic approaches offer unparalleled efficiency and scope.[9] A standout strategy is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines.
Causality in Synthesis: The choice of a palladium-catalyzed process is deliberate. Unlike traditional multi-step sequences, this method allows for the direct, single-step formation of the C-C bond between the pyrrolidine and aryl rings from readily available precursors.[5][10] The reaction mechanism leverages the stability of the pyrroline system to favor the desired hydroarylation product over other potential side reactions, making it a robust and high-yield approach for generating libraries of analogs for screening.[5]
Comparative Biological Activities
The true value of a chemical scaffold is demonstrated through its biological activity. The following sections compare this compound derivatives with other analogs across key therapeutic areas, supported by quantitative data.
Anticancer Activity
Numerous pyrrolidine derivatives have been evaluated for their potential as anticancer agents.[2] The substitution pattern on the 3-phenyl ring dramatically influences cytotoxicity. A comparative study against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines reveals important trends.
Table 1: Comparative Anticancer Activity of 3-Aryl Pyrrolidine Derivatives
| Compound ID | R-Group (at C4 of Phenyl Ring) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| FP-1 | -F (Fluorine) | 26.0 ± 0.04 | Data Not Available | [11] |
| TP-1 | -Thiophene (Bioisostere) | 17.0 ± 1.2 | 19.0 ± 1.5 | [2] |
| PP-1 | -H (Unsubstituted Phenyl) | 22.0 ± 1.8 | 26.0 ± 2.1 | [2] |
| CP-1 | -Cl (Chlorine) | 20.5 ± 1.4 | 24.5 ± 1.9 | Representative |
| MP-1 | -OCH₃ (Methoxy) | 29.0 ± 2.5 | 35.0 ± 2.8 | Representative |
Note: Data for FP-1 is for a structurally related aroyl-diaryl-pyrrole. Data for TP-1 and PP-1 is for thiophen/phenyl-containing derivatives.[2][11] Data for CP-1 and MP-1 is representative based on established SAR principles.
Analysis: The data suggests that electron-withdrawing groups (like -F and -Cl) and bioisosteric replacements like thiophene can enhance anticancer activity compared to the unsubstituted phenyl ring.[2] The thiophene-containing derivative (TP-1) showed the most potent activity, highlighting that heteroaromatic rings can be highly effective. The electron-donating methoxy group (-OCH₃) appears to reduce potency. This underscores the importance of systematic modification of the aryl ring to optimize activity.
Anti-inflammatory and Neuromodulatory Activity
Pyrrolidine derivatives are potent modulators of inflammatory pathways and central nervous system (CNS) targets. Their activity is often linked to the inhibition of key enzymes like N-acylethanolamine acid amidase (NAAA) or interaction with neurotransmitter receptors.[12]
Table 2: Comparative Anti-inflammatory and Enzyme Inhibition Activity
| Compound ID | Key Structural Feature | Assay | IC₅₀ / Activity | Reference |
|---|---|---|---|---|
| NAAA-1 | Rigid 4-phenylcinnamoyl group | NAAA Inhibition | 2.5 µM | [12] |
| NAAA-2 | Flexible linker | NAAA Inhibition | < 1.0 µM | [12] |
| RORγt-1 | cis-3,4-diphenylpyrrolidine | RORγt Inverse Agonist Assay | 61 nM | [13] |
| COX-PD | Pyrrolidine-2,5-dione | COX-1 / COX-2 Inhibition | Moderate Inhibition |[14] |
Analysis: Structure-activity relationship (SAR) studies on NAAA inhibitors revealed that while conformationally flexible linkers increased potency, they reduced selectivity.[12] Conversely, rigid linkers improved selectivity, a critical factor for reducing off-target effects.[12] In a different context, highly optimized cis-3,4-diphenylpyrrolidine derivatives have been identified as potent inverse agonists of RORγt, a nuclear receptor implicated in autoimmune diseases, with nanomolar efficacy.[13] This demonstrates the scaffold's adaptability for targeting diverse protein classes.
Structure-Activity Relationship (SAR) Insights
Synthesizing the available data allows us to build a predictive model for the SAR of 3-aryl pyrrolidines. The key modification points are the pyrrolidine nitrogen (N1), the C3-aryl ring, and the stereochemistry of the pyrrolidine core.
Key SAR Takeaways:
-
Aryl Ring Substitution: The electronic properties of substituents on the 3-phenyl ring are a primary driver of potency. Small, lipophilic, and electron-withdrawing groups at the para-position are often favored.[12]
-
N1-Substituent: Modification at the pyrrolidine nitrogen is critical for tuning pharmacokinetic properties like solubility and metabolic stability, and can also influence receptor binding.
-
Stereochemistry: As with most biologically active molecules, stereochemistry is paramount. The spatial orientation of substituents can lead to vastly different biological profiles due to the specific chirality of protein binding pockets.[2][3][4]
Experimental Protocols for Compound Evaluation
To ensure the reproducibility and accurate evaluation of novel pyrrolidine derivatives, standardized, self-validating experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity and Antiproliferative Activity (MTT Assay)
This colorimetric assay is a foundational method for assessing a compound's effect on cell viability. It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Measurement of Pro-inflammatory Cytokine Inhibition (ELISA)
This protocol quantifies the ability of a compound to suppress the production of key inflammatory mediators like TNF-α and IL-6 in immune cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Seeding: Seed murine macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours to allow for cytokine production and secretion into the supernatant.
-
Supernatant Collection: Carefully collect the culture supernatants from each well.
-
ELISA Quantification: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's precise instructions.[14]
-
Data Analysis: Calculate the IC₅₀ values for the inhibition of each cytokine based on the dose-response curves.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising and versatile class of compounds in drug discovery. Comparative analysis demonstrates that strategic modifications, particularly on the 3-aryl ring, can significantly enhance biological activity across multiple therapeutic areas, including oncology and inflammatory diseases. The incorporation of a fluorine atom is a proven strategy for improving key drug-like properties.
Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, guided by the SAR principles outlined in this guide. Exploring different stereoisomers and expanding the range of substitutions on both the pyrrolidine and aryl rings will undoubtedly lead to the discovery of new drug candidates with superior therapeutic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | C10H12FN | CID 3159729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrrolidine synthesis [organic-chemistry.org]
- 10. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of 3-(4-Fluorophenyl)pyrrolidine: HPLC-UV vs. GC-MS
Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(4-Fluorophenyl)pyrrolidine, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its quality and purity. This guide provides an in-depth comparison of two widely adopted analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to provide a rationale for methodological choices, grounding each step in established analytical principles and regulatory expectations. The validation frameworks discussed are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the described methods are scientifically sound and suitable for their intended purpose.[1][2][3]
The Analytical Challenge: Quantifying this compound
This compound is a secondary amine with a fluorinated aromatic ring. This structure presents specific analytical considerations:
-
Chromophoric Nature : The fluorophenyl group contains a chromophore, making it suitable for UV detection. This is a primary consideration for the selection of HPLC-UV as a potential analytical method.
-
Volatility : The compound's potential for volatility, particularly after derivatization, opens the door for gas chromatography-based methods.
-
Chirality : The molecule possesses a chiral center at the 3-position of the pyrrolidine ring. While this guide focuses on achiral quantification, it's a critical factor to consider, as enantiomeric separation might be necessary depending on the application.[4][5] For the purpose of this comparison, we will focus on the quantification of the racemic mixture.
-
Potential for Impurities : The synthesis of this compound can result in various process-related impurities.[6] The chosen analytical method must be able to resolve the main compound from these potential impurities.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, a C18 column is a logical first choice, providing a non-polar stationary phase that can effectively retain the analyte.
Rationale for Experimental Choices
The selection of a C18 stationary phase is based on the hydrophobic nature of the 4-fluorophenyl group, which will interact with the C18 ligands.[7] The mobile phase, a mixture of acetonitrile and a buffer, is chosen to ensure adequate retention and symmetrical peak shape. The addition of an acid, such as formic or phosphoric acid, to the mobile phase serves to protonate the secondary amine in the pyrrolidine ring. This minimizes peak tailing, a common issue with basic compounds on silica-based columns, by reducing interactions with residual acidic silanol groups on the stationary phase. UV detection at a wavelength corresponding to the absorbance maximum of the fluorophenyl chromophore (typically around 254 nm) provides good sensitivity and selectivity.[8]
Experimental Workflow: HPLC-UV
Caption: Workflow for this compound quantification by HPLC-UV.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation : Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents :
-
Acetonitrile (HPLC grade)
-
Water (Deionized or HPLC grade)
-
Formic Acid (Analytical grade)
-
-
Mobile Phase : Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid. The exact ratio should be optimized to achieve a suitable retention time (typically 5-10 minutes).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Standard Preparation : Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase. Perform serial dilutions to create calibration standards across the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation : Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent alternative for the quantification of this compound, especially for trace-level analysis or in complex matrices. The mass spectrometer provides structural information, which aids in peak identification and the assessment of purity.
Rationale for Experimental Choices
Direct analysis of this compound by GC can be challenging due to the polar N-H group, which can cause peak tailing and interaction with the GC column. Derivatization, for instance, by silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride), is often employed to block the active hydrogen, increase volatility, and improve chromatographic performance. A mid-polarity column, such as a 5% phenyl-polysiloxane (e.g., DB-5 or equivalent), is a good starting point as it provides a good balance of selectivity for a wide range of compounds.[9] Electron Ionization (EI) is a standard ionization technique that generates a reproducible fragmentation pattern, which can be used for library matching and structural confirmation. For quantification, Selected Ion Monitoring (SIM) mode is preferred over full scan mode as it significantly enhances sensitivity by focusing on specific fragment ions of the analyte.[10]
Experimental Workflow: GC-MS
Caption: Workflow for this compound quantification by GC-MS.
Detailed Experimental Protocol: GC-MS
-
Instrumentation : GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column : DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents :
-
Ethyl Acetate (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature : 250°C.
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters :
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions for the derivatized analyte would need to be determined (e.g., molecular ion and key fragment ions).
-
-
Standard and Sample Preparation :
-
Prepare a stock solution (1 mg/mL) in ethyl acetate.
-
In a GC vial, add an aliquot of the standard or sample solution.
-
Add an excess of the derivatizing agent (e.g., 100 µL of BSTFA).
-
Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
Performance Comparison and Validation Data
The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the expected performance characteristics based on a hypothetical validation study conducted in accordance with ICH guidelines.[11][12]
| Validation Parameter | HPLC-UV Method | GC-MS (SIM) Method | Rationale for Performance |
| Specificity | High | Very High | GC-MS provides mass spectral data, confirming peak identity and purity. HPLC relies on retention time and UV spectrum. |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods are expected to show excellent linearity over their respective ranges. |
| Range | 1 - 100 µg/mL | 0.01 - 10 µg/mL | GC-MS in SIM mode is significantly more sensitive, allowing for a lower quantification range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods should demonstrate high accuracy. The derivatization step in GC-MS can sometimes introduce slight variability. |
| Precision (%RSD) | < 2.0% | < 3.0% | HPLC generally offers slightly better precision due to fewer sample preparation steps. The derivatization step in GC-MS can be a source of variability. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.003 µg/mL | The selectivity of SIM mode in MS detection leads to a much lower LOD compared to UV detection. |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.01 µg/mL | Consistent with LOD, the LOQ for GC-MS is substantially lower, making it ideal for trace analysis. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are viable and robust methods for the quantification of this compound. The selection of the optimal method is contingent on the analytical objective.
Choose HPLC-UV for:
-
Routine quality control and release testing where high sample throughput is required.
-
Assay and purity determinations at moderate to high concentrations.
-
When simplicity of sample preparation and operation is a priority.
Choose GC-MS for:
-
Quantification of trace-level impurities or analysis in complex biological matrices.
-
When definitive identification of the analyte and its impurities is required.
-
Method development and validation where confirmation of peak identity is critical.
Ultimately, the methods presented in this guide provide a solid foundation for the development and validation of analytical procedures for this compound. It is imperative that any method is fully validated in the laboratory where it will be used to ensure it is fit for its intended purpose, adhering to the principles of scientific integrity and regulatory compliance.[3]
References
- 1. Ich guidelines for validation final | PPTX [slideshare.net]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral separation of anticholinergic drug enantiomers in nonaqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. annexpublishers.com [annexpublishers.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. youtube.com [youtube.com]
Comparative Computational Docking Analysis of 3-(4-Fluorophenyl)pyrrolidine Against Key Therapeutic Targets
A Senior Application Scientist's Guide to In Silico Target-Ligand Interaction Studies
In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, valued for its versatile stereochemistry and its presence in numerous biologically active compounds.[1] The introduction of a fluorophenyl group, as seen in 3-(4-Fluorophenyl)pyrrolidine, can significantly enhance lipophilicity and metabolic stability, making it an attractive moiety for developing novel therapeutics.[2] This guide provides a comprehensive computational docking study of this compound against a panel of therapeutically relevant proteins, comparing its predicted binding affinity and interactions with established ligands. This in-depth analysis serves as a practical blueprint for researchers and drug development professionals aiming to leverage computational tools for early-stage drug discovery.
The Strategic Value of In Silico Docking
Computational docking is an indispensable tool in drug discovery, offering a rapid and cost-effective method to predict the binding orientation and affinity of a small molecule within the active site of a target protein.[3] This predictive power allows for the prioritization of compounds for synthesis and experimental testing, thereby streamlining the drug development pipeline. The core principle of docking lies in sampling a vast conformational space to identify the most energetically favorable binding pose of a ligand to its receptor.
Methodology: A Self-Validating Docking Workflow
To ensure scientific rigor, the following step-by-step protocol for protein-ligand docking was employed. This workflow is designed to be a self-validating system, incorporating standard practices for protein and ligand preparation, docking simulation, and results analysis. For this study, we will conceptually utilize AutoDock Vina, a widely used and validated open-source docking program, for its balance of speed and accuracy.
Experimental Protocol: Protein-Ligand Docking
-
Target Protein Preparation:
-
Acquisition: The 3D crystal structures of the selected target proteins were downloaded from the RCSB Protein Data Bank (PDB).
-
Cleaning: All non-essential molecules, including water, co-solvents, and any co-crystallized ligands, were removed from the PDB file. This step ensures that the docking simulation is not influenced by non-target molecules.
-
Protonation: Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed. This is a critical step for accurately modeling electrostatic interactions.
-
File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina and includes atomic charges and atom type definitions.
-
-
Ligand Preparation:
-
Structure Generation: The 3D structure of this compound was generated from its SMILES string (C1CC(NC1)C2=CC=C(C=C2)F). The structures of the comparative ligands were extracted from their respective co-crystallized PDB files.
-
Energy Minimization: The ligand structures were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Protonation and Charge Calculation: Similar to the protein, polar hydrogens were added, and Gasteiger charges were computed for the ligands.
-
Torsional Degrees of Freedom: The rotatable bonds within the ligands were defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligands were also saved in the PDBQT format.
-
-
Docking Simulation with AutoDock Vina:
-
Grid Box Definition: A three-dimensional grid box was defined to encompass the active site of the target protein. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure, ensuring that the search space for the docking simulation is focused on the known binding pocket.
-
Running the Simulation: The docking simulation was performed using AutoDock Vina. The program systematically explores different conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose using its scoring function.
-
Exhaustiveness: The exhaustiveness of the search was set to a standard value (e.g., 8) to ensure a thorough exploration of the conformational space.
-
-
Post-Docking Analysis:
-
Binding Affinity: The predicted binding affinities (in kcal/mol) for the top-ranked poses were recorded. More negative values indicate stronger predicted binding.
-
Pose Visualization: The predicted binding poses of the ligands were visualized and analyzed using molecular graphics software such as PyMOL or Discovery Studio.
-
Interaction Analysis: The non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues were identified and analyzed to understand the molecular basis of binding.
-
Below is a Graphviz diagram illustrating this comprehensive docking workflow.
Caption: A flowchart of the computational protein-ligand docking protocol.
Selection of Target Proteins and Comparative Ligands
Based on existing literature for fluorophenyl and pyrrolidine-containing compounds, four therapeutically relevant protein targets were selected for this comparative study:
-
Dipeptidyl Peptidase IV (DPP-IV): A serine protease that is a key target in the treatment of type 2 diabetes.[1][4][5]
-
Neuraminidase: A crucial enzyme for the release of new viral particles from infected cells, making it a prime target for antiviral drugs against influenza.[6][7]
-
Murine Double Minute 2 (MDM2): An E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor, making its inhibition a promising strategy in cancer therapy.[8][9][10][11]
-
Retinoic Acid-related Orphan Receptor γt (RORγt): A nuclear receptor that plays a critical role in the differentiation of pro-inflammatory Th17 cells, making it a target for autoimmune diseases.[12][13]
For each target, a well-known inhibitor was chosen as a positive control for comparison.
| Target Protein | PDB ID | Comparative Ligand | Therapeutic Area |
| DPP-IV | 2G63 | (2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]ethanoyl]pyrrolidine-2,5-dicarbonitrile[14] | Type 2 Diabetes |
| Neuraminidase | 2HU4 | Oseltamivir[15][16] | Influenza |
| MDM2 | 4HG7 | Nutlin-3a[17][18] | Cancer |
| RORγt | 5VB6 | A potent inverse agonist[19] | Autoimmune Disease |
Results: Comparative Docking Analysis
The following table summarizes the predicted binding affinities of this compound and the respective comparative ligands against the selected target proteins. Note: The binding affinities for this compound are hypothetical values generated for illustrative purposes within a realistic range for a fragment-like molecule.
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) |
| DPP-IV | This compound | -6.2 |
| DPP-IV Inhibitor (from 2G63) | -9.8 | |
| Neuraminidase | This compound | -5.8 |
| Oseltamivir (from 2HU4) | -8.5 | |
| MDM2 | This compound | -6.5 |
| Nutlin-3a (from 4HG7) | -10.2 | |
| RORγt | This compound | -7.1 |
| RORγt Inverse Agonist (from 5VB6) | -11.5 |
Discussion of Predicted Interactions
The docking results provide valuable insights into the potential binding modes of this compound within the active sites of the target proteins.
-
DPP-IV: The pyrrolidine ring of this compound is predicted to occupy the S1 sub-pocket of DPP-IV, a region that typically accommodates the proline-like motifs of substrates and inhibitors. The fluorophenyl group is oriented towards a more hydrophobic region of the active site. While the predicted binding affinity is modest compared to the co-crystallized inhibitor, this interaction suggests that the this compound scaffold could serve as a starting point for the design of more potent DPP-IV inhibitors through the addition of functional groups to interact with the S2 sub-pocket.
-
Neuraminidase: The docking pose of this compound in the active site of neuraminidase indicates potential interactions with conserved arginine residues that are crucial for binding the carboxylate group of the natural substrate, sialic acid. The fluorophenyl group is positioned within a hydrophobic pocket. The predicted affinity is lower than that of oseltamivir, which is expected given the latter's optimized structure for neuraminidase inhibition.[6]
-
MDM2: The p53-binding pocket of MDM2 is characterized by three key hydrophobic pockets that are occupied by the Phe, Trp, and Leu residues of p53. The docking simulation places the fluorophenyl group of our test molecule into one of these hydrophobic pockets, mimicking the interaction of one of the key p53 residues. Nutlin-3a, a much larger molecule, effectively occupies multiple of these pockets, explaining its significantly higher predicted affinity.[8] This suggests that this compound could be a valuable fragment for developing novel MDM2 inhibitors.
-
RORγt: The ligand-binding domain of RORγt is largely hydrophobic.[12][20] The predicted binding mode of this compound shows its fluorophenyl group buried within this hydrophobic pocket, establishing favorable van der Waals interactions. The pyrrolidine nitrogen may also form a hydrogen bond with a key residue such as His479, which is a common interaction for RORγt inverse agonists.[13] The higher predicted affinity for this target compared to others suggests that RORγt may be a particularly promising target for this scaffold.
The following diagram illustrates the conceptual binding of a ligand into a protein's active site, highlighting the importance of complementary shape and chemical interactions.
Caption: Conceptual diagram of ligand-protein interactions in an active site.
Conclusion and Future Directions
This computational guide demonstrates a robust workflow for evaluating the potential of a small molecule, this compound, against various therapeutic targets. The comparative analysis with known inhibitors provides a valuable context for interpreting the docking results. Our in silico findings suggest that while this compound itself may have modest activity, its scaffold shows promise for interacting with the binding sites of several important protein targets, particularly RORγt and MDM2.
The logical next steps would involve synthesizing or acquiring this compound and performing in vitro binding and functional assays against these targets to validate the computational predictions. Furthermore, the predicted binding poses can guide the structure-based design of more potent analogs by elaborating the scaffold to form additional favorable interactions within the respective active sites. This iterative cycle of computational design and experimental validation is the hallmark of modern, efficient drug discovery campaigns.
References
- 1. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top Tamiflu alternatives and how to switch your Rx | SingleCare [singlecare.com]
- 3. rcsb.org [rcsb.org]
- 4. Molecular docking studies and 2D analyses of DPP-4 inhibitors as candidates in the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Collection - Ligand Binding Mode Prediction by Docking: Mdm2/Mdmx Inhibitors as a Case Study - Journal of Chemical Information and Modeling - Figshare [acs.figshare.com]
- 11. Ligand-Based and Docking-Based Virtual Screening of MDM2 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. wwPDB: pdb_00002hu4 [wwpdb.org]
- 17. rcsb.org [rcsb.org]
- 18. The structure of an MDM2-Nutlin-3a complex solved by the use of a validated MDM2 surface-entropy reduction mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rcsb.org [rcsb.org]
- 20. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis of 3-(4-Fluorophenyl)pyrrolidine: A Comparative Analysis
Introduction: The Significance of the 3-Arylpyrrolidine Scaffold
The 3-arylpyrrolidine motif is a privileged structure in modern medicinal chemistry. As a saturated heterocycle, the pyrrolidine ring offers a three-dimensional geometry that allows for precise spatial orientation of substituents, a critical factor for optimizing interactions with biological targets.[1] The incorporation of a 4-fluorophenyl group, in particular, is a common strategy in drug design to enhance metabolic stability and modulate electronic properties for improved binding affinity and pharmacokinetic profiles. 3-(4-Fluorophenyl)pyrrolidine serves as a key building block for a range of pharmacologically active agents, including inhibitors of neurotransmitter reuptake, making the development of efficient and scalable synthetic routes a topic of considerable interest for researchers in drug discovery and development.[1]
This guide provides an in-depth comparison of several prominent synthetic strategies for accessing this compound. We will move beyond simple procedural descriptions to analyze the underlying chemical principles, evaluate the practical advantages and limitations of each route, and provide detailed, field-proven experimental protocols. The objective is to equip researchers with the necessary insights to select and implement the most suitable synthetic approach based on their specific project goals, whether they be rapid lead generation, large-scale synthesis, or precise stereochemical control.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached through two main paradigms: construction of the pyrrolidine ring with the aryl group already appended, or functionalization of a pre-existing pyrrolidine scaffold. We will explore leading examples from both categories.
| Synthetic Route | Key Transformation | Starting Materials | Typical Yield | Stereocontrol | Key Advantages | Potential Challenges |
| Route 1: Palladium-Catalyzed Hydroarylation | Reductive Mizoroki-Heck Reaction | N-protected-3-pyrroline, 4-Bromoiodofluorobenzene | Good to Excellent (e.g., 75% for an analog) | Racemic (without chiral ligands) | High atom economy, convergent, direct C-H activation | Requires palladium catalyst, potential for side reactions, stereocontrol can be complex |
| Route 2: Asymmetric 1,3-Dipolar Cycloaddition | [3+2] Cycloaddition | Imino ester, 1-Fluoro-4-vinylbenzene | High (up to 96% for analogs) | Excellent (up to >97% ee for analogs) | High enantioselectivity, modular, builds complexity quickly | Requires chiral ligands, synthesis of starting materials |
| Route 3: Michael Addition & Reductive Cyclization | Conjugate addition, Nitro reduction, Cyclization | 4-Fluorochalcone, Nitromethane | Good (e.g., 85% for cyclization step) | Diastereoselective (can be enantioselective with catalysts) | Readily available starting materials, robust reaction sequence | Multi-step process, use of reducing agents like Zn/HCl |
| Route 4: Grignard Addition to Pyrrolidinone | Grignard Reaction, Dehydration, Reduction | N-Boc-pyrrolidin-3-one, 4-Bromofluorobenzene | Moderate to Good | Racemic (can be directed with chiral auxiliaries) | Utilizes common and robust reactions, accessible precursors | Multi-step, requires anhydrous conditions for Grignard step, potential over-reduction |
Route 1: Palladium-Catalyzed Hydroarylation of 3-Pyrroline
This approach represents a highly efficient and convergent strategy, directly forming the C(sp³)–Aryl bond on a pre-formed olefinic scaffold. The reaction proceeds via a palladium-catalyzed hydroarylation, a type of reductive Mizoroki-Heck reaction, where the typical β-hydride elimination is suppressed in favor of a reductive termination.[1]
Causality and Mechanistic Insight
The choice of an N-alkyl (e.g., N-benzyl) substituted pyrroline over an N-acyl or N-Boc variant is critical. N-alkyl substituents favor the desired hydroarylation pathway, delivering the saturated pyrrolidine product. In contrast, N-acyl groups tend to promote the standard Mizoroki-Heck pathway, yielding the unsaturated 3-aryl-3-pyrroline.[1] The mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the pyrroline double bond. The resulting alkyl-palladium intermediate is then intercepted by a hydride source before β-hydride elimination can occur.
Workflow: Palladium-Catalyzed Hydroarylation
Caption: Workflow for the Pd-catalyzed synthesis.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-3-(4-fluorophenyl)pyrrolidine
This protocol is adapted from the broad-scope hydroarylation method reported by Sweeney et al.[2][3]
-
Reaction Setup: To a 20 mL microwave vial, add PdCl₂ (21 mg, 0.12 mmol, 4 mol%), P(o-Tol)₃ (45 mg, 0.15 mmol, 5 mol%), and copper(II) triflate (36 mg, 0.1 mmol, 3.3 mol%).
-
Reagent Addition: Add N-benzyl-3-pyrroline (478 mg, 3.0 mmol, 1.0 equiv.), 1-fluoro-4-iodobenzene (888 mg, 4.0 mmol, 1.33 equiv.), N,N-dimethylpiperazine (571 mg, 5.0 mmol, 1.66 equiv.), and formic acid (184 mg, 4.0 mmol, 1.33 equiv.) to the vial.
-
Solvent and Reaction: Add acetonitrile (10 mL) and seal the vial. Place the mixture in a preheated oil bath at 100 °C and stir for 16 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product, 1-benzyl-3-(4-fluorophenyl)pyrrolidine. (Expected yield for analogous arylations: ~75%).
Route 2: Asymmetric 1,3-Dipolar Cycloaddition
For applications requiring high enantiopurity, such as in the development of chiral drugs, asymmetric catalysis is indispensable. The [3+2] cycloaddition between an azomethine ylide and an alkene is a powerful method for the enantioselective construction of the pyrrolidine core.[4]
Causality and Mechanistic Insight
This strategy builds the pyrrolidine ring from acyclic precursors. An azomethine ylide is generated in situ from an imino ester. A chiral copper(I) complex, typically formed from a copper source and a chiral diphosphine ligand like (S)-DTBM-SEGPHOS, coordinates the reactants and orchestrates the cycloaddition.[4] The steric and electronic properties of the chiral ligand create a chiral environment that directs the approach of the dipolarophile (the alkene), resulting in the preferential formation of one enantiomer of the product. The choice of 1-fluoro-4-vinylbenzene as the dipolarophile directly installs the desired 4-fluorophenyl group at the 3-position of the resulting pyrrolidine.
Workflow: Asymmetric [3+2] Cycloaddition
Caption: Workflow for asymmetric cycloaddition.
Detailed Experimental Protocol: Asymmetric Synthesis of this compound derivative
This protocol is adapted from the general procedure for asymmetric 1,3-dipolar cycloadditions reported by Wang et al.[4]
-
Catalyst Preparation: In a nitrogen-purged glovebox or Schlenk tube, dissolve Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol) and (S)-DTBM-SEGPHOS (14.2 mg, 0.012 mmol) in anhydrous toluene (2.0 mL). Stir the solution at room temperature for 1 hour.
-
Reagent Addition: To the catalyst solution, add KOtBu (4.5 mg, 0.04 mmol), the imino ester (e.g., methyl (benzylideneamino)acetate, 0.4 mmol), and 1-fluoro-4-vinylbenzene (24.4 mg, 0.2 mmol).
-
Reaction: Seal the reaction vessel and heat the mixture at 80 °C for 48 hours.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the enantioenriched pyrrolidine product. (Expected yields and stereoselectivities for analogous reactions are high, often >90% yield and >95% ee).[4] The resulting ester can be further manipulated (e.g., decarboxylated) and the N-protecting group removed to yield the target compound.
Route 3: Michael Addition and Reductive Cyclization
This classical yet robust route constructs the pyrrolidine ring from simple, linear precursors through a sequence of reliable transformations. It involves the conjugate addition of a nitromethane anion to an α,β-unsaturated ketone (a chalcone), followed by reduction of the nitro group and spontaneous intramolecular cyclization.
Causality and Mechanistic Insight
The synthesis begins with a base-catalyzed Michael (or conjugate) addition.[5] Nitromethane is deprotonated to form a nucleophilic nitronate anion, which attacks the β-carbon of a chalcone bearing a 4-fluorophenyl group. This step establishes the carbon skeleton of the final product. The subsequent key step is the reduction of the nitro group to a primary amine. Reagents such as zinc dust in the presence of acid (e.g., HCl) are effective for this transformation.[6] The newly formed amine is now perfectly positioned to undergo an intramolecular nucleophilic attack on the ketone carbonyl, forming a five-membered ring. The resulting hemiaminal readily dehydrates to form an intermediate Δ¹-pyrroline, which is then further reduced under the reaction conditions to the final pyrrolidine.
Workflow: Michael Addition & Reductive Cyclization
Caption: Workflow for Michael addition route.
Detailed Experimental Protocol: Synthesis of a this compound Derivative
This is a representative two-step protocol based on established methods for Michael addition and subsequent reductive cyclization.[5][6]
Step A: Michael Addition
-
Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-3-(4-fluorophenyl)prop-2-en-1-one (4-fluorochalcone, 2.26 g, 10 mmol) and nitromethane (0.73 g, 12 mmol) in N,N-dimethylformamide (20 mL).
-
Base Addition: Add aqueous sodium hydroxide (10% w/v, 5 mL) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the chalcone.
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl to pH ~5-6. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude γ-nitroketone adduct.
Step B: Reductive Cyclization
-
Reaction Setup: Dissolve the crude γ-nitroketone from Step A in a mixture of N,N-dimethylformamide (20 mL) and water (20 mL).
-
Reduction: Add zinc dust (3.27 g, 50 mmol) to the solution. Heat the mixture to 80 °C and add concentrated HCl (20 mL) dropwise over 30 minutes, maintaining a vigorous reaction.
-
Reaction: Stir the mixture at 80 °C for 90 minutes.
-
Work-up: Cool the reaction to room temperature and neutralize carefully with saturated aqueous NaHCO₃ solution. Extract the mixture with dichloromethane (3 x 50 mL).
-
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to afford the this compound derivative.
Route 4: Grignard Addition to a Pyrrolidinone Precursor
This strategy builds the 3-aryl substituent onto a pre-existing five-membered heterocyclic core, specifically a protected pyrrolidin-3-one. It relies on one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry.
Causality and Mechanistic Insight
The synthesis commences with the formation of a Grignard reagent, 4-fluorophenylmagnesium bromide, from 4-bromofluorobenzene and magnesium metal. This organometallic species is a potent nucleophile and a strong base, necessitating anhydrous reaction conditions. The Grignard reagent adds to the electrophilic carbonyl carbon of N-Boc-pyrrolidin-3-one to form a tertiary alcohol.[7] This alcohol is then subjected to acid-catalyzed dehydration to generate an endocyclic enamine (a Δ²-pyrroline). Finally, catalytic hydrogenation reduces the double bond to furnish the desired saturated pyrrolidine ring. The choice of a hydrogenation catalyst (e.g., Pd/C) and conditions can influence the stereochemical outcome of the final product, though typically a mixture of diastereomers may be formed if other stereocenters are present.
Workflow: Grignard Addition and Reduction
Caption: Workflow for the Grignard-based route.
Detailed Experimental Protocol: Synthesis of N-Boc-3-(4-fluorophenyl)pyrrolidine
This protocol is constructed based on standard, well-established procedures for Grignard reactions, dehydrations, and catalytic hydrogenations.[7]
Step A: Grignard Addition
-
Grignard Preparation: In an oven-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (290 mg, 12 mmol). Add a small crystal of iodine. Add a solution of 4-bromofluorobenzene (1.75 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux.
-
Addition to Ketone: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of N-Boc-pyrrolidin-3-one (1.85 g, 10 mmol) in anhydrous THF (10 mL) dropwise.
-
Reaction and Quench: Allow the reaction to warm to room temperature and stir for 2 hours. Cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Extract the mixture with ethyl acetate (3 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude tertiary alcohol.
Step B: Dehydration and Reduction
-
Dehydration: Dissolve the crude alcohol from Step A in toluene (50 mL) and add a catalytic amount of p-toluenesulfonic acid (50 mg). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the mixture, wash with saturated NaHCO₃ solution, then brine. Dry over MgSO₄ and concentrate to give the crude Δ²-pyrroline.
-
Hydrogenation: Dissolve the crude pyrroline in ethanol (50 mL). Add 10% Palladium on carbon (100 mg, ~5 mol% loading). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure). Stir vigorously at room temperature for 12-24 hours.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol. Concentrate the filtrate and purify the residue by column chromatography to afford N-Boc-3-(4-fluorophenyl)pyrrolidine.
Conclusion and Route Selection
The optimal synthetic route to this compound is dictated by the specific requirements of the research program.
-
For rapid, convergent access to racemic material , particularly in early-stage discovery, the Palladium-Catalyzed Hydroarylation (Route 1) is an outstanding choice due to its efficiency and directness.
-
When enantiopurity is paramount , as is the case for most drug development campaigns, the Asymmetric 1,3-Dipolar Cycloaddition (Route 2) offers a powerful and highly stereoselective method to build the chiral scaffold from the ground up.
-
The Michael Addition and Reductive Cyclization (Route 3) provides a reliable, cost-effective pathway using readily available starting materials, making it suitable for process development and scale-up, especially if stereocontrol is introduced via an organocatalyzed Michael addition.
-
Finally, the Grignard-based approach (Route 4) relies on classic, well-understood transformations and is a viable option, though it is more linear and may require more optimization to control dehydration and reduction steps effectively.
By understanding the causality behind each synthetic choice and the practical trade-offs in yield, cost, scalability, and stereocontrol, the medicinal or process chemist can make an informed decision to advance their project goals efficiently.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
efficacy and potency of 3-(4-Fluorophenyl)pyrrolidine-based compounds vs. standards
An In-Depth Comparative Guide to the Efficacy and Potency of 3-(4-Fluorophenyl)pyrrolidine-Based Compounds vs. Pharmacological Standards
Introduction: The Rise of the Privileged Pyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold." Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of pharmacophore space that is often inaccessible to flat, aromatic systems.[1] This structural feature is critical for achieving high-affinity and selective interactions with complex biological targets such as G-protein coupled receptors (GPCRs). The introduction of a 4-fluorophenyl substituent at the 3-position of the pyrrolidine ring has been identified as a key modification for enhancing in vitro potency and modulating the pharmacological profile of these compounds, making them promising candidates for CNS disorders.[1][2]
This guide provides a comparative analysis of the efficacy and potency of this compound-based compounds against established pharmacological standards. We will focus on their interactions with key CNS targets—dopamine and serotonin receptors—which are implicated in a range of neurological and psychiatric conditions.[3] Through a detailed examination of binding affinity data, experimental protocols, and structure-activity relationships, this document serves as a technical resource for researchers and drug development professionals seeking to understand and leverage this versatile chemical class.
Comparative Analysis at Dopamine Receptors
Dopamine receptors, particularly the D2-like family (D2, D3, D4), are critical targets for antipsychotics and treatments for Parkinson's disease.[3][4] The affinity of novel compounds for these receptors is a primary indicator of potential therapeutic efficacy.
Authoritative Grounding: Standard Dopamine Receptor Ligands
Standard ligands are essential benchmarks for validating assays and contextualizing the potency of new chemical entities. For the D2 and D3 receptors, several compounds are widely used:
-
Spiperone : A high-affinity antagonist often used as a radioligand ([³H]Spiperone) in binding assays for D2 and D3 receptors.[5]
-
Haloperidol : A classic antipsychotic and D2 receptor antagonist used to determine non-specific binding in assays.
-
(+)-Butaclamol : A potent D2 receptor antagonist also employed for defining non-specific binding.[5][6]
-
Apomorphine : A non-selective D1/D2 receptor agonist, considered a prototype for aporphine alkaloids, which share structural similarities with some dopamine ligands.[7]
Performance Data: Pyrrolidine Derivatives vs. Standards
The 3-phenylpyrrolidine scaffold is a core component of several potent D3 receptor ligands.[8] While direct data for a simple this compound is limited as it is often a synthetic intermediate[2][9], extensive research on its derivatives reveals their high affinity and selectivity. The data below showcases representative affinities (Ki) derived from competitive radioligand binding assays.
| Compound/Standard | Target Receptor | Binding Affinity (Ki) [nM] | Selectivity (D2/D3) |
| Standard Ligands | |||
| Spiperone | D2, D3 | High Affinity (Sub-nanomolar) | Low |
| Haloperidol | D2 | Nanomolar | D2-preferring |
| Apomorphine | D2-like | 49 nM (D2-like) | Low |
| Pyrrolidine-Based Compounds | |||
| LS-3-134¹ | D3 | 0.17 nM | >150-fold |
| WW-III-55¹ | D3 | ~20 nM | >800-fold |
| N-Heptyl-3-(3-hydroxyphenyl)pyrrolidine² | D3 | 1.1 nM | ~270-fold |
| N-Octyl-3-(3-hydroxyphenyl)pyrrolidine² | D3 | 1.0 nM | ~250-fold |
¹ Data for N-phenylpiperazine analogs containing a related benzamide moiety, highlighting the potential of extended pyrrolidine structures.[10] ² Data for N-alkyl derivatives of a closely related 3-phenylpyrrolidine scaffold, demonstrating high D3 affinity and selectivity.[8]
Interpretation of Data: The data clearly indicates that derivatives built upon the 3-phenylpyrrolidine scaffold can achieve exceptional potency and selectivity for the D3 receptor, often exceeding that of standard, less selective ligands. The N-alkyl series, for instance, demonstrates that extending functionality from the pyrrolidine nitrogen can probe a secondary binding pocket to enhance affinity and selectivity.[8] This makes the this compound core a highly attractive starting point for designing D3-selective agents for treating conditions like substance use disorders.[3]
Experimental Protocol: Dopamine Receptor Competitive Binding Assay
To ensure the trustworthiness and reproducibility of binding data, a robust, self-validating protocol is essential. The following is a detailed methodology for a competitive radioligand binding assay, a gold-standard technique for determining the binding affinity (Ki) of unlabeled compounds.[6]
Objective
To determine the inhibitory constant (Ki) of a this compound-based test compound at the human D3 dopamine receptor.
Materials
-
Receptor Source: Crude membrane fractions from CHO or HEK293 cells stably expressing the human D3 receptor.
-
Radioligand: [³H]Spiperone (Specific Activity: ~60-90 Ci/mmol).
-
Standard for Non-Specific Binding (NSB): 10 µM Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[6]
-
Test Compound: Serial dilutions of the this compound derivative.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[6]
-
Scintillation Cocktail & Counter.
Step-by-Step Methodology
-
Membrane Preparation:
-
Harvest cultured cells and homogenize them in an ice-cold buffer using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (~40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of ~1 mg/mL. This step ensures the isolation of the receptor-containing fraction.
-
-
Assay Plate Setup (in a 96-well plate, triplicate wells for each condition):
-
Total Binding (TB): Add Assay Buffer, a fixed concentration of [³H]Spiperone (typically near its Kd, e.g., 1 nM), and the membrane preparation. This measures the maximum possible binding of the radioligand.
-
Non-Specific Binding (NSB): Add Assay Buffer, [³H]Spiperone, a high concentration of an unlabeled standard (10 µM Haloperidol), and the membrane preparation. This measures the binding of the radioligand to non-receptor components, which must be subtracted.
-
Test Compound Wells: Add serial dilutions of the test compound, [³H]Spiperone, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25-27°C) for a sufficient duration (e.g., 120 minutes) to allow the binding reaction to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through the PEI-treated glass fiber filters. The PEI pre-treatment reduces the non-specific binding of the radioligand to the filter itself.
-
Quickly wash the filters with ice-cold Assay Buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add a scintillation cocktail, and quantify the trapped radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).[6]
-
Convert the IC50 to the Ki (inhibitory constant) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[6] This conversion is critical as it provides a true measure of affinity, independent of the assay conditions.
-
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow and the biological signaling pathway relevant to D2/D3 receptors.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Dopamine D2/D3 Receptor Gi/o-Coupled Signaling Pathway.
Comparative Analysis at Serotonin Receptors
Serotonin (5-HT) receptors are a diverse family of GPCRs (with the exception of the 5-HT3 ligand-gated ion channel) that modulate mood, cognition, and sleep.[11][12] They are primary targets for antidepressants and anxiolytics.
Authoritative Grounding: Standard Serotonin Receptor Ligands
A variety of standard ligands are used to characterize interactions with different 5-HT receptor subtypes:
-
[³H]5-HT (Serotonin): The endogenous ligand, used to label multiple 5-HT1 subtypes.[11]
-
[³H]8-OH-DPAT: A highly selective agonist radioligand for the 5-HT1A receptor.[13]
-
[³H]Ketanserin: A classic antagonist radioligand for the 5-HT2A receptor.[14]
-
[³H]LSD: A non-selective but high-affinity ligand that binds to several 5-HT subtypes, including 5-HT2A, 5-HT6, and 5-HT7.[11][12]
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), used as a standard for activity at the serotonin transporter (SERT).[15]
Performance Data: Pyrrolidine Derivatives vs. Standards
Derivatives containing the this compound motif or related structures have shown significant affinity for various serotonin receptors and the serotonin transporter (SERT).
| Compound/Standard | Target Receptor | Binding Affinity (Ki) [nM] |
| Standard Ligands | ||
| 8-OH-DPAT | 5-HT1A | High Affinity (Sub-nanomolar) |
| Ketanserin | 5-HT2A | High Affinity (Nanomolar) |
| Fluoxetine | SERT | 2.9 nM |
| Pyrrolidine/Piperidine-Based Compounds | ||
| Compound 1¹ | SERT | 2.0 nM |
| Compound 2¹ | SERT | 16 nM |
| Compound 3¹ | SERT | 400 nM |
| 3-Pyrrolidine-indole Derivatives² | 5-HT2A | Potent Agonists/Partial Agonists |
¹ Data for 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, which are structurally related and highlight the potential for high SERT affinity.[15] ² Patent literature describes 3-pyrrolidine-indole derivatives as potent 5-HT2A receptor modulators.[16]
Interpretation of Data: The data demonstrates that compounds incorporating structural elements related to 3-phenylpyrrolidine can achieve high affinity for key serotonergic targets. Notably, Compound 1 shows a binding affinity for the serotonin transporter (SERT) that is comparable to the widely used SSRI, Fluoxetine.[15] This underscores the potential of this chemical class in developing novel antidepressants or anxiolytics. Furthermore, the development of 3-pyrrolidine-indole derivatives as 5-HT2A modulators points to the scaffold's versatility in targeting different receptor subtypes with distinct functional outcomes.[16]
Conclusion and Future Outlook
The this compound scaffold is a cornerstone for designing potent and selective ligands for critical CNS targets. Comparative analysis against established pharmacological standards reveals that derivatives of this class exhibit impressive binding affinities, particularly for the dopamine D3 receptor and the serotonin transporter. The inherent stereochemistry and three-dimensional nature of the pyrrolidine ring provide a distinct advantage for achieving selective interactions within receptor binding pockets.[1]
The detailed experimental protocols provided herein offer a framework for the reliable and reproducible evaluation of novel compounds. As our understanding of the nuanced roles of receptor subtypes in disease pathology grows, the ability to design highly selective modulators becomes increasingly crucial. The this compound scaffold, with its proven track record and chemical tractability, is poised to remain a highly valuable platform for the discovery of next-generation therapeutics for neurological and psychiatric disorders.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 144620-11-1 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. mdpi.com [mdpi.com]
- 11. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acnp.org [acnp.org]
- 14. benchchem.com [benchchem.com]
- 15. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(4-Fluorophenyl)pyrrolidine: Synthesis, Characterization, and Performance as a Dopamine Reuptake Inhibitor
This guide provides an in-depth technical comparison of 3-(4-Fluorophenyl)pyrrolidine, a synthetic compound of significant interest in neuroscience and drug development. We will explore its synthesis, analytical characterization, and critically, its performance as a dopamine reuptake inhibitor (DAT inhibitor) in comparison to relevant structural analogs and established reference compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships within this class of compounds and to obtain validated experimental protocols for their own investigations.
Introduction: The Significance of the 3-Aryl-Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, which is often crucial for potent and selective interactions with biological targets. When substituted at the 3-position with an aryl group, such as a 4-fluorophenyl ring, these compounds often exhibit potent activity as monoamine reuptake inhibitors.[2]
The dopamine transporter (DAT) is a key regulator of dopaminergic signaling in the brain, and its inhibition can lead to increased synaptic dopamine levels. This mechanism is central to the action of therapeutic agents for conditions like ADHD and depression, but it is also the basis for the reinforcing effects of major drugs of abuse, such as cocaine.[3] The development of novel DAT inhibitors with specific potency and selectivity profiles is therefore a critical area of research.[4][5] This guide focuses on this compound as a representative member of this class and evaluates its performance against key alternatives to provide a clear experimental context for its use.
Comparative Synthesis Strategies
The synthesis of 3-aryl-pyrrolidines can be approached through various routes, often aiming for stereoselective control, as the chirality of the pyrrolidine ring is typically crucial for biological activity. A common and effective method involves the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.[6]
Representative Enantioselective Synthesis of this compound
The following protocol describes a plausible enantioselective synthesis adapted from established methods for related compounds.[7] The key step is an asymmetric 1,3-dipolar cycloaddition reaction.
Caption: Enantioselective synthesis of this compound.
Experimental Protocol: Enantioselective Synthesis
-
Step 1: Formation of the Azomethine Ylide Precursor. In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve N-benzylglycine ethyl ester (1 equivalent) and paraformaldehyde (1.2 equivalents) in toluene. Reflux the mixture for 4-6 hours until the calculated amount of water is collected. Cool the reaction mixture to room temperature. The resulting solution contains the in situ generated azomethine ylide precursor.
-
Step 2: Asymmetric 1,3-Dipolar Cycloaddition. In a separate flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral Lewis acid catalyst (e.g., Cu(OAc)₂·H₂O, 5 mol%) and the chiral ligand (e.g., a PyBox ligand, 5.5 mol%) to toluene. Stir for 1 hour at room temperature. Cool the mixture to 0 °C and add ethyl (E)-3-(4-fluorophenyl)acrylate (1 equivalent). To this mixture, add the azomethine ylide precursor solution from Step 1 dropwise over 1 hour. Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Step 3: Saponification and Decarboxylation. Upon completion of the cycloaddition, add a solution of lithium hydroxide (LiOH, 3 equivalents) in a 1:1 mixture of THF and water. Stir vigorously at room temperature for 12-24 hours. Acidify the reaction mixture with 1M HCl to pH 2-3 and heat to 60-80 °C for 4-6 hours to effect decarboxylation. Cool to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Step 4: N-Debenzylation. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude product in ethanol or methanol and add palladium on carbon (10 wt. % Pd/C, 5-10 mol%). Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude this compound. Purify by column chromatography or crystallization of the hydrochloride salt.[8][9]
Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Protocol: Characterization of this compound HCl
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The spectrum should show characteristic signals for the aromatic protons of the 4-fluorophenyl group, as well as the aliphatic protons of the pyrrolidine ring.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: This is crucial for confirming the presence and chemical environment of the fluorine atom.
-
-
Mass Spectrometry (MS):
-
Use a high-resolution mass spectrometer (e.g., QTOF-MS) to determine the accurate mass of the molecular ion ([M+H]⁺), confirming the elemental composition.[10]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a reverse-phase HPLC method to assess the purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used. Purity should be determined by integrating the peak area at a suitable UV wavelength.
-
Comparative Performance as a Dopamine Reuptake Inhibitor
The primary pharmacological action of interest for 3-aryl-pyrrolidines is their ability to inhibit monoamine transporters. Here, we compare the in vitro potency of this compound with its non-fluorinated analog, 3-phenylpyrrolidine, and the well-characterized, potent DAT inhibitor GBR 12909.
Comparative In Vitro Potency at Monoamine Transporters
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity Ratio | Reference |
| This compound | 50 - 150 | 100 - 300 | > 1000 | ~10 - 20 | Hypothetical, based on SAR[11][12] |
| 3-Phenylpyrrolidine | 150 - 400 | 200 - 500 | > 2000 | ~5 - 10 | Hypothetical, based on SAR[10] |
| GBR 12909 | 1 - 6 | 20 - 50 | > 1000 | > 200 | [13] |
Note: The values for this compound and 3-Phenylpyrrolidine are estimated based on structure-activity relationship trends in the literature, which suggest that 4-fluoro substitution can enhance DAT potency.[11][12] Definitive values require direct experimental testing.
Discussion of Structure-Activity Relationships (SAR)
The data, both experimental and extrapolated, highlight key SAR trends:
-
Aryl Substitution: The presence of a 4-fluoro substituent on the phenyl ring is generally associated with increased potency at the dopamine transporter compared to the unsubstituted analog.[11] This is likely due to favorable electronic interactions within the DAT binding pocket.
-
Selectivity: Like many other 3-aryl-pyrrolidines, this compound is expected to exhibit significant selectivity for DAT and NET over the serotonin transporter (SERT).[10][12] This selectivity profile is a critical determinant of the overall pharmacological effects of the compound. High DAT/SERT selectivity is often correlated with the abuse potential of stimulant drugs.[4][5]
Protocol: In Vitro Dopamine Reuptake Inhibition Assay
This protocol outlines a standard method for determining the IC₅₀ of a test compound at the dopamine transporter using synaptosomes.[4][13]
Caption: Workflow for an in vitro dopamine reuptake inhibition assay.
-
Synaptosome Preparation: Isolate synaptosomes from the striatum of rat brains, a region highly enriched in dopamine transporters.[4]
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Dilutions: Prepare serial dilutions of this compound, reference compounds (e.g., GBR 12909), and a vehicle control in the assay buffer.
-
Pre-incubation: Add the synaptosomes to the wells of a 96-well plate containing the different concentrations of the test compounds. Pre-incubate for 10-15 minutes at room temperature.
-
Dopamine Uptake: Initiate the reuptake reaction by adding a fixed concentration of radiolabeled dopamine (e.g., [³H]Dopamine) to each well.
-
Incubation: Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at room temperature.
-
Termination: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition versus the logarithm of the test compound concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
This compound represents a valuable research tool for the study of the dopamine transporter. Its synthesis, while requiring careful stereochemical control, is achievable through established chemical methodologies. Based on well-documented structure-activity relationships, it is poised to be a potent and selective DAT inhibitor, likely exhibiting greater potency than its non-fluorinated counterpart.
The provided protocols for synthesis, characterization, and in vitro evaluation offer a robust framework for researchers to validate these properties and further explore the potential of this and related compounds. Future in vivo studies are warranted to investigate its pharmacokinetic profile and behavioral effects, which will be crucial in determining its potential as a therapeutic agent or its liability for abuse.
References
- 1. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An enantioselective synthesis and biobehavioral evaluation of 7-fluoro-3-(p-fluorophenyl)-2-propyltropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-(4-Fluorobenzoyl)pyrrolidine hydrochloride | C11H13ClFNO | CID 19937397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound HCl, CasNo.144620-11-1 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 10. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of 3-(4-Fluorophenyl)pyrrolidine Derivatives
The 3-(4-fluorophenyl)pyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry, recognized for its prevalence in a diverse array of bioactive molecules. Its significance stems from the unique combination of the pyrrolidine ring's three-dimensional geometry, which allows for precise spatial orientation of substituents, and the electronic properties of the 4-fluorophenyl group. The fluorine atom, in particular, can enhance metabolic stability, improve blood-brain barrier penetration, and modulate target binding affinity through favorable electronic interactions. This guide provides a comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of selected this compound derivatives, offering insights for researchers and drug development professionals in the field.
The this compound Moiety: A Cornerstone for Diverse Therapeutic Applications
The pyrrolidine ring, a five-membered saturated heterocycle, serves as a versatile scaffold in drug design.[1] Its non-planar nature allows for the exploration of three-dimensional chemical space, a critical aspect for achieving high-affinity and selective interactions with biological targets.[2] The incorporation of a 4-fluorophenyl group at the 3-position further refines the properties of the molecule. The lipophilicity imparted by the fluorophenyl group can enhance membrane permeability and, consequently, oral bioavailability.[3]
The this compound core has been successfully integrated into molecules targeting a wide range of diseases, including cancer, neurological disorders, and infectious diseases. This guide will delve into a comparative analysis of three distinct derivatives, each representing a different therapeutic class, to illustrate the versatility of this scaffold and the nuances in their PK/PD profiles.
Comparative Pharmacokinetic Profiles
The journey of a drug through the body is a critical determinant of its therapeutic success. The following table summarizes the available pharmacokinetic parameters for three illustrative this compound derivatives from preclinical studies. It is important to note that direct cross-comparison should be approached with caution, as experimental conditions may vary between studies.
| Derivative | Therapeutic Target | Species | Key Pharmacokinetic Parameters | Reference |
| AA-115/APG-115 | MDM2 | Mouse | High oral bioavailability, long-lasting tumor regression in vivo. | [4] |
| (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(...)pyrrolidine derivative | RORγt | Mouse, Human | Stable in human and mouse liver microsomes. | [5] |
| Compound 6 | Anticonvulsant | Mouse | ED50 (MES test): 68.30 mg/kg; ED50 (6 Hz test): 28.20 mg/kg. | [6] |
Experimental Considerations in Pharmacokinetic Profiling
The determination of pharmacokinetic parameters involves a series of well-established in vivo and in vitro assays.
In Vivo Pharmacokinetic Studies:
A typical workflow for in vivo PK studies is outlined below:
Figure 1: Generalized workflow for in vivo pharmacokinetic studies.
Step-by-Step Protocol for In Vivo PK Study:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats) and acclimatize them to the experimental conditions.
-
Dosing: Administer the test compound via the desired route (e.g., oral gavage for bioavailability studies, intravenous injection for clearance determination).
-
Blood Sampling: Collect blood samples at predetermined time points.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate key PK parameters such as Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and Half-life (t1/2) using specialized software.
In Vitro Metabolic Stability Assays:
Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes and are commonly used to assess the metabolic stability of a compound.
Figure 2: Workflow for in vitro metabolic stability assay.
Step-by-Step Protocol for Metabolic Stability Assay:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes, the test compound, and a buffer.
-
Initiate Reaction: Start the metabolic reaction by adding the cofactor NADPH.
-
Time Points: Aliquots are taken at various time points and the reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Calculation: The in vitro half-life is calculated from the rate of disappearance of the parent compound.
Comparative Pharmacodynamic Profiles
Pharmacodynamics describes the effects of a drug on the body. The following table provides a snapshot of the pharmacodynamic properties of our selected this compound derivatives.
| Derivative | Therapeutic Target | Key Pharmacodynamic Parameters | In Vivo Efficacy | Reference |
| AA-115/APG-115 | MDM2 | High affinity (Ki < 1 nM) | Complete and long-lasting tumor regression in vivo. | [4] |
| (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(...)pyrrolidine derivative | RORγt | Potent inverse agonist (EC50 = 61 nM) | Not explicitly stated in the abstract. | [5] |
| Compound 6 | Anticonvulsant (Voltage-gated sodium and calcium channels) | ED50 (MES test): 68.30 mg/kg; ED50 (6 Hz test): 28.20 mg/kg | Demonstrated significant anticonvulsant activity in mouse models. | [6] |
Experimental Approaches in Pharmacodynamic Assessment
The evaluation of a compound's pharmacodynamic properties is highly dependent on its therapeutic target and intended biological effect.
In Vitro Target Engagement Assays:
These assays are designed to measure the direct interaction of a compound with its biological target.
Figure 3: Common in vitro target engagement assays.
Step-by-Step Protocol for a Cell-Based Reporter Assay (Example):
-
Cell Line: Utilize a genetically engineered cell line that expresses the target of interest and a reporter gene (e.g., luciferase) under the control of a response element.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound.
-
Stimulation: If necessary, stimulate the cells with an agonist to induce the signaling pathway.
-
Reporter Gene Measurement: Measure the expression of the reporter gene (e.g., luminescence for luciferase).
-
Data Analysis: Plot the response against the compound concentration to determine parameters like EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
In Vivo Efficacy Models:
These models are crucial for demonstrating the therapeutic potential of a compound in a living organism.
Figure 4: General workflow for in vivo efficacy studies.
Step-by-Step Protocol for a Xenograft Model (Example for an Anticancer Agent):
-
Tumor Implantation: Implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization: Randomly assign mice to treatment and control groups.
-
Treatment: Administer the test compound and vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., biomarker assessment).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to assess efficacy.
Structure-Activity Relationship (SAR) Insights
The subtle structural modifications to the this compound scaffold can lead to profound changes in both pharmacokinetic and pharmacodynamic properties. For instance, the addition of a methyl group in the (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(...)pyrrolidine derivative was crucial for its potent RORγt inverse agonist activity.[5] In the case of the anticonvulsant pyrrolidine-2,5-dione derivative, the specific substitution on the acetamide side chain attached to the pyrrolidine nitrogen was a key determinant of its in vivo efficacy.[6]
Conclusion
The this compound scaffold continues to be a highly valuable framework in the design of novel therapeutics. The case studies presented in this guide highlight the diverse pharmacological activities that can be achieved by modifying this core structure. A thorough understanding and early evaluation of both pharmacokinetic and pharmacodynamic properties are paramount for the successful progression of drug candidates from discovery to clinical development. The experimental protocols and workflows detailed herein provide a foundational understanding for researchers aiming to characterize and optimize their own this compound-based compounds.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Confirmation of Synthesized 3-(4-Fluorophenyl)pyrrolidine
In the landscape of modern drug discovery and development, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The synthesis of novel pyrrolidine derivatives, such as 3-(4-Fluorophenyl)pyrrolidine, necessitates unambiguous structural verification to ensure the integrity of subsequent biological and pharmacological evaluations.[2] This guide provides a comprehensive, multi-technique spectroscopic approach to rigorously confirm the molecular structure of synthesized this compound, presenting a comparison of expected and observed data.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies for structural elucidation. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—elucidating the causality behind experimental choices and providing self-validating protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[4]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data to obtain the final spectra.[4]
Diagram: NMR Spectroscopic Workflow
Caption: Workflow for NMR-based structural confirmation.
¹H NMR Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-5 (Pyrrolidine CH₂) | 3.0 - 3.5 | Multiplet | - |
| H-3 (Pyrrolidine CH) | 3.5 - 4.0 | Multiplet | - |
| H-4 (Pyrrolidine CH₂) | 2.0 - 2.5 | Multiplet | - |
| Aromatic H (ortho to F) | 7.0 - 7.2 | Triplet (or dd) | ~8-9 |
| Aromatic H (meta to F) | 7.2 - 7.4 | Multiplet | - |
| N-H (Pyrrolidine) | 1.5 - 2.5 | Broad Singlet | - |
Interpretation:
-
The aromatic region is expected to show a characteristic pattern for a 1,4-disubstituted (para) benzene ring. The protons ortho to the fluorine will be coupled to the fluorine, resulting in a triplet-like appearance, and also to the meta protons. The protons meta to the fluorine will appear as a multiplet due to coupling with the ortho protons.[5]
-
The protons on the pyrrolidine ring will appear as complex multiplets in the aliphatic region due to diastereotopicity and mutual spin-spin coupling.[5]
-
The N-H proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Data and Interpretation
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2, C-5 (Pyrrolidine CH₂) | 45 - 55 |
| C-3 (Pyrrolidine CH) | 40 - 50 |
| C-4 (Pyrrolidine CH₂) | 30 - 40 |
| Aromatic C (C-F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C (ipso) | 138 - 142 (d, ⁴JCF ≈ 3 Hz) |
| Aromatic C (ortho to F) | 128 - 132 (d, ³JCF ≈ 8 Hz) |
| Aromatic C (meta to F) | 115 - 120 (d, ²JCF ≈ 21 Hz) |
Interpretation:
-
The most downfield signal will be the aromatic carbon directly attached to the highly electronegative fluorine atom, exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF).[6]
-
The other aromatic carbons will also show smaller couplings to the fluorine (²JCF, ³JCF, ⁴JCF), providing definitive evidence for the fluorophenyl moiety.[6]
-
The aliphatic carbons of the pyrrolidine ring will appear in the upfield region, with their specific chemical shifts confirming the ring structure.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
EI-MS: Introduce the sample (if sufficiently volatile) into the EI source. The resulting spectrum will show the molecular ion [M]⁺• and various fragment ions.
-
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure.[5]
Diagram: Mass Spectrometry Workflow
Caption: General workflow for mass spectrometry analysis.
Mass Spectrometry Data and Interpretation
Molecular Formula: C₁₀H₁₂FN Exact Mass: 165.0954
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ (ESI) | 166.1032 | Protonated molecular ion, confirms molecular weight. |
| [M]⁺• (EI) | 165.0954 | Molecular ion. |
| [M-C₂H₄N]⁺ | 123.0504 | Loss of the pyrrolidine ring via cleavage adjacent to the phenyl group. |
| [C₆H₄F]⁺ | 95.0297 | Fluorophenyl cation. |
Interpretation:
-
The observation of the protonated molecule [M+H]⁺ in ESI-MS or the molecular ion [M]⁺• in EI-MS at the correct m/z value is the primary confirmation of the compound's molecular formula and weight.
-
The fragmentation pattern provides further structural evidence. A common fragmentation pathway for such compounds involves the cleavage of the bond between the pyrrolidine ring and the phenyl group.[7][8] The presence of a fragment corresponding to the fluorophenyl cation (m/z 95) is a strong indicator of this substructure. The molecular ion peak for a compound containing a single nitrogen atom will be an odd number, which is consistent with the expected structure.[7][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[4]
-
ATR: Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a standard FT-IR spectrometer.[4]
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.[4]
Diagram: FT-IR Spectroscopy Workflow
Caption: Workflow for FT-IR functional group analysis.
FT-IR Data and Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretch | 3300 - 3500 (broad) | Secondary amine |
| Aromatic C-H Stretch | 3000 - 3100 | Aryl C-H bonds |
| Aliphatic C-H Stretch | 2850 - 2960 | Alkyl C-H bonds in the pyrrolidine ring |
| C=C Stretch (Aromatic) | 1500 - 1600 | Aromatic ring |
| C-N Stretch | 1020 - 1250 | Amine C-N bond |
| C-F Stretch | 1100 - 1250 (strong) | Aryl-fluoride bond |
Interpretation:
-
A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the pyrrolidine ring.
-
Sharp peaks just above 3000 cm⁻¹ are indicative of the aromatic C-H stretches, while stronger peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the pyrrolidine ring.
-
The presence of strong absorption bands in the fingerprint region, specifically between 1100-1250 cm⁻¹, is a key indicator of the C-F stretching vibration, confirming the presence of the fluorine substituent.[6]
-
Absorptions in the 1500-1600 cm⁻¹ range are due to the C=C stretching vibrations within the aromatic ring.
Comparative Conclusion
The synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy provides a robust and self-validating framework for the structural confirmation of synthesized this compound. The ¹H and ¹³C NMR data will definitively establish the carbon-hydrogen framework and the precise location of the fluoro-substituent. Mass spectrometry will confirm the molecular weight and provide corroborating evidence of the key structural motifs through fragmentation analysis. Finally, FT-IR will rapidly confirm the presence of the essential functional groups. By comparing the acquired experimental data with the expected values outlined in this guide, researchers can confidently verify the structure of their synthesized compound, ensuring the integrity and reliability of their subsequent scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Benchmarking Guide: Evaluating 3-(4-Fluorophenyl)pyrrolidine in Monoamine Transporter and MAO Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of 3-(4-Fluorophenyl)pyrrolidine, a versatile scaffold in medicinal chemistry, against established compounds in key neuropharmacological assays.[1] As a Senior Application Scientist, the goal is to equip you with not only the methodologies but also the scientific rationale to rigorously evaluate this compound's potential as a modulator of monoamine signaling.
The pyrrolidine nucleus is a cornerstone in the discovery of novel, biologically active compounds, with derivatives showing a wide range of activities, including as monoamine reuptake inhibitors.[2][3] Given the therapeutic interest in targeting the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and monoamine oxidases (MAO-A and MAO-B), a systematic evaluation of this compound's activity at these targets is essential.
This guide will utilize GBR 12909 , a potent and selective dopamine reuptake inhibitor, and Bupropion , a norepinephrine-dopamine reuptake inhibitor with a different pharmacological profile, as key comparators.[4][5] By benchmarking against these well-characterized molecules, researchers can gain a clearer understanding of this compound's potency, selectivity, and potential therapeutic applications.
Section 1: Comparative Analysis of Monoamine Transporter Affinity
The initial step in characterizing a novel compound is to determine its binding affinity for the target proteins. In this section, we will focus on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Rationale for Comparator Selection
-
GBR 12909: A high-affinity, selective DAT inhibitor (Ki ≈ 1 nM), serving as a benchmark for potent and selective dopamine reuptake inhibition.[6] Its slow dissociation from the dopamine transporter provides a valuable kinetic profile for comparison.
-
Bupropion: A widely prescribed antidepressant, it exhibits a lower affinity for the DAT, with therapeutic doses resulting in modest transporter occupancy (14-25%).[7][8][9] This makes it an excellent comparator for compounds with a potentially more moderate binding profile.
Data Presentation: Monoamine Transporter Binding Affinity
The following table summarizes the known binding affinities (Ki in nM) of our reference compounds for the human monoamine transporters. The data for this compound is presented as a placeholder, to be populated upon experimental determination.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| This compound | To Be Determined | To Be Determined | To Be Determined |
| GBR 12909 | ~1 | >100 | >100 |
| Bupropion | ~520 | >10,000 | ~1,900 |
Note: Ki values are compiled from various sources and may differ slightly based on experimental conditions.[6][9]
Section 2: Functional Assessment of Dopamine Reuptake Inhibition
Following the determination of binding affinity, it is crucial to assess the functional consequence of this binding. An in vitro dopamine reuptake inhibition assay measures a compound's ability to block the transport of dopamine into cells, providing a functional measure of its potency (IC50).
Data Presentation: Dopamine Reuptake Inhibition
This table presents the half-maximal inhibitory concentrations (IC50 in nM) for our comparators in a dopamine reuptake assay.
| Compound | Dopamine Reuptake IC50 (nM) |
| This compound | To Be Determined |
| GBR 12909 | ~5 |
| Bupropion | ~305 |
Note: IC50 values can vary depending on the cell line and assay conditions.[4][5]
Section 3: Evaluation of Monoamine Oxidase Inhibition
To build a comprehensive pharmacological profile, it is also important to assess for off-target effects, such as the inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters, and their inhibition can significantly impact neurochemical signaling.
Data Presentation: MAO-A and MAO-B Inhibition
This table provides a template for presenting the IC50 values for MAO-A and MAO-B inhibition.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| This compound | To Be Determined | To Be Determined |
| GBR 12909 | >100 | >100 |
| Bupropion | >100 | >100 |
Section 4: Experimental Protocols
The following are detailed, step-by-step protocols for the key assays discussed in this guide. Adherence to these protocols will ensure the generation of robust and reproducible data.
In Vitro Monoamine Transporter Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the dopamine, serotonin, and norepinephrine transporters.
References
- 1. Structure of the human dopamine transporter and mechanisms of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 8. researchgate.net [researchgate.net]
- 9. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Patent Landscape of 3-(4-Fluorophenyl)pyrrolidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Arylpyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of numerous natural products and pharmacologically active agents.[1][2][3] Its unique three-dimensional structure and basic nitrogen atom make it an ideal scaffold for designing novel therapeutics.[4] The introduction of a 4-fluorophenyl group at the 3-position enhances lipophilicity, which can improve a compound's bioavailability and efficacy.[5] This modification has led to the exploration of 3-(4-Fluorophenyl)pyrrolidine and its derivatives in a wide range of therapeutic areas, including neurological disorders and cancer.[5]
Patent Landscape Analysis
A review of the patent literature reveals that this compound and its derivatives are claimed in various patents for a multitude of therapeutic applications. While a comprehensive list is beyond the scope of this guide, we can identify key areas of innovation.
Key Patented Therapeutic Areas:
-
Neurological Disorders: A significant number of patents claim the use of this compound derivatives for treating neurological conditions. This is due to the scaffold's ability to interact with targets in the central nervous system.[5]
-
Cancer: The pyrrolidine scaffold is a component of several anticancer agents, and derivatives of this compound are being investigated for their antiproliferative activities.[4][5]
-
Diabetes: Some patents explore the use of fluorinated pyrrolidine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[6]
-
Inflammatory Diseases: The anti-inflammatory potential of pyrrolidine-containing compounds has also been a subject of patent claims.[2]
Major Assignees and Trends:
Several pharmaceutical companies and research institutions hold patents for compounds containing the this compound moiety. A noticeable trend is the development of highly substituted and stereochemically defined derivatives to optimize potency and selectivity for specific biological targets.
Below is a conceptual diagram illustrating the key patented application areas for this versatile scaffold.
Caption: Patented therapeutic areas for this compound derivatives.
Comparative Analysis of a Key Application: DPP-IV Inhibition
To illustrate the therapeutic potential of this scaffold, we will focus on its application as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor for the treatment of type 2 diabetes.
Mechanism of Action:
DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these compounds increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.
The diagram below illustrates the signaling pathway.
Caption: Mechanism of DPP-IV inhibition by this compound derivatives.
Comparative Data:
Several studies have reported the synthesis and evaluation of fluorinated pyrrolidine amides as DPP-IV inhibitors.[6] The table below compares the in vitro activity of a representative compound with Vildagliptin, a well-established DPP-IV inhibitor.
| Compound | DPP-IV IC50 (nM) | Reference |
| Vildagliptin | 2.3 | [7] |
| Pyrrolidine Sulfonamide Derivative | 11.32 | [1][7] |
While the presented pyrrolidine derivative shows a higher IC50 than Vildagliptin, it demonstrates the potential of this scaffold. Further optimization of the substituents on the pyrrolidine ring and the amide portion could lead to more potent inhibitors.[4]
Alternative Scaffolds:
Other heterocyclic scaffolds, such as piperidines and thiazoles, have also been extensively explored for DPP-IV inhibition. The choice of scaffold often depends on factors like synthetic accessibility, desired pharmacokinetic properties, and the potential for intellectual property.
Key Experimental Protocols
To facilitate further research in this area, we provide a representative synthetic protocol and a biological assay workflow.
A. Synthesis of this compound
The synthesis of 3-arylpyrrolidines can be achieved through various routes.[8] One common approach involves the cyclization of an appropriate precursor. The following is a generalized, multi-step synthetic workflow.
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Protocol (Conceptual):
-
Michael Addition: React ethyl 4-fluorocinnamate with nitromethane in the presence of a base (e.g., DBU) to form the corresponding nitro ester.
-
Nitro Reduction: Reduce the nitro group to a primary amine using a reducing agent like catalytic hydrogenation (e.g., H2, Pd/C) or chemical reduction (e.g., Fe/HCl).
-
Cyclization: Heat the resulting amino ester to induce intramolecular cyclization and formation of the corresponding lactam (pyrrolidin-2-one).
-
Lactam Reduction: Reduce the lactam to the desired this compound using a strong reducing agent such as lithium aluminum hydride (LiAlH4).
Disclaimer: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods need to be optimized for each step.
B. DPP-IV Inhibition Assay
This protocol describes a common in vitro assay to determine the inhibitory activity of a compound against DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: In a 96-well plate, add the assay buffer, DPP-IV enzyme, and the test compound (or DMSO for control).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em for AMC) over a period of 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
Future Outlook and Expert Opinion
The this compound scaffold continues to be a valuable building block in drug discovery.[5] Its versatility and favorable properties make it an attractive starting point for the design of novel therapeutics targeting a wide range of diseases. Future research will likely focus on:
-
Stereoselective Synthesis: The development of more efficient and scalable methods for the stereoselective synthesis of 3-substituted pyrrolidines is crucial, as the stereochemistry often plays a critical role in biological activity.[8]
-
Structure-Activity Relationship (SAR) Studies: Further exploration of the SAR of this compound derivatives will be essential to optimize their potency, selectivity, and pharmacokinetic profiles for specific targets.[8]
-
Novel Therapeutic Applications: The exploration of this scaffold in new therapeutic areas, such as antiviral and antibacterial agents, holds significant promise.[1]
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 144620-11-1 | Benchchem [benchchem.com]
A Comparative Analysis of the Biological Effects of Different Substituents on the Pyrrolidine Ring: A Guide for Medicinal Chemists
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged scaffold" in drug design.[1][2] Its non-planar, puckered structure provides a three-dimensional framework that allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets.[3][4] This guide offers a comparative analysis of how different substituents on the pyrrolidine ring modulate biological effects, providing researchers, scientists, and drug development professionals with insights grounded in experimental data to inform rational drug design.
The Significance of the Pyrrolidine Scaffold
The versatility of the pyrrolidine scaffold stems from several key features:
-
Stereochemical Complexity: With up to four stereogenic centers, the pyrrolidine ring can produce a multitude of stereoisomers, each potentially exhibiting a unique biological profile due to different binding modes with enantioselective proteins.[3][4]
-
Physicochemical Properties: The nitrogen atom imparts basicity and can act as a hydrogen bond donor or acceptor, influencing solubility and target engagement. Substituents can modulate these properties significantly.
-
Structural Mimicry: As the core of the amino acid proline, the pyrrolidine ring is a natural building block in peptides and proteins, making it an excellent starting point for designing peptidomimetics and other bioactive molecules.[5]
This guide will dissect the structure-activity relationships (SAR) based on the substitution position on the pyrrolidine ring, offering a systematic comparison of their biological consequences.
Part I: Impact of N-1 Substitution
The nitrogen atom at position 1 is the most frequently substituted position in FDA-approved pyrrolidine-containing drugs.[3] Its nucleophilicity makes it a prime site for introducing a wide variety of substituents that can profoundly influence a compound's pharmacological profile. These substituents often occupy a large solvent-exposed region in binding pockets and can be tailored to enhance potency, selectivity, and pharmacokinetic properties.
A prominent example is seen in the development of potent µ-opioid receptor (MOR) agonists, where the N-1 substituent is critical for activity. A series of "nitazene" analogs demonstrates a clear SAR trend.
| Compound | N-1 Substituent | MOR Activation Potency (EC50, nM) | Potency Relative to Fentanyl |
| Fentanyl | N/A | 14.9 | 1x |
| Etonitazene | Diethylaminoethyl | 0.360 | ~41x |
| N-Pyrrolidino Etonitazene | Pyrrolidinoethyl | 0.348 | ~43x |
| Protonitazene | Diethylaminoethyl | 7.19 | ~2x |
| N-Pyrrolidino Protonitazene | Pyrrolidinoethyl | 0.293 - 0.942 | ~16-51x |
| Data compiled from multiple studies to show comparative potencies.[6][7] |
Causality Analysis: The data clearly indicates that replacing the N,N-diethylaminoethyl group with an N-pyrrolidinoethyl substituent consistently enhances potency. For instance, N-pyrrolidino etonitazene (EC50 = 0.348 nM) is roughly equipotent to etonitazene (EC50 = 0.360 nM) but both are dramatically more potent than fentanyl.[7] A similar trend is observed with N-pyrrolidino protonitazene, which is approximately 2 to 25 times more potent than its diethylamino counterpart, protonitazene, and significantly more potent than fentanyl.[6] This enhancement is attributed to the constrained conformation of the pyrrolidine ring, which may optimize interactions with a specific sub-pocket of the opioid receptor, leading to a more stable drug-receptor complex and increased agonist efficacy.
Visualization of N-1 Substitution Impact:
Below is a conceptual diagram illustrating how N-1 substituents can modulate receptor interaction.
Caption: N-1 substituents influence binding affinity and potency.
Part II: The Critical Role of C-2 Substituents
Substituents at the C-2 position can have a dramatic effect on the basicity of the pyrrolidine nitrogen and can directly participate in covalent or non-covalent interactions with the target.[3] This is exemplified by the class of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.
Many potent DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, feature a 2-cyanopyrrolidine moiety.[8] The cyano (nitrile) group is a key pharmacophore.
Mechanism of Action: The catalytic site of DPP-4 contains a serine residue (Ser630). The electrophilic carbon of the nitrile group on the 2-cyanopyrrolidine inhibitor is positioned in close proximity to the nucleophilic hydroxyl group of Ser630. This allows for the formation of a reversible covalent bond, resulting in a highly stable, long-lasting inhibition of the enzyme.[8]
| Compound | C-2 Substituent | DPP-4 Inhibition (K_i) | Mechanism |
| Analog A | -H (Proline) | Weak | Non-covalent |
| Analog B | -CN (Cyano) | Subnanomolar | Reversible Covalent |
| Illustrative data based on findings from literature.[8] |
Causality Analysis: The introduction of the C-2 cyano group transforms the molecule from a simple competitive inhibitor into a potent, mechanism-based inhibitor. The electron-withdrawing nature of the nitrile also reduces the basicity of the ring nitrogen, which can be favorable for cell permeability and overall pharmacokinetic profile. Structure-activity relationship studies have shown that the cyano group is essential for high-potency inhibition in this class of compounds.[8]
Visualization of C-2 Cyanopyrrolidine Inhibition Workflow:
Caption: Workflow for assessing C-2 cyanopyrrolidine DPP-4 inhibitors.
Part III: Stereochemistry and C-3/C-4 Substituents
Substituents at the C-3 and C-4 positions, along with their stereochemistry, are crucial for controlling the conformation of the pyrrolidine ring and achieving selectivity for biological targets.[3][9] The non-planar "puckering" of the ring can be influenced or locked into a specific conformation by appropriate substitution.[3][10]
For example, fluorination at the C-3 or C-4 position is a common strategy in drug design. The introduction of fluorine can significantly alter the ring pucker and the molecule's electronic properties through gauche effects, impacting how it is recognized by a target protein.[9][11]
In a study on pyrrolidine sulfonamides, it was found that fluorophenyl substituents at the C-3 position provided better in vitro potency compared to the unsubstituted phenyl ring.[3] This highlights the subtle yet powerful influence of C-3 substitution.
Causality Analysis: The stereospecific orientation of substituents at C-3 and C-4 dictates their projection into three-dimensional space. A substituent in an axial versus an equatorial position will interact with entirely different regions of a binding pocket. This is fundamental to achieving selectivity between receptor subtypes or isozymes. For instance, the spatial orientation of a C-3 substituent might enable favorable interactions with a selectivity pocket in one enzyme but cause a steric clash in a closely related enzyme.
Logical Relationship Diagram:
Caption: Logic flow from C-3/C-4 substitution to biological activity.
Part IV: Experimental Protocols
To ensure the reliable evaluation of substituted pyrrolidine derivatives, standardized and validated experimental protocols are essential.
Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a common method to determine the inhibitory potency (IC50) of test compounds against the DPP-4 enzyme.
Objective: To quantify the concentration-dependent inhibition of DPP-4 by substituted pyrrolidine compounds.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (GP-AMC)
-
Assay Buffer: Tris-HCl (pH 7.5) with BSA and NaCl
-
Test Compounds (substituted pyrrolidines)
-
Reference Inhibitor (e.g., Vildagliptin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Setup:
-
To the wells of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted test compounds or reference inhibitor. For control wells, add 25 µL of Assay Buffer with DMSO (vehicle control for 0% inhibition) or a known potent inhibitor at a saturating concentration (background control for 100% inhibition).
-
Add 25 µL of the diluted DPP-4 enzyme solution to all wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the GP-AMC substrate solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
Data Analysis:
-
Subtract the background fluorescence (100% inhibition) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation System: The inclusion of a vehicle control (defines the 100% activity window) and a reference inhibitor (validates assay performance) ensures the trustworthiness of the generated data.
Conclusion
The biological activity of pyrrolidine-based compounds is a finely tuned interplay between the core scaffold, the nature of its substituents, their position, and their stereochemical orientation. This guide demonstrates that:
-
N-1 substituents are key for modulating broad physicochemical properties and optimizing interactions in solvent-exposed regions of binding pockets.
-
C-2 substituents , particularly electrophilic groups like nitriles, can enable potent, mechanism-based inhibition by forming covalent bonds with the target.
-
C-3 and C-4 substituents and their stereochemistry are paramount for controlling ring conformation, thereby dictating potency and, crucially, selectivity.
A systematic, multi-parameter optimization approach that considers substitution at all positions is essential for leveraging the full potential of the pyrrolidine scaffold in modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.who.int [cdn.who.int]
- 7. cfsre.org [cfsre.org]
- 8. researchgate.net [researchgate.net]
- 9. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
assessment of off-target effects of 3-(4-Fluorophenyl)pyrrolidine derivatives
An In-Depth Technical Guide to the Assessment of Off-Target Effects of 3-(4-Fluorophenyl)pyrrolidine Derivatives
Introduction: The Double-Edged Sword of a Privileged Scaffold
The this compound scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to serve as a versatile building block for a multitude of biologically active compounds.[1][2] Its unique three-dimensional shape, conferred by the non-planar pyrrolidine ring, and the electronic properties of the fluorophenyl group, which can enhance metabolic stability and binding affinity, make it a favored component in the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[1][3][4]
However, this very versatility presents a significant challenge: the potential for unintended interactions with biological targets other than the one for which a drug is designed. These "off-target" effects are a major source of adverse drug reactions (ADRs) and a leading cause of late-stage attrition in drug development pipelines.[5][6] For derivatives of the this compound scaffold, which are often designed to interact with complex and highly conserved binding sites in receptors and transporters, a rigorous and systematic assessment of off-target pharmacology is not just a regulatory requirement but a scientific necessity for building a robust safety profile and ensuring patient well-being.
This guide provides a comparative framework for assessing the off-target effects of this compound derivatives. We will explore industry-standard screening paradigms, delve into the causality behind key experimental methodologies, and present comparative data to guide researchers in making informed decisions during lead optimization and candidate selection.
A Tiered Strategy for Off-Target Liability Assessment
A successful off-target assessment strategy is not a single experiment but a multi-tiered, iterative process. The goal is to efficiently identify and mitigate potential liabilities early in the discovery process, saving time and resources.[7] This approach typically moves from broad, high-throughput methods to more specific, physiologically relevant assays as confidence in a compound series grows.
Caption: A tiered workflow for systematic off-target effect assessment.
This tiered approach begins with computational models to predict potential interactions, followed by broad in vitro binding screens against a panel of targets known to be implicated in ADRs.[5][7] Hits from these initial screens are then subjected to more detailed functional assays to determine the nature of the interaction (e.g., agonist, antagonist, allosteric modulator) and to build a structure-activity relationship (SAR) for off-target effects, which can guide the design of more selective molecules.[8][9]
Comparative Off-Target Profiles: A Data-Driven Overview
The off-target profile of a this compound derivative is highly dependent on the specific substitutions on the pyrrolidine ring and the overall molecular architecture. While one derivative may be highly selective, another can exhibit significant polypharmacology.
Below is a comparative table summarizing representative off-target data for different classes of this compound derivatives. This data is synthesized from published literature and serves as an illustrative example of how such information should be structured for comparative analysis.
| Target | Derivative A [10] (RORγt Inverse Agonist) | Derivative B (Hypothetical CNS Agent) | Derivative C [11] (MDM2 Inhibitor) | Rationale for Inclusion in Safety Panels |
| Primary Target | RORγt (EC₅₀ = 61 nM) | 5-HT₂ₐ (Kᵢ = 1.2 nM) | MDM2 (Kᵢ < 1 nM) | - |
| hERG (KCNH2) | > 10,000 nM | 1,250 nM | > 30,000 nM | Cardiac arrhythmia (QT prolongation) |
| 5-HT₂ₑ Receptor | > 10,000 nM | 250 nM (Agonist) | > 10,000 nM | Cardiac valvulopathy |
| Sigma 1 Receptor | 5,600 nM | 45 nM | 8,900 nM | CNS side effects, psychosis |
| Dopamine Transporter (DAT) | > 10,000 nM | 88 nM | > 10,000 nM | Abuse liability, cardiovascular effects |
| Pregnane X Receptor (PXR) | 46% Yₘₐₓ | Not Tested | Not Tested | Drug-drug interactions (CYP induction) |
| RORα | > 10,000 nM | Not Tested | Not Tested | Selectivity against related nuclear receptors |
Analysis of Comparative Data:
-
Derivative A demonstrates high selectivity. The researchers specifically tested it against related nuclear receptors (RORα, PXR) to confirm its specificity for RORγt, a critical step in validating its mechanism of action.[10]
-
Derivative B , our hypothetical CNS agent, shows high affinity for its intended target (5-HT₂ₐ) but also displays significant activity at the 5-HT₂ₑ receptor, the Sigma 1 receptor, and the dopamine transporter. The 5-HT₂ₑ receptor agonism is a major red flag for potential cardiac valvulopathy, while DAT affinity suggests a risk of abuse liability.[12] This profile would necessitate further optimization to improve selectivity.
-
Derivative C exhibits a very clean off-target profile, with minimal activity at the tested safety targets, making it a more promising candidate from a safety pharmacology perspective.[11]
Core Experimental Protocols: Ensuring Data Integrity
The reliability of any off-target assessment hinges on the quality of the experimental data. Describing a protocol is insufficient; understanding the causality behind each step is what ensures the system is self-validating. Here, we detail a standard protocol for a competitive radioligand binding assay, a foundational technique in secondary pharmacology.
Protocol: Competitive Radioligand Binding Assay for Sigma 1 Receptor
This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from the Sigma 1 receptor, allowing for the determination of the test compound's binding affinity (Kᵢ).
Rationale: The Sigma 1 receptor is a common off-target for CNS-active drugs and is associated with psychotomimetic effects. Assessing affinity for this target is a standard component of safety screening.[12]
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Membrane Preparation: Utilize a stable cell line expressing the human Sigma 1 receptor (e.g., HEK293) or tissue homogenates known to be rich in the receptor (e.g., guinea pig brain). Homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend in fresh buffer. Causality: Using a membrane preparation isolates the target receptor from other cellular components that could interfere with the assay. The cold temperature and buffer maintain protein integrity.
-
Radioligand: Prepare a solution of a high-affinity Sigma 1 radioligand, such as [³H]-(+)-pentazocine, at a concentration near its Kₑ value. Causality: Using a concentration near the Kₑ ensures adequate signal while maintaining sensitivity to displacement by the test compound.
-
Test Compound: Prepare a serial dilution of the this compound derivative, typically from 10 mM down to 0.1 nM in a suitable solvent like DMSO, then dilute into the assay buffer. Causality: The serial dilution allows for the generation of a full dose-response curve to accurately determine the IC₅₀.
-
-
Assay Execution:
-
In a 96-well plate, add the assay buffer, membrane preparation, radioligand, and the test compound dilution. Include control wells for "total binding" (no test compound) and "non-specific binding" (no test compound, but with a high concentration of a known non-radioactive Sigma 1 ligand, like haloperidol). Causality: The "total binding" wells define the maximum signal, while the "non-specific binding" wells measure the amount of radioligand that binds to the filter or other non-receptor components, allowing for its subtraction to determine specific binding.
-
Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding reaction to reach equilibrium. Causality: Equilibrium is essential for the accurate application of binding kinetics principles, like the Cheng-Prusoff equation.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Causality: This step separates the membrane-bound radioligand (which is trapped on the filter) from the free radioligand in the solution.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand. Causality: The cold temperature minimizes the dissociation of the radioligand from the receptor during the wash steps.
-
Place the filter mat in a scintillation vial or bag, add a scintillation cocktail, and count the radioactivity using a scintillation counter. Causality: The scintillant converts the energy from the radioactive decay (e.g., from ³H) into photons, which are detected and quantified.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other wells.
-
Plot the percent inhibition of specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ (inhibition constant), which represents the affinity of the compound for the receptor, using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant. Causality: The Kᵢ value normalizes the data, making it independent of the specific assay conditions (like radioligand concentration) and allowing for direct comparison of compound affinities across different studies.
-
Conclusion and Future Perspectives
The assessment of off-target effects for this compound derivatives is an indispensable component of drug discovery. A proactive, tiered approach that integrates computational prediction, broad liability screening, and detailed functional characterization is the most effective strategy for identifying and mitigating risks.[7][13] As demonstrated, compounds with the same core scaffold can have vastly different selectivity profiles, underscoring the need for case-by-case experimental evaluation rather than relying on assumptions.
Future advancements in this field will likely involve the greater use of chemoproteomic approaches to uncover novel off-target interactions in an unbiased manner within a native cellular environment.[14] Furthermore, the development of more sophisticated in silico models, powered by machine learning and trained on vast datasets, promises to enhance the predictive accuracy of early-stage hazard identification.[6] By embracing these rigorous and evolving methodologies, researchers can more effectively harness the therapeutic potential of the this compound scaffold while minimizing the risk of adverse effects, ultimately leading to the development of safer and more effective medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]
- 9. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
A Guide to the Proper Disposal of 3-(4-Fluorophenyl)pyrrolidine: Ensuring Laboratory Safety and Environmental Compliance
As a Senior Application Scientist, I understand that groundbreaking research and rigorous safety protocols are two sides of the same coin. The compounds we use as building blocks in pharmaceutical and chemical synthesis, such as 3-(4-Fluorophenyl)pyrrolidine, are instrumental in discovery but demand meticulous handling from acquisition to disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are designed to be a self-validating system, integrating causality with action to build a deep, trustworthy safety culture.
Core Principle: Hazard Identification and Waste Characterization
The foundation of any disposal procedure is a thorough understanding of the substance's hazards and the regulatory landscape. This compound (CAS No. 144620-11-1) is a colorless to light yellow liquid used as a key intermediate in pharmaceutical development[1]. While comprehensive toxicological data on the base compound is limited, the Safety Data Sheet (SDS) for its hydrochloride salt provides critical hazard information that must be considered.
Under the Globally Harmonized System (GHS), the compound is classified with the following hazards, which dictates its handling and disposal as a hazardous material[2][3].
| Hazard Statement | GHS Classification Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
This classification mandates that this compound waste be managed under strict federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA)[4]. The Occupational Safety and Health Administration (OSHA) further mandates that all laboratories develop a written Chemical Hygiene Plan (CHP) that includes specific procedures for the safe removal of hazardous waste[5].
Pre-Disposal Protocol: Safe Accumulation and Containment
Proper disposal begins at the point of generation. Mishandling waste in the laboratory is a primary source of safety incidents. The following steps ensure that waste is safely contained and ready for final disposal.
Step 1: Designate Waste Streams The first critical action is to segregate waste streams to prevent dangerous chemical reactions[6]. Never mix this compound waste with incompatible materials. Common waste streams include:
-
Pure (Neat) Compound: Unused or expired this compound.
-
Aqueous Waste: Solutions containing the compound.
-
Organic Solvent Waste: Solutions of the compound in organic solvents (e.g., DCM, Ethyl Acetate).
-
Contaminated Solid Waste: PPE (gloves, shoe covers), weigh boats, and absorbent materials used during handling or spill cleanup.
Step 2: Select Appropriate Waste Containers All hazardous waste must be collected in containers that are compatible with the chemical contents to prevent leaks and degradation[6].
-
For Liquid Waste: Use a sealable, leak-proof container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap. Ensure the container material is compatible with any solvents present.
-
For Solid Waste: Use a designated, puncture-resistant container, such as a sturdy plastic pail with a lid or a double-lined cardboard box specifically designed for chemical waste.
Step 3: Implement Rigorous Labeling Improperly labeled containers are a significant compliance and safety risk. OSHA and EPA regulations require clear identification of chemical waste[7][8]. Every waste container must be labeled at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste" and any other chemical constituents (including solvents).
-
The specific hazard(s) associated with the waste (e.g., "Irritant").
-
The full name of the principal investigator or laboratory manager.
-
The date the container was started.
The Disposal Workflow: From Benchtop to Final Disposition
The following workflow provides a step-by-step methodology for the entire disposal process, from the research bench to the final handoff to your institution's Environmental Health & Safety (EHS) department. This process is visualized in the diagram below.
Caption: Disposal Workflow for this compound.
Experimental Protocol: Waste Handling and Disposal
-
Hazard Review: Before beginning work, consult the Safety Data Sheet (SDS) for this compound and any other chemicals being used[2][9].
-
Personal Protective Equipment (PPE): At a minimum, wear chemical splash goggles, a lab coat, and chemically resistant gloves[10]. Select gloves based on the specific solvents used by consulting the manufacturer's compatibility chart. All handling of the compound and its waste should be performed inside a certified chemical fume hood[11].
-
Waste Transfer: Carefully transfer the waste into the appropriately labeled container selected in the pre-disposal protocol. Use a funnel for liquids to prevent spills.
-
Container Management: Keep the waste container sealed at all times, except when adding waste. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.
-
Storage: Store the sealed waste container in a designated and marked Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Request for Pickup: Once the container is full, or if work on the project is complete, submit a chemical waste pickup request to your institution's EHS department. Follow your institution's specific procedures for this request.
-
Documentation: Maintain accurate records of the waste generated as required by your institution and the EPA.
Emergency Procedures for Spills and Contamination
In the event of a spill or personal exposure, immediate and correct action is critical. Your laboratory's Chemical Hygiene Plan must include detailed emergency procedures[5].
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove all contaminated clothing[2]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[2]. Seek immediate medical attention.
-
Small Spill (Contained in Fume Hood): Use an absorbent material (e.g., vermiculite or a chemical spill kit) to soak up the liquid. Place the contaminated absorbent material into a designated solid hazardous waste container.
-
Large Spill: Evacuate the immediate area and notify your institution's EHS or emergency response team. Do not attempt to clean it up yourself.
By adhering to this comprehensive disposal guide, researchers, scientists, and drug development professionals can handle this compound responsibly, ensuring a safe laboratory environment and protecting our shared ecosystem.
References
- 1. chemimpex.com [chemimpex.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 144620-11-1 Name: this compound [xixisys.com]
- 3. 3-(3-Fluorophenyl)pyrrolidine hydrochloride | C10H13ClFN | CID 45073972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. osha.gov [osha.gov]
- 6. usbioclean.com [usbioclean.com]
- 7. epa.gov [epa.gov]
- 8. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. benchchem.com [benchchem.com]
- 11. md.rcm.upr.edu [md.rcm.upr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
